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1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Documentation Hub

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  • Product: 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine
  • CAS: 1185539-23-4

Core Science & Biosynthesis

Foundational

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Starting Materials: A Comprehensive Guide to Synthetic Strategies and Core Precursors

Executive Summary The 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine scaffold is a privileged structural motif frequently utilized in the development of CNS-active agents, anti-infectives, and targeted receptor antagonists[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine scaffold is a privileged structural motif frequently utilized in the development of CNS-active agents, anti-infectives, and targeted receptor antagonists[1]. The installation of the piperazine ring onto the ethyl-thiazole moiety requires highly selective C-N bond formation. This technical guide details the core starting materials, mechanistic causality, and self-validating experimental protocols required to synthesize this critical building block from the ground up.

Mechanistic Overview & Retrosynthetic Analysis

The synthesis of 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine fundamentally relies on two divergent retrosynthetic disconnections, each dictating a distinct set of starting materials.

Pathway A: Reductive Amination (The Kinetic Approach)

This preferred pathway constructs the C-N bond via the condensation of 2-acetylthiazole[2] with 1-Boc-piperazine[3]. Causality of Reagent Selection: Unlike highly electrophilic aldehydes, ketones like 2-acetylthiazole suffer from steric hindrance and reduced carbonyl electrophilicity. Direct treatment with a reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)3)[4] often results in poor yields or premature reduction of the ketone. Therefore, Titanium(IV) isopropoxide (Ti(OiPr)4) is employed as a Lewis acid and water scavenger to force the equilibrium toward the iminium/enamine intermediate prior to the introduction of the hydride source[5]. 1-Boc-piperazine is strictly utilized instead of unprotected piperazine to prevent symmetrical bis-alkylation, ensuring a 1:1 stoichiometric coupling[3].

Pathway B: Nucleophilic Substitution (The Thermodynamic Approach)

This alternative route utilizes 1-(thiazol-2-yl)ethanol[6]. The secondary alcohol is first activated into a superior leaving group (e.g., via Thionyl chloride to form 1-(1-chloroethyl)thiazole), followed by an SN2 displacement using 1-Boc-piperazine. While effective, this route is often secondary to reductive amination due to the potential for elimination side-reactions (E2) during the substitution phase.

SynthesisRoutes Ketone 2-Acetylthiazole (CAS: 24295-03-2) Intermediate1 Iminium / Enamine Intermediate Ketone->Intermediate1 + Amine Ti(OiPr)4 Alcohol 1-(Thiazol-2-yl)ethanol (CAS: 40982-30-7) Intermediate2 1-(1-Chloroethyl)thiazole Intermediate Alcohol->Intermediate2 SOCl2 Amine 1-Boc-piperazine (CAS: 57260-71-6) BocProduct 1-[1-(1,3-Thiazol-2-yl)ethyl]- 4-Boc-piperazine Intermediate1->BocProduct NaBH(OAc)3 Intermediate2->BocProduct + Amine Target Target Molecule 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine BocProduct->Target HCl or TFA

Figure 1: Retrosynthetic pathways for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine synthesis.

Core Starting Materials Profiling

The integrity of the final product is directly proportional to the purity of the starting materials. Table 1 summarizes the critical quantitative parameters for the core precursors.

Chemical NameCAS NumberMolecular Weight ( g/mol )Role in SynthesisKey Properties & Handling
2-Acetylthiazole 24295-03-2127.16Electrophile (Route A)Clear liquid; Store in cool/dry place; Protect from light[2].
1-Boc-piperazine 57260-71-6186.25NucleophileSolid; Hygroscopic; Moisture sensitive; Prevents bis-alkylation[3].
1-(Thiazol-2-yl)ethanol 40982-30-7129.18Electrophile (Route B)Solid; Harmful if swallowed; Causes skin/eye irritation[6].

Self-Validating Experimental Protocol: Reductive Amination

The following protocol describes the optimal Route A (Reductive Amination). It is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure mechanistic fidelity[7].

Step 1: Iminium Formation

  • Charge a dry, argon-purged flask with 2-acetylthiazole (1.0 eq) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 1-Boc-piperazine (1.1 eq) followed by Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq).

  • Stir the mixture at 60°C for 12 hours. Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench in aqueous NaHCO3, extract with ethyl acetate, and analyze via LC-MS. The complete disappearance of the 2-acetylthiazole mass (m/z 128 [M+H]+) and the appearance of the iminium/enamine intermediate validates that the system is ready for reduction. Proceeding without this confirmation risks recovering unreacted starting materials.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0°C.

  • Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq)[4]. Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it highly chemoselective for iminium ions over unreacted ketones[7].

  • Warm to room temperature and stir for 6 hours.

Step 3: Quench and Workup

  • Quench the reaction slowly with saturated aqueous NaHCO3 (Caution: Gas evolution).

  • Filter the resulting titanium dioxide (TiO2) salts through a pad of Celite.

  • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 4: Deprotection

  • Dissolve the crude intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C, then stir at room temperature for 2 hours. Self-Validation (IPC 2): TLC analysis (Ninhydrin stain) will reveal a highly polar, ninhydrin-active spot, confirming the successful removal of the Boc group and the liberation of the secondary amine.

  • Concentrate and precipitate the final target as a hydrochloride or TFA salt[1].

Workflow Step1 1. Imine Formation Ti(OiPr)4, DCE Step2 2. Reduction NaBH(OAc)3 Step1->Step2 Step3 3. Quench & Extract NaHCO3 (aq) Step2->Step3 Step4 4. Deprotection TFA/DCM Step3->Step4 Step5 5. Purification Salt Precipitation Step4->Step5

Figure 2: Step-by-step experimental workflow for reductive amination.

Quality Control & Analytical Validation

To ensure the scientific integrity of the synthesized 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine, the following analytical parameters must be met:

  • Mass Spectrometry (ESI-MS): The free base must exhibit a dominant [M+H]+ peak at m/z 198.1.

  • 1H NMR (CDCl3): The diagnostic quartet of the chiral methine proton (CH-CH3) should appear around 4.0–4.2 ppm, integrating for 1H. The doublet of the adjacent methyl group should appear near 1.5 ppm, integrating for 3H.

  • Purity Assessment: The absence of a singlet at ~1.4 ppm (Boc group) confirms complete deprotection[3], while the absence of a methyl ketone singlet at ~2.7 ppm confirms the complete consumption of 2-acetylthiazole[2].

Sources

Exploratory

Introduction: The Synergy of Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide to the Biological Activity of Thiazole-Piperazine Derivatives In the landscape of medicinal chemistry, the thiazole and piperazine rings stand out as "privileged scaffolds." This designation i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Thiazole-Piperazine Derivatives

In the landscape of medicinal chemistry, the thiazole and piperazine rings stand out as "privileged scaffolds." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse and potent pharmacological activities.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory Meloxicam.[1][2][3] Its structural features allow for a variety of interactions with biological macromolecules.[4]

Similarly, the piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a cornerstone in drug design, enhancing properties like aqueous solubility, cell permeability, and receptor affinity.[1][5] Its presence in blockbuster drugs such as Imatinib (anticancer) and Aripiprazole (antipsychotic) underscores its importance.[2][6]

The strategic combination of these two scaffolds into a single molecular entity—the thiazole-piperazine derivative—creates a powerful platform for developing novel therapeutic agents. This guide provides a detailed exploration of the multifaceted biological activities of these hybrid molecules, grounded in mechanistic insights, experimental data, and validated protocols for researchers in the field.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a primary focus for thiazole-piperazine derivatives. These compounds have been shown to interfere with multiple pathways essential for tumor growth, proliferation, and survival.[7]

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

A predominant mechanism for many thiazole-piperazine anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4][8] For instance, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[9][10] By blocking VEGFR-2, these compounds can effectively starve the tumor and inhibit its growth.

Another critical mechanism is the induction of apoptosis, or programmed cell death. Several studies have shown that thiazole-piperazine derivatives can trigger this process through caspase-dependent pathways.[2][11] For example, compound 9i in a study by Al-Issa et al. was found to upregulate apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2 in colon cancer cells.[2] This targeted induction of cell death is a hallmark of an effective chemotherapeutic agent.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K/Akt Pathway VEGFR2->PI3K Activation RAS RAS/MAPK Pathway VEGFR2->RAS Activation Drug Thiazole-Piperazine Derivative Drug->VEGFR2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Casp9 Caspase-9 Drug->Casp9 Activation PI3K->Bcl2 Upregulation RAS->Bcl2 Upregulation Bcl2->Casp9 Inhibition Casp3 Caspase-3 Casp9->Casp3 Cleavage/ Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Anticancer Mechanism of Thiazole-Piperazine Derivatives.
Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency of these derivatives can be finely tuned by modifying substituents on both the thiazole and piperazine rings. For example, the introduction of aroyl groups on the piperazine nitrogen has been shown to yield highly active compounds against various cancer cell lines.[12] Similarly, substitutions on the phenyl ring attached to the thiazole moiety can significantly impact cytotoxicity, with trimethoxyphenyl groups often conferring potent tubulin polymerization inhibitory activity.[13]

Data on In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative thiazole-piperazine derivatives against various human cancer cell lines. The data is presented as GI₅₀ (Growth Inhibition 50) or IC₅₀ (Half-maximal Inhibitory Concentration) values in micromolar (µM) concentrations.

CompoundCell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Compound 1h HUH-7 (Hepatocellular)1.83[12]
MCF-7 (Breast)1.25[12]
HCT-116 (Colorectal)1.76[12]
Compound 1j HUH-7 (Hepatocellular)1.54[12]
MCF-7 (Breast)1.10[12]
HCT-116 (Colorectal)1.30[12]
Compound 9i HCT-116 (Colorectal)10.15[2]
Compound 6d HCT-116 (Colorectal)9.64[13]
MCF-7 (Breast)15.74[13]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a robust and widely used method for screening the cytotoxic activity of novel compounds, as reported in the evaluation of benzothiazole-piperazine derivatives.[12]

Causality: The SRB assay is based on the ability of the sulforhodamine B dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells. This provides a reliable measure of cell growth inhibition.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the thiazole-piperazine derivatives to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Rationale: TCA precipitates proteins, fixing the cells to the plate and making them permeable to the dye.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, metabolites, and other non-adherent materials. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. Rationale: The acetic acid ensures the optimal pH for SRB to bind to basic amino acid residues in cellular proteins.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value using a dose-response curve.

Neuroprotective and CNS-Related Activities

The unique physicochemical properties of thiazole-piperazine derivatives allow many to cross the blood-brain barrier, making them promising candidates for treating neurodegenerative and psychiatric disorders.[14][15]

Alzheimer's Disease: A Multi-Target Approach

Alzheimer's disease (AD) is a complex neurodegenerative disorder. Thiazole-piperazine derivatives are being designed as multi-target agents to address its multifaceted pathology.[15][16]

  • Cholinesterase Inhibition: A key strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which can alleviate cognitive symptoms. Many derivatives show potent and selective inhibition of AChE over butyrylcholinesterase (BChE).[14][17][18]

  • Aβ Aggregation Inhibition: Some derivatives also inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD pathology that leads to the formation of senile plaques.[15][19]

  • Neuroprotection: Certain compounds have demonstrated a neuroprotective effect against Aβ-induced cytotoxicity in neuronal cell lines.[15]

Start Synthesis of Thiazole-Piperazine Derivatives Screening Biological Screening Start->Screening AD Alzheimer's Disease Targets Screening->AD AChE AChE Inhibition AD->AChE Abeta Aβ Aggregation Inhibition AD->Abeta Neuro Neuroprotection AD->Neuro Lead Lead Compound Identification AChE->Lead Abeta->Lead Neuro->Lead

Drug Discovery Workflow for Alzheimer's Disease.
Data on Acetylcholinesterase (AChE) Inhibition
CompoundAChE Inhibition (IC₅₀ in µM)Standard (Donepezil)Reference
Benzyl Derivative 0.0110.054[17][18]
2-Pyridyl Derivative 0.0510.054[17][18]
Compound 10 0.151N/A[15]
Compound 3c 0.20N/A[14]
Antipsychotic Potential

Certain benzisothiazolyl-piperazine derivatives have been investigated as potential atypical antipsychotic agents.[20] These compounds often act as potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors. The high ratio of 5-HT2A to D2 receptor affinity is a characteristic of atypical antipsychotics like clozapine and is associated with a lower risk of inducing extrapyramidal side effects compared to typical agents.[20]

Analgesic and Anti-inflammatory Effects

The combination of thiazole and piperazine moieties has also yielded compounds with significant analgesic (antinociceptive) and anti-inflammatory activities.[6][21] Some of these compounds are thought to exert their analgesic effects through the opioidergic system.[6] Their anti-inflammatory action may be linked to the inhibition of pro-inflammatory mediators like TNF-α and IL-8, or enzymes such as cyclooxygenase (COX).[17][22][23]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis. Thiazole-piperazine derivatives have emerged as a promising class of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[24][25]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[26][27] Notably, some derivatives are active against resistant strains, including methicillin-resistant S. aureus (MRSA).[27] Significant antifungal activity has also been reported, particularly against Candida species.[24][28]

Proposed Mechanisms of Action

The antimicrobial mechanisms are varied. Some compounds are believed to act as DNA gyrase inhibitors, similar to quinolone antibiotics.[27] DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it an excellent target for antibacterial agents. Other potential mechanisms include the disruption of cell membrane integrity or inhibition of key metabolic enzymes like enoyl-ACP reductase.[29]

Data on Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Compound 121d S. aureus (Gram-positive)2 - 128[26]
E. coli (Gram-negative)2 - 128[26]
P. aeruginosa (Gram-negative)2 - 128[26]
PNT S. epidermidis16[27]
MRSA16[27]
Compound 2b C. auris (Yeast)2[24]
Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the in vitro antimicrobial susceptibility of a compound.

Causality: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of a compound's potency.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the thiazole-piperazine derivative in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Rationale: Turbidity indicates microbial growth. The first clear well in the dilution series corresponds to the MIC.

  • (Optional) Determining MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar after re-incubation is the MBC.

Conclusion and Future Directions

The fusion of thiazole and piperazine scaffolds has proven to be a highly fruitful strategy in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. From potent anticancer agents that induce apoptosis to multi-target compounds for Alzheimer's disease and novel antimicrobials capable of combating resistant pathogens, this chemical class holds immense therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to improve their drug-like properties.[30][31] The exploration of novel biological targets and the use of computational modeling to refine structure-activity relationships will undoubtedly accelerate the translation of these promising derivatives from the laboratory to the clinic.

References

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Foundational

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the fusion of distinct pharmacophores into single, highly active hybrid molecules is a cornerstone strategy. The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the fusion of distinct pharmacophores into single, highly active hybrid molecules is a cornerstone strategy. The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (CAS: 1185311-27-6) represents a masterclass in this approach. By bridging an electron-rich thiazole ring with a basic piperazine moiety via a flexible ethyl linker, medicinal chemists have unlocked a versatile building block. This technical whitepaper explores the structural rationale, pharmacological applications, and synthetic methodologies of this privileged scaffold, providing a comprehensive guide for researchers and drug development professionals.

Structural Rationale & Pharmacophore Dynamics

As an Application Scientist, I approach molecular design by analyzing the thermodynamic and steric contributions of each substructure. The efficacy of the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold is not coincidental; it is rooted in precise physicochemical properties:

  • The Thiazole Core: Thiazole is a five-membered heteroaromatic ring containing both nitrogen (hydrogen bond acceptor) and sulfur (polarizable, lipophilic). This dual nature allows it to engage in robust π−π stacking and dipole-dipole interactions within target binding pockets, such as the hydrophobic clefts of kinase enzymes .

  • The Piperazine Moiety: Piperazine is a classic basic amine. At physiological pH (7.4), the secondary amine is protonated, enabling it to form critical salt bridges with conserved acidic residues (e.g., Aspartate) in G-Protein Coupled Receptors (GPCRs) . Furthermore, its chair conformation provides excellent vectorality for attaching additional functional groups.

  • The Ethyl Linker (Causality of Choice): Why an ethyl bridge rather than a direct attachment or a longer alkyl chain? A direct attachment creates a rigid system that often suffers from steric clashes, while a propyl or butyl chain introduces excessive degrees of rotational freedom, leading to a high entropic penalty upon binding. The ethyl linker provides a "Goldilocks" zone—sufficient flexibility for induced-fit binding without sacrificing conformational stability.

Pharmacological Landscape & Target Engagement

GPCR Antagonism: CCR2 and 5-HT Receptors

Thiazole-piperazine derivatives are highly potent antagonists of the Chemokine Receptor 2 (CCR2). Overactive CCR2 signaling is implicated in inflammatory diseases and neuropathic pain. By substituting the piperazine ring, researchers have developed compounds (e.g., AZ889 analogs) that exhibit sub-nanomolar inhibition of MCP-1-induced calcium flux .

Oncology and Androgen Receptor (AR) Antagonism

Recent breakthroughs have utilized thiazole-piperazine hybrids as Androgen Receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC). Derivatives featuring N-(thiazol-2-yl) furanamide linked to piperazine have demonstrated the ability to block AR dimerization and nuclear translocation, overcoming resistance mutations like ARF877L .

Antiviral and Antinociceptive Efficacy

The piperazine core is heavily featured in antiviral research. Thiazole-piperazine hybrids have shown efficacy as HIV-1 viral infectivity factor (Vif) antagonists and SARS-CoV-2 Main Protease (Mpro) inhibitors . Additionally, these compounds exhibit centrally mediated antinociceptive (pain-relieving) effects by acting as agonists/modulators of the opioidergic system .

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the following table summarizes the target engagement and inhibitory concentrations of key thiazole-piperazine derivatives across various therapeutic areas.

Compound / Derivative ClassPrimary TargetBiological Activity (IC50 / EC50)Disease Model / Application
Thiazole-Piperazine (AZ889 analog) CCR2 Receptor (Human)IC50 = 0.13 nMInflammatory Diseases
Thiazole-Piperazine (AZ889 analog) CCR2 Receptor (Rat)IC50 = 1.3 nMRodent Disease Models
Thiazole-Piperazine (Compound C13) Androgen Receptor (AR)IC50 = 10.0 nMProstate Cancer (CRPC)
Coumarin-Piperazine Hybrid (10a) Galectin-1>50% inhibition at 20 μMCarbohydrate Mimetic Research
Thiazole-Piperazine (Compound 30) 5-HT1B ReceptorpKB > 7.0Vascular Modulation

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity, the synthesis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine hydrochloride must be executed as a self-validating system. The following protocol details the step-by-step methodology, emphasizing the causality behind each chemical choice.

Step 1: Synthesis of the Thiazole Core (Hantzsch Synthesis)

  • Procedure: React a selected thioamide with an α -haloketone (e.g., 3-bromo-2-butanone) in absolute ethanol under reflux for 4 hours.

  • Causality: The Hantzsch synthesis is chosen for its high regioselectivity. Refluxing in ethanol ensures complete dissolution of the intermediates while providing a protic environment that stabilizes the transition state during cyclization.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the α -haloketone spot and the emergence of a new UV-active spot confirms ring formation.

Step 2: Nucleophilic Substitution with Boc-Piperazine

  • Procedure: React the resulting thiazole intermediate with mono-Boc-protected piperazine in the presence of anhydrous potassium carbonate ( K2​CO3​ ) in acetonitrile ( CH3​CN ) at 60°C for 8 hours.

  • Causality: Mono-Boc protection of the piperazine is absolutely critical; failing to protect one nitrogen will result in uncontrolled bis-alkylation and polymeric byproducts. K2​CO3​ acts as a mild acid scavenger to neutralize the generated acid, driving the reaction forward without degrading the sensitive heteroaromatic rings.

  • Self-Validation: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the [M+H]+ peak corresponding to the Boc-protected intermediate validates successful coupling.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Procedure: Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours. Evaporate the solvent under reduced pressure and recrystallize from ethanol/diethyl ether.

  • Causality: HCl in dioxane is selected over aqueous acids because it efficiently cleaves the Boc group under anhydrous conditions, preventing the hydrolytic degradation of the thiazole ring. Isolating the compound as a hydrochloride salt drastically enhances its aqueous solubility, which is a prerequisite for downstream in vitro biological assays.

  • Self-Validation: Conduct 1H -NMR spectroscopy (in DMSO- d6​ ). The disappearance of the intense 9H singlet at ~1.4 ppm (the Boc group) and the appearance of broad, downfield amine proton signals confirm complete deprotection and salt formation.

Visualizing the Workflows

Synthesis_Workflow Step1 1. Hantzsch Thiazole Synthesis (Thioamide + α-Haloketone) Step2 2. Nucleophilic Substitution (Boc-Piperazine + K2CO3) Step1->Step2 TLC Validation Step3 3. Boc Deprotection (4M HCl in Dioxane) Step2->Step3 LC-MS [M+H]+ Step4 4. Crystallization (Hydrochloride Salt Isolation) Step3->Step4 1H-NMR Confirmation Product 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine HCl (Target Pharmacophore) Step4->Product High Purity Yield

Fig 1: Step-by-step synthetic workflow for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine hydrochloride.

CCR2_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_Protein G-Protein Complex CCR2->G_Protein Activates Antagonist Thiazole-Piperazine Antagonist Antagonist->CCR2 Inhibits Calcium Intracellular Ca2+ Flux G_Protein->Calcium PLC Pathway Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis Cellular Response

Fig 2: Mechanism of action for thiazole-piperazine derivatives as CCR2 receptor antagonists.

Conclusion

The 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold is a testament to the power of rational drug design. By combining the hydrogen-bonding capacity and π -stacking ability of the thiazole ring with the basic, salt-bridge-forming nature of piperazine, this molecule serves as an optimal starting point for targeting GPCRs, kinases, and viral proteases. When synthesized through rigorous, self-validating protocols, it provides drug development professionals with a highly tunable and reliable pharmacophore for next-generation therapeutics.

References

  • Title: Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity Source: Molecules (PubMed Central) URL: [Link]

  • Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Sugar mimics and their probable binding sites: design and synthesis of thiazole linked coumarin-piperazine hybrids as galectin-1 inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Exploratory

The Evolution and Application of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the transition from planar, achiral molecules to complex, three-dimensional architectures has become a critical determinant of clinical success. 1-[1-(1,3-Thiazol-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, achiral molecules to complex, three-dimensional architectures has become a critical determinant of clinical success. 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (CAS: 1185311-27-6) stands as a privileged molecular building block that perfectly encapsulates this paradigm shift. By bridging an electron-rich thiazole ring with a basic piperazine macrocycle via an sp3 -hybridized chiral ethyl linker, this compound provides a highly specific geometric vector for targeted drug discovery. This whitepaper explores the historical context, structural rationale, synthetic methodologies, and pharmacological applications of this critical active pharmaceutical ingredient (API) intermediate.

Historical Context: From "Flatland" to 3D Pharmacophores

Historically, high-throughput screening (HTS) libraries and early drug discovery pipelines were heavily dominated by flat, sp2 -hybridized biaryl compounds. The over-reliance on these planar motifs was largely driven by the synthetic ease of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). However, these "flat" molecules frequently suffered from poor aqueous solubility, high target promiscuity, and off-target toxicity, leading to high clinical attrition rates.

The discovery and widespread adoption of building blocks like 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is deeply rooted in the 1 paradigm introduced by Lovering et al. in 2009[1]. This foundational theory demonstrated that increasing the fraction of sp3 -hybridized carbons ( Fsp3 ) and incorporating chiral centers directly correlates with improved clinical success rates[1].

By introducing a chiral methyl group at the linker position, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine achieves an Fsp3 of 0.67. This conformationally restricted, three-dimensional vector allows medicinal chemists to 2 more effectively, enhancing target specificity while minimizing the π−π stacking-induced aggregation often seen with flat aromatics[2].

Chemical Identity & Structural Rationale

The structural architecture of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is highly deliberate, combining three distinct pharmacophoric elements to optimize both pharmacodynamics and pharmacokinetics.

  • 1,3-Thiazole Ring: An electron-rich heteroaromatic system that functions as a robust hydrogen-bond acceptor. It is frequently utilized to engage the hinge region of kinases or to participate in π−π stacking interactions within the transmembrane domains of G-protein coupled receptors (GPCRs)[3].

  • Piperazine Macrocycle: A highly basic, saturated heterocycle. At physiological pH, the secondary amine is typically protonated, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate, Glutamate) in the target protein. It also serves as a rigid spacer and a powerful solubilizing group[3].

  • 1-Ethyl Chiral Linker: The critical sp3 -hybridized bridge. The steric bulk of the methyl group forces the piperazine ring out of the thiazole plane, dictating a specific 3D trajectory that can be optimized for stereospecific binding pockets.

Physicochemical Properties Summary

The following table summarizes the key quantitative data for the hydrochloride salt variant, which is the most stable and commercially prevalent form[4].

PropertyValue
IUPAC Name 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine
CAS Registry Number 1185311-27-6 (Hydrochloride salt)
Molecular Formula C9​H15​N3​S (Free base)
Molecular Weight 197.30 g/mol (Free base) / 233.76 g/mol (HCl salt)
Fraction sp3 ( Fsp3 ) 0.67
Hydrogen Bond Donors 1 (Piperazine NH)
Hydrogen Bond Acceptors 3 (Thiazole N, Piperazine N)

Synthetic Methodologies & Protocols

The synthesis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is typically achieved via a stereoselective or racemic reductive amination, followed by a controlled deprotection step. As a Senior Application Scientist, I emphasize that every step in this protocol is designed as a self-validating system to ensure high yield and purity.

Experimental Protocol: Reductive Amination & Deprotection

Objective: To synthesize the target compound from 2-acetylthiazole and 1-Boc-piperazine.

Causality of Experimental Choices:

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ): Ketones are significantly less electrophilic than aldehydes. Ti(OiPr)4​ acts as a strong Lewis acid to activate the ketone and facilitate the formation of the sterically hindered iminium ion, preventing unreacted starting materials.

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ): Chosen over standard sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the iminium ion without prematurely reducing the 2-acetylthiazole to an unwanted alcohol byproduct.

  • 4M HCl in Dioxane: Provides strictly anhydrous acidic conditions. This ensures the clean cleavage of the Boc protecting group without risking the hydrolytic ring-opening of the thiazole, precipitating the product cleanly as a stable hydrochloride salt.

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-acetylthiazole (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous dichloromethane (DCM). Add Ti(OiPr)4​ (1.5 eq) dropwise at room temperature. Stir the reaction mixture for 12 hours to ensure complete iminium ion formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (2.0 eq) in small portions to control the exothermic reduction. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Quenching and Extraction (Self-Validation): Quench the reaction with saturated aqueous NaHCO3​ . Filter the resulting insoluble titanium dioxide salts through a pad of Celite. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude Boc-protected intermediate via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure intermediate.

  • Deprotection: Dissolve the purified intermediate in minimal anhydrous DCM and cool to 0 °C. Add 4M HCl in dioxane (10.0 eq). Stir for 4 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine hydrochloride as a highly pure, off-white solid.

SynthWorkflow A 2-Acetylthiazole + 1-Boc-Piperazine B Iminium Ion Intermediate A->B Ti(OiPr)4 (Lewis Acid) C Boc-Protected Product B->C NaBH(OAc)3 (Reductive Amination) D Target Compound (HCl Salt) C->D 4M HCl in Dioxane (Deprotection)

Synthetic workflow for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine via reductive amination.

Pharmacological Significance & Mechanism of Action

When integrated into larger drug molecules, the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine moiety acts as a highly efficient targeting vector. 3 highlights their potent antinociceptive and kinase-inhibitory activities[3]. The binding logic follows a tripartite interaction model:

BindingModel Target Target Protein (e.g., Kinase/GPCR) Thiazole 1,3-Thiazole Ring (H-Bond Acceptor / π-Stacking) Thiazole->Target Hinge Binding Chiral 1-Ethyl Linker (sp3) (Hydrophobic Pocket / Vector) Thiazole->Chiral Chiral->Target Steric Fit Piperazine Piperazine Ring (Salt Bridge / Solubilizer) Chiral->Piperazine Piperazine->Target Electrostatic Interaction

Pharmacological interaction model of the thiazole-piperazine pharmacophore.

By understanding the causality behind both the chemical synthesis and the spatial geometry of this molecule, drug development professionals can leverage 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine to overcome the limitations of flatland chemistry, driving the next generation of highly selective therapeutics.

References

  • [4] Title: 1185311-27-6 | 2-(1-(piperazin-1-yl)ethyl)thiazole hydrochloride. Source: MolCore. URL:

  • [3] Title: Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Source: PubMed Central (PMC). URL:

  • [1] Title: Escape from flatland: increasing saturation as an approach to improving clinical success. Source: PubMed (Journal of Medicinal Chemistry). URL:

  • [2] Title: Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. Source: PubMed Central (PMC). URL:

Sources

Foundational

Solubility Profiling of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine: A Technical Guide for Preclinical Development

Executive Summary 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a versatile, bifunctional pharmacophore widely utilized in the synthesis of bioactive molecules, including antitubercular agents, kinase inhibitors, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a versatile, bifunctional pharmacophore widely utilized in the synthesis of bioactive molecules, including antitubercular agents, kinase inhibitors, and targeted anticancer therapeutics[1][2]. The molecule combines a lipophilic, aromatic 1,3-thiazole ring with a hydrophilic, basic piperazine moiety via an ethyl linker.

In early-stage drug discovery, poor aqueous solubility is a primary driver of attrition, leading to unreliable in vitro assays, underestimated toxicity, and severely limited in vivo bioavailability[3][4]. This whitepaper provides a comprehensive technical framework for evaluating the solubility of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, detailing the structural causality behind its dissolution behavior and providing validated protocols for both kinetic and thermodynamic solubility assessments.

Structural Causality & Physicochemical Profile

The solubility of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is entirely dictated by its ionization state, which is a function of the surrounding pH. Because most small-molecule drugs are weak acids or bases, pH-dependent ionization dominates their apparent solubility[5].

  • Piperazine Moiety: Contains a secondary amine (typically exhibiting a pKa of ~9.0–9.5) and a tertiary amine (pKa ~4.5–5.0). At physiological pH (7.4), the secondary amine is predominantly protonated, which significantly enhances aqueous solubility compared to the neutral free base.

  • 1,3-Thiazole Ring: The nitrogen in the thiazole ring is only weakly basic (pKa ~2.5) and remains unprotonated under most physiological conditions, contributing to the molecule's lipophilicity and membrane permeability.

To maximize solubility during formulation, this compound is frequently synthesized and utilized as an acid addition salt, most notably as 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride (CAS: 1185311-27-6)[6].

Table 1: Predictive Physicochemical & Solubility Metrics
PropertyFree BaseHydrochloride Salt (HCl)
Molecular Weight 197.28 g/mol 233.76 g/mol (Mono-HCl)
Topological Polar Surface Area (TPSA) ~56.4 Ų~56.4 Ų (Ionized)
LogP (Predicted) 1.2 - 1.5< 0 (Highly Hydrophilic)
Aqueous Solubility (pH 7.4) Moderate (10 - 50 µg/mL)High (> 1 mg/mL)
Primary Application Medicinal chemistry synthesisIn vivo dosing, oral formulations

(Note: Values are representative estimates based on structural analogs and computational profiling of the thiazolyl-piperazine scaffold).

Ionization LowPH Gastric pH (1.2) Diprotonated Form Highly Soluble MedPH Intestinal pH (6.8) Monoprotonated Form Moderately Soluble LowPH->MedPH Deprotonation (pKa ~4.5) HighPH Basic pH (>9.5) Free Base Poorly Soluble MedPH->HighPH Deprotonation (pKa ~9.2)

pH-dependent ionization states of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

Kinetic vs. Thermodynamic Solubility: Mechanistic Differences

A robust solubility profile requires measuring both kinetic and thermodynamic parameters, as they serve different phases of drug development[3][4].

Kinetic Solubility: Kinetic solubility is the concentration at which a supersaturated solution first becomes unstable and precipitates[5]. It is typically measured by diluting a concentrated DMSO stock into an aqueous buffer.

  • Causality: This method is ideal for High-Throughput Screening (HTS) because compound libraries are stored in DMSO. However, it reflects nucleation and growth kinetics rather than true equilibrium, often resulting in an overestimation of solubility due to the co-solvent effect of DMSO[5][7].

Thermodynamic Solubility: Thermodynamic solubility is the true equilibrium concentration achieved when the most stable crystalline solid form sits in contact with a medium at a fixed temperature (usually 37°C) for an extended period[5].

  • Causality: This is the reference standard for lead optimization and formulation. It ensures that the compound will not unexpectedly precipitate out of a formulated suspension over time, which could lead to erratic dosing and compromised safety profiles.

G Start 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Kinetic Kinetic Solubility (Early Discovery / HTS) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo DMSO Dissolve in DMSO (20 mM Stock) Kinetic->DMSO Solid Crystalline Solid (Excess Powder) Thermo->Solid Buffer1 Dilute in Aqueous Buffer (2h Shaking, 25°C) DMSO->Buffer1 Buffer2 Equilibrate in Media (24-72h Shaking, 37°C) Solid->Buffer2 Analysis1 Nephelometry or LC-MS/MS Buffer1->Analysis1 Analysis2 Centrifugation & LC-UV/MS Buffer2->Analysis2

Workflow comparison: Kinetic vs. Thermodynamic solubility profiling.

Experimental Methodologies

The following protocols are self-validating systems designed to eliminate artifacts such as plastic adsorption or incomplete equilibration.

Protocol A: High-Throughput Kinetic Solubility Assay (Shake-Flask)

Adapted from standard HTS industry protocols[3][4][7].

  • Stock Preparation: Prepare a 20 mM stock solution of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in 100% DMSO.

  • Serial Dilution: Perform linear serial dilutions of the stock into the target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration does not exceed 1-2% to prevent artificial solubility inflation.

  • Incubation: Seal the plates and incubate on a plate shaker at 850 rpm for 2 hours at 25°C[7].

  • Separation: Subject the solution to high-speed centrifugation, or filter using Millipore Multiscreen solubility filter plates[3].

  • Quantification: Evaluate precipitate formation via laser nephelometry (light scattering). For precise quantification, analyze the saturated supernatant directly by LC-MS/MS against a separately built calibration curve[4].

Protocol B: Thermodynamic Equilibrium Shake-Flask Assay

Adapted from reference equilibrium methodologies[5][8].

  • Solid Addition: Add an excess amount of crystalline 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine powder (e.g., 2 x 4 µmol) into glass vials containing buffered media (test at pH 1.2, 4.5, and 7.4 to map the pH-solubility profile).

  • Equilibration: Agitate the suspension at 37°C for 24 to 72 hours. Crucial Step: Longer incubation is required for slow-converting polymorphs to reach their lowest-energy phase[5].

  • Clarification: Sample the mixture using centrifugation followed by low-binding filtration. Quality Control: Because the basic piperazine ring can adhere to certain plastics, perform recovery checks to rule out filter adsorption[5].

  • Analysis: Quantify the dissolved compound in the clarified supernatant using a stability-indicating LC-UV or LC-MS/MS method[5].

Data Interpretation & Formulation Strategy

Once the solubility data for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is acquired, it must be contextualized within the target product profile. If the thermodynamic solubility of the free base at intestinal pH (6.8) falls below the required dose-solubility ratio, salt screening is mandatory.

Converting the free base to the hydrochloride salt (CAS 1185311-27-6) protonates the secondary amine of the piperazine ring, drastically lowering the crystal lattice energy and increasing the hydration energy. This modification typically yields a >100-fold increase in thermodynamic solubility, ensuring rapid dissolution in the gastric environment and maintaining supersaturation as the compound transits into the higher pH of the duodenum.

References

  • "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures", Raytor. Available at:[Link]

  • "Shake-Flask Solubility Assay", Bienta. Available at: [Link]

  • "(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1", ResearchGate. Available at:[Link]

  • "Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg", PCBIS. Available at: [Link]

  • "Design, synthesis, and antitubercular evaluation of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives", DPKMR. Available at:[Link]

  • "Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents", RSC Publishing. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Homologs and Analogs of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine: Design, Synthesis, and Evaluation

Abstract The hybrid scaffold of 1,3-thiazole linked to a piperazine moiety represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hybrid scaffold of 1,3-thiazole linked to a piperazine moiety represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on the core molecule, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, as a template for designing novel therapeutic agents. We will dissect the strategic rationale behind the synthesis of its homologs and analogs, exploring how subtle structural modifications can profoundly influence activity across diverse therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases. This document provides a technical framework for researchers and drug development professionals, detailing synthetic strategies, structure-activity relationships (SAR), and robust protocols for biological evaluation.

The Thiazolyl-Piperazine Scaffold: A Privileged Core

The combination of a thiazole ring and a piperazine ring in a single molecule creates a pharmacophore with significant therapeutic potential. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous clinically approved drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding and π-π stacking interactions makes it a versatile building block.[2][3]

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. Its inclusion in drug molecules often enhances aqueous solubility and bioavailability, crucial properties for oral administration.[4] The non-planar, flexible chair/boat conformation of piperazine allows its substituents to orient themselves optimally within a biological target's binding pocket. Furthermore, the nitrogen atoms (N1 and N4) serve as convenient handles for synthetic modification, making piperazine a cornerstone in drug design for CNS disorders, cancer, and infectious diseases.[5][6]

The parent compound, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, combines these features, with an ethyl linker connecting the two heterocyclic systems.[7][8] This guide explores the systematic modification of this core structure to generate novel chemical entities with tailored pharmacological profiles.

Design and Synthesis Strategy

The exploration of chemical space around the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine core is guided by two primary strategies: the creation of analogs and homologs .

  • Analogs are compounds that are structurally similar to the parent molecule. In this context, this involves substitutions on the thiazole ring (at the C4 or C5 positions) or, more commonly, on the N4 nitrogen of the piperazine ring.

  • Homologs are compounds that differ from the parent by a repeating unit, such as a methylene group (-CH₂-). This typically involves altering the length of the ethyl linker connecting the thiazole and piperazine moieties.

General Synthetic Pathways

A common and versatile approach to synthesizing the core structure and its analogs involves the nucleophilic substitution of a reactive group on the thiazole side chain by the piperazine nitrogen. The Hantzsch synthesis is a foundational method for creating the initial thiazole ring.[1] A generalized synthetic workflow is depicted below.

G cluster_thiazole Thiazole Precursor Synthesis cluster_coupling Core Assembly Thioamide Thioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch AlphaHalo α-Haloketone/ Aldehyde AlphaHalo->Hantzsch ThiazoleCore 2-Acetyl/Haloacyl Thiazole Hantzsch->ThiazoleCore Coupling Reductive Amination or Nucleophilic Substitution ThiazoleCore->Coupling Piperazine N4-Substituted Piperazine Piperazine->Coupling FinalProduct Target Compound: Thiazolylethylpiperazine Analog Coupling->FinalProduct

Caption: General synthetic workflow for thiazolylethylpiperazine analogs.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core structure has yielded critical insights into the features required for specific biological activities.

Analogs: Thiazole and Piperazine Modifications

The vast majority of research has focused on introducing diverse substituents at the N4 position of the piperazine ring. This position is highly amenable to modification and often projects into solvent-exposed regions of binding pockets, allowing for significant variation.

  • For Cholinesterase Inhibition: Analogs designed as acetylcholinesterase (AChE) inhibitors often feature aromatic or heteroaromatic groups on the piperazine N4. Some derivatives have shown potent and selective AChE inhibition with IC50 values in the nanomolar range, comparable to the standard drug Donepezil.[9][10] The rationale is that the thiazole-piperazine core can bind to the catalytic active site (CAS) of the enzyme, while the N4-substituent can form additional interactions with the peripheral anionic site (PAS).[10]

  • For Anticancer Activity: A wide array of N4-substituents have been explored to target various cancer-related pathways.

    • Kinase Inhibition: Piperazine is a well-established scaffold in kinase inhibitors. Analogs have been developed as potent inhibitors of targets like EGFR and PI3K.[6][11]

    • Cytotoxicity: Many derivatives exhibit broad-spectrum cytotoxic activity against cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast).[6][12] The introduction of bulky aromatic systems or additional heterocyclic moieties can induce apoptosis.[12]

  • For Antimicrobial Activity: Modifications leading to antimicrobial agents often involve attaching other heterocyclic systems or specific pharmacophores known for antibacterial or antifungal effects to the piperazine nitrogen.[13][14]

Homologs: Altering the Linker

While less explored, modifying the length of the ethyl linker between the thiazole and piperazine rings can significantly impact a molecule's conformational flexibility.

  • Shortening the linker (to a methylene bridge) may pre-organize the molecule into a more rigid conformation, which could be entropically favorable for binding to some targets but detrimental for others.

  • Lengthening the linker (to a propyl or butyl chain) increases flexibility, which may allow the molecule to adopt alternative binding poses. However, this can also introduce an entropic penalty upon binding.

The optimal linker length is target-dependent and must be determined empirically.

Caption: Key modification points for SAR studies on the core scaffold.

Biological Evaluation Workflows & Protocols

A tiered approach is essential for efficiently evaluating newly synthesized compounds. This typically involves primary in vitro screening against a specific target, followed by secondary cellular assays and in silico profiling for promising hits.

Workflow Start Synthesized Compound Library Primary Primary Screening (In Vitro Target-Based Assays) Start->Primary AChE AChE/BChE Inhibition (Ellman's Assay) Primary->AChE Cyto Cytotoxicity Screening (SRB/MTT Assay) Primary->Cyto MIC Antimicrobial MIC Determination Primary->MIC Decision1 Identify 'Hits' (Potency & Selectivity) AChE->Decision1 Cyto->Decision1 MIC->Decision1 Secondary Secondary Screening (Cell-Based & In Silico) Decision1->Secondary Active Compounds Mechanism Mechanism of Action (e.g., Apoptosis, Kinase profiling) Secondary->Mechanism ADMET In Silico ADMET Prediction (Solubility, Permeability, etc.) Secondary->ADMET Decision2 Select 'Leads' (Efficacy & Drug-Like Properties) Mechanism->Decision2 ADMET->Decision2 LeadOpt Lead Optimization Decision2->LeadOpt Optimized Compounds

Caption: A tiered workflow for the biological evaluation of new analogs.

Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol is adapted from the modified Ellman spectrophotometric method, widely used for screening AChE and BChE inhibitors.[10]

Objective: To determine the IC50 value of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE (from Electric Eel) and BChE (from Equine Serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of substrates ATCI and BTCI (10 mM) in water.

    • Prepare a stock solution of the enzymes in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference standard (e.g., Donepezil) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer (pH 8.0).

    • Add 20 µL of the DTNB solution.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 10 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

  • Initiate Reaction:

    • Add 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of absorbance increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Anticancer Cytotoxicity Assay

This protocol describes the Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity in adherent cancer cell lines.[6][12]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Cell Fixation:

    • Gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement:

    • Shake the plates for 5-10 minutes and measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth relative to the vehicle control.

    • Plot the percentage of growth against the log of compound concentration to determine the GI50 value.

Data Summary: Representative Analogs

The following table summarizes the biological activities of selected analogs from the literature, showcasing the scaffold's versatility.

Compound Modification (at Piperazine N4)Target/AssayActivity (IC50/GI50)Reference
Benzyl groupAcetylcholinesterase (AChE)0.011 µM[9]
2-Pyridyl groupAcetylcholinesterase (AChE)0.051 µM[9]
4-(Trifluoromethyl)phenyl-thiazolyl-hydrazoneAcetylcholinesterase (AChE)0.028 µM[10]
Bis-thiosemicarbazone derivative (Compound 7b)EGFR Kinase3.5 nM[6][12]
Bis-thiazole derivative (Compound 9i)EGFR Kinase1.2 nM[6][12]
Bis-thiazole derivative (Compound 9i)HCT-116 Cell Line1.2 nM[6][12]
Cyclopenta[c]pyridine-acetamide (Compound 3k)Listeria monocytogenes (MIC)Potent Activity[13]

Conclusion and Future Perspectives

The 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold is a proven and highly adaptable platform for the design of novel therapeutic agents. The synthetic accessibility of the piperazine N4 position allows for extensive exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. Research has successfully produced compounds with nanomolar efficacy against cholinesterases and cancer-related kinases.

Future efforts should focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets relevant to complex diseases like Alzheimer's (e.g., inhibiting both AChE and BACE1) or cancer (e.g., inhibiting both PI3K and mTOR).

  • Computational-Guided Design: Employing more sophisticated computational tools, such as free energy perturbation (FEP), to more accurately predict the binding affinities of designed analogs before undertaking costly synthesis.

  • Pharmacokinetic Optimization: Moving beyond potency and focusing on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their clinical translatability.

  • Exploring Underexplored Modifications: Systematically investigating substitutions on the thiazole ring and modifications to the linker length to fully map the chemical space around this privileged core.

By integrating rational design, efficient synthesis, and robust biological evaluation, the thiazolyl-piperazine scaffold will undoubtedly continue to be a valuable source of new drug candidates.

References

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. (n.d.).
  • a structure-activity relationship study of thiazole derivatives with h1-antihistamine. (n.d.). Google Scholar.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF. (n.d.).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). MDPI.
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2011). Google Scholar.
  • 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine. (n.d.). PubChemLite.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). PMC.
  • 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806. (n.d.). PubChem.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.
  • 1185311-27-6 | 2-(1-(piperazin-1-yl)ethyl)thiazole hydrochloride. (n.d.). MolCore.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC.
  • 1-(1,3-Thiazol-2-yl)piperazine | 42270-37-1. (n.d.). Sigma-Aldrich.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Introduction & Chemical Biology Context 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (commercially available as its hydrochloride salt, CAS 1185311-27-6) is a highly versatile, N-heterocyclic building block[1]. Featuring a pi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Biology Context

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (commercially available as its hydrochloride salt, CAS 1185311-27-6) is a highly versatile, N-heterocyclic building block[1]. Featuring a piperazine ring linked to a 1,3-thiazole core via a chiral ethyl bridge, this scaffold is frequently utilized in the design of CNS-active agents, kinase inhibitors, and anti-infective drugs.

The inclusion of the methyl group on the linker introduces a stereocenter that restricts the conformational flexibility of the piperazine ring, providing a unique vectorization angle for structure-activity relationship (SAR) optimization. Its primary precursor, , is a widely available organic compound fundamentally utilized in life science research and flavor chemistry[2].

Retrosynthetic Strategy & Mechanistic Rationale

To synthesize this molecule robustly, we employ a two-stage reductive amination strategy followed by acidic deprotection.

Why Reductive Amination over Direct Alkylation? Direct alkylation of piperazine with 2-(1-bromoethyl)thiazole often leads to over-alkylation (formation of quaternary ammonium salts) and requires harsh basic conditions that can degrade the thiazole ring. Reductive amination of 2-acetylthiazole with 1-Boc-piperazine is highly chemoselective, scalable, and avoids these pitfalls.

Causality of Reagent Selection:

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄): Ketones are significantly less electrophilic than aldehydes. Furthermore, the nitrogen atom of the 2-acetylthiazole ring can coordinate with transition metals and Lewis acids, which historically complicates reductions and asymmetric hydrogenations[3]. Ti(O-iPr)₄ acts as a potent, oxophilic Lewis acid and a water scavenger, driving the equilibrium toward the enamine/iminium intermediate without permanently sequestering the thiazole substrate.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is chosen over NaBH₄ because the electron-withdrawing acetoxy groups reduce the hydridic character of the boron. This ensures that STAB selectively reduces the highly electrophilic iminium ion rather than the unreacted 2-acetylthiazole, preventing the formation of 1-(1,3-thiazol-2-yl)ethanol as an unwanted byproduct.

  • 1-Boc-piperazine: Using a mono-protected piperazine prevents polymerization and ensures a strict 1:1 stoichiometric coupling.

Experimental Workflow

SynthesisWorkflow N1 Step 1: Reagent Assembly 2-Acetylthiazole + 1-Boc-Piperazine N2 Step 2: Lewis Acid Activation Ti(O-iPr)4 in DCE (60 °C) N1->N2 Mix under N2 atmosphere N3 Step 3: Reductive Amination NaBH(OAc)3 addition (0 °C to RT) N2->N3 Stir 12h, cool to 0 °C N4 Step 4: N-Boc Deprotection 4M HCl in Dioxane N3->N4 NaHCO3 quench, filter TiO2, Flash Chromatography N5 Final Product: 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine HCl N4->N5 Precipitation & Ether Wash

Fig 1: Synthetic workflow for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine preparation.

Quantitative Data & Reagent Table

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Acetylthiazole 127.161.01.27 gElectrophile / Starting Material
1-Boc-piperazine 186.251.12.05 gNucleophile
Titanium(IV) isopropoxide 284.221.54.26 g (4.4 mL)Lewis Acid / Water Scavenger
Sodium Triacetoxyborohydride 211.942.04.24 gReducing Agent
1,2-Dichloroethane (DCE) 98.96-50 mLSolvent
4M HCl in Dioxane -10.025 mLDeprotecting Agent

Detailed Step-by-Step Protocol

Phase 1: Iminium Formation & Reduction
  • Preparation: In an oven-dried 100 mL round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2-acetylthiazole (1.27 g, 10 mmol) and 1-Boc-piperazine (2.05 g, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL). Expert Insight: DCE is preferred over DCM because it allows for a higher reflux temperature (60 °C), which is necessary to overcome the steric hindrance of the methyl group.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (4.4 mL, 15 mmol) dropwise at room temperature. Stir the reaction mixture at 60 °C for 12 hours to ensure complete enamine/iminium formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (4.24 g, 20 mmol) in small portions to control the mild hydrogen gas evolution.

  • Completion: Remove the ice bath, warm to room temperature, and stir for an additional 12 hours.

Phase 2: Workup and Purification
  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Mechanistic Insight: This neutralizes the acetic acid generated from STAB and hydrolyzes the titanium salts into insoluble titanium dioxide (TiO₂).

  • Filtration (Critical Step): The hydrolysis of Ti(O-iPr)₄ creates a thick, white TiO₂ emulsion that makes phase separation nearly impossible. Filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with DCM (3 × 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-Boc-4-[1-(1,3-thiazol-2-yl)ethyl]piperazine.

Phase 3: Deprotection and Salt Formation
  • Boc Removal: Dissolve the purified intermediate in minimal DCM (10 mL). Add 4M HCl in Dioxane (25 mL, 100 mmol) dropwise at 0 °C.

  • Precipitation: Stir at room temperature for 4 hours. The product will precipitate out of the solution as an off-white solid.

  • Isolation: Filter the precipitate, wash generously with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford the final product.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the protocol, the reaction must be validated through the following analytical checkpoints:

  • Intermediate Validation (NMR): In the ¹H-NMR (CDCl₃) of the Boc-protected intermediate, the disappearance of the ketone methyl singlet (~2.7 ppm) and the appearance of a new doublet (~1.4 ppm, J = 6.5 Hz) corresponding to the CH₃ of the newly formed ethyl linker confirms successful coupling.

  • Final Product Validation (Deprotection): In the ¹H-NMR (D₂O or DMSO-d₆) of the final salt, the massive 9-proton singlet at ~1.45 ppm (the Boc group) must be completely absent.

  • Mass Spectrometry: LC-MS of the final product will show the [M+H]⁺ peak at m/z 198.1 (Free base exact mass: 197.10). The molecular weight of the isolated mono-hydrochloride salt is 233.76 g/mol [1].

(Note: For advanced applications requiring enantiopure (R)- or (S)- enantiomers, researchers may substitute this racemic protocol with asymmetric reductive amination utilizing chiral Iridium-based catalysts[4].)

References

  • Wang, G., Nie, Z., You, H., & Yin, Q. (2023). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Chemical Science (RSC Publishing). Available at:[Link]

  • Morris, R. H., et al. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Application Note: High-Purity Isolation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

A Comprehensive Guide to Extraction, Chromatography, and Crystallization Introduction & Physicochemical Profiling 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a highly versatile bifunctional building block frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Extraction, Chromatography, and Crystallization

Introduction & Physicochemical Profiling

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a highly versatile bifunctional building block frequently utilized in the development of CNS therapeutics and anti-infective agents. The molecule presents unique purification challenges due to its tri-basic nature—comprising a weakly basic thiazole nitrogen, a tertiary alkylamine, and a highly basic secondary piperazine amine. Furthermore, the free base is prone to oxidation and typically presents as a viscous, hygroscopic oil, necessitating conversion to a crystalline salt for pharmaceutical application.

This application note details a field-proven, self-validating workflow for isolating this compound from complex crude reaction mixtures. By leveraging its distinct pKa​ profile and mitigating silanol-induced chromatographic tailing, researchers can achieve >99% purity.

Table 1: Physicochemical Profiling
PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C9H15N3STarget m/z [M+H]+ = 198.1 for LC-MS fraction tracking.
Estimated pKa​ ~9.8 (2° NH), ~4.8 (3° N), ~2.5 (Thiazole)Dictates the pH thresholds required for liquid-liquid extraction.
Estimated LogP 0.8 - 1.2 (Free Base)Moderate lipophilicity; ensures partitioning into organic solvents at high pH.
Stereochemistry 1 Chiral Center (C1 of ethyl group)Requires chiral SFC if enantiomeric purity is needed (handled as a racemate here).
Physical State Viscous oil (Free Base) / Solid (Salt)Necessitates salt formation for long-term bench stability.

Strategic Purification Workflow

The following decision tree dictates the optimal purification path based on the crude mixture's initial purity and the nature of its impurities.

PurificationWorkflow Crude Crude Reaction Mixture Extract Acid-Base Extraction (pH 2.0 to 12.0) Crude->Extract Organic Organic Phase (Free Base Enriched) Extract->Organic Extract with DCM Check Purity Assessment (LC-MS / NMR) Organic->Check Flash Flash Chromatography (Silica + 1% Et3N) Check->Flash Purity < 90% HPLC Prep-HPLC (C18, 0.1% TFA) Check->HPLC Complex Impurities Salt Salt Formation (HCl in Dioxane) Check->Salt Purity > 90% Flash->Salt HPLC->Salt Free-basing required Pure Pure Crystalline Salt (>99% Purity)

Fig 1: Purification workflow for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine from crude to pure salt.

Experimental Protocols & Mechanistic Insights

Protocol A: pH-Guided Liquid-Liquid Extraction

Overview: This protocol exploits the differential basicity of the target molecule to separate it from neutral byproducts, unreacted electrophiles, and highly acidic impurities. Mechanistic Causality: At pH 2.0, all three nitrogen atoms are protonated, rendering the molecule highly hydrophilic. At pH 12.0, the molecule is fully deprotonated, increasing its lipophilicity and allowing quantitative extraction into moderately polar organic solvents like dichloromethane (DCM).

Step-by-Step:

  • Suspend the crude reaction mixture in 1.0 M aqueous HCl (10 mL/g of crude) until the pH reaches ~2.0.

  • Wash the aqueous layer with ethyl acetate (3 × 5 mL/g) to remove neutral and acidic impurities. Discard the organic washes.

  • Cool the aqueous layer in an ice bath to 0 °C.

  • Slowly add 2.0 M aqueous NaOH dropwise under vigorous stirring until the pH exceeds 11.5 (monitor via pH paper).

  • Extract the basified aqueous layer with DCM (3 × 10 mL/g).

  • Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation System: Spot the acidic aqueous layer and the final DCM extract on a TLC plate. Stain with Ninhydrin. A bright purple spot in the DCM extract confirms the successful phase transfer of the secondary amine.

Protocol B: Normal Phase Flash Chromatography

Overview: For mixtures requiring higher purity (>95%) prior to salt formation, silica gel chromatography is employed. Mechanistic Causality: Secondary amines like piperazine interact strongly with the acidic silanol groups ( pKa​ ~4.5) on standard unmodified silica, leading to severe peak tailing and irreversible adsorption. The addition of 1% Triethylamine (Et₃N) to the mobile phase competitively binds these silanols, deactivating the stationary phase and ensuring sharp elution bands.

Step-by-Step:

  • Pre-equilibrate a silica gel column (230-400 mesh) with a mobile phase of 90:9:1 DCM:MeOH:Et₃N.

  • Dissolve the crude free base in a minimum volume of DCM and load it onto the column.

  • Elute using an isocratic or shallow gradient of the same solvent system.

  • Collect fractions and monitor via TLC (UV 254 nm and Ninhydrin stain).

  • Pool product-containing fractions and evaporate. To remove residual Et₃N, co-evaporate twice with toluene.

Self-Validation System: Perform 2D TLC. If the compound streaks in the first dimension but runs as a tight circular spot in the second dimension after pre-treating the plate with Et₃N vapor, silanol interference is confirmed, validating the necessity of the basic modifier.

Protocol C: Preparative Reverse-Phase HPLC

Overview: Ideal for separating closely related structural analogs or diastereomers. Mechanistic Causality: Reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing a C18 column provides superior resolution. The use of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, neutralizing the basicity of the piperazine ring and improving peak shape 1.

Step-by-Step:

  • Column: Phenomenex Luna C18 (150 × 21.2 mm, 5 µm).

  • Mobile Phase A: HPLC-grade H₂O + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Flow Rate: 12 mL/min.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Lyophilize the collected fractions to yield the target compound as a TFA salt (requires free-basing via Protocol A before proceeding to Protocol D).

Self-Validation System: Run an analytical LC-MS prior to prep-HPLC. The target mass (m/z[M+H]+ = 198.1) should align perfectly with the major UV peak at 254 nm.

Protocol D: Dihydrochloride Salt Formation & Crystallization

Overview: Conversion of the purified free base into a stable dihydrochloride salt. Mechanistic Causality: Piperazine derivatives are notoriously difficult to crystallize as free bases. Converting them to a dihydrochloride salt using anhydrous HCl promotes the precipitation of a stable, non-hygroscopic solid suitable for long-term storage and biological assays 23.

Step-by-Step:

  • Dissolve the purified free base in anhydrous diethyl ether or DCM (5 mL/g) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 2.2 equivalents of 4.0 M HCl in dioxane. A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry in a vacuum desiccator at 40 °C for 12 hours.

Self-Validation System: Dissolve a few crystals of the final product in D₂O for ¹H-NMR analysis. A significant downfield shift of the piperazine ring protons relative to the free base in CDCl₃ confirms complete protonation and successful salt formation.

Method Comparison & Quantitative Data

Table 2: Quantitative Data Summary for Purification Workflows
Purification MethodTypical Yield RecoveryFinal Purity AchievedProcessing TimeScalability
Acid-Base Extraction 85 - 95%70 - 85%2 - 3 HoursHigh (Multi-gram to Kilogram)
Flash Chromatography 75 - 85%90 - 95%4 - 6 HoursModerate (Up to 50g)
Preparative HPLC 60 - 70%> 99%8 - 12 HoursLow (Milligram to Gram)
Salt Crystallization 80 - 90%> 98%12 - 24 HoursHigh (Multi-gram to Kilogram)

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity . National Institutes of Health (NIH) / PMC.1

  • US Patent 4,367,335A: Thiazolidinylalkylene piperazine derivatives . Google Patents. 2

  • US Patent 2,919,275A: Purification of piperazine . Google Patents. 3

Sources

Method

Comprehensive Analytical Characterization of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine: Application Notes and Protocols

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a highly versatile pharmacophore building block. It synergizes the hydrogen-bond accepting capacity of the 1,3-thiazole ring with the basic, tunable scaffold of a secondary piperazine. The presence of a chiral center at the ethyl linker introduces stereochemical complexity, while the two basic nitrogen atoms of the piperazine ring dictate its ionization behavior and chromatographic retention[1].

As a Senior Application Scientist, I emphasize that proper analytical characterization of such heterocyclic compounds cannot rely on a single technique. It requires an orthogonal, self-validating system to ensure structural integrity, stereochemical purity, and suitability for downstream drug development.

Strategic Analytical Workflow

To achieve unambiguous structural elucidation and purity validation, we deploy a multi-modal analytical strategy. The workflow below maps the logical progression from raw sample to fully validated chemical entity.

AnalyticalWorkflow cluster_0 Structural Elucidation cluster_1 Purity & Stereochemistry Start 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Sample NMR NMR Spectroscopy (1H, 13C, HSQC) Start->NMR FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR MS High-Resolution MS/MS (Fragmentation) Start->MS HPLC_UV RP-HPLC-UV (Chemical Purity) Start->HPLC_UV Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Start->Chiral_HPLC DataSync Data Synthesis & Structure Verification NMR->DataSync FTIR->DataSync MS->DataSync HPLC_UV->DataSync Chiral_HPLC->DataSync

Orthogonal analytical workflow for the structural and purity characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale & Causality

NMR spectroscopy is the definitive tool for mapping the atom-to-atom connectivity of piperazine derivatives[2]. The critical diagnostic feature of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is the chiral center at the ethyl linker. Because of this stereocenter, the methylene protons of the adjacent piperazine ring become diastereotopic. They are magnetically non-equivalent and will exhibit complex multiplet splitting patterns rather than simple triplets. Furthermore, the thiazole ring protons (H-4 and H-5) provide distinct aromatic signatures, while the unsubstituted piperazine amine (N-H) can be validated via deuterium exchange[3].

Self-Validating Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • System Suitability Testing (SST): Acquire a standard 1D ¹H spectrum of a known reference (e.g., ethylbenzene) to verify magnetic field homogeneity (shimming) and 90° pulse calibration.

  • Acquisition:

    • ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR (100 MHz): 1024 scans, D1 of 2.0 s, with proton decoupling (WALTZ-16).

  • Orthogonal Validation (D₂O Exchange): Add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad N-H peak confirms the presence of the secondary amine.

Table 1: Expected ¹H NMR Spectroscopic Data
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Assignment
N-H ~2.00 - 2.50Broad singlet1HPiperazine secondary amine (D₂O exchangeable)
Piperazine CH₂ 2.60 - 3.10Complex Multiplets8HDiastereotopic methylene protons of piperazine
Ethyl CH₃ 1.55Doublet (J = 6.8 Hz)3HMethyl group of the ethyl linker
Ethyl CH 4.10Quartet (J = 6.8 Hz)1HChiral methine proton attached to thiazole and N1
Thiazole H-5 7.25Doublet (J = 3.2 Hz)1HAromatic proton of the thiazole ring
Thiazole H-4 7.70Doublet (J = 3.2 Hz)1HAromatic proton of the thiazole ring

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Rationale & Causality

The basic nature of the piperazine nitrogens (pKa ~ 9.8) makes the compound highly amenable to Positive Electrospray Ionization (ESI+). By utilizing a mobile phase acidified with 0.1% formic acid, we force the complete protonation of the piperazine ring, ensuring maximum ionization efficiency[4]. Collision-Induced Dissociation (CID) in the MS/MS stage selectively cleaves the weakest bonds—primarily the C-N bond linking the ethyl group to the piperazine—yielding highly diagnostic fragment ions[5].

Self-Validating Protocol: LC-HRMS/MS
  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Source: ESI in positive mode.

    • Capillary Voltage: 3.0 kV.

    • Collision Energy (CE): Ramp from 15 to 35 eV to capture both precursor and product ions.

  • Validation Check: Run a solvent blank before and after the sample to confirm the absence of carryover. The precursor ion mass error must be < 5 ppm.

Table 2: LC-MS/MS Fragmentation Data
Ion Typem/z (Exact Mass)FormulaMechanistic Origin
Precursor 198.106[C₉H₁₆N₃S]⁺Protonation of the piperazine nitrogen ([M+H]⁺)
Product 1 112.022[C₅H₆NS]⁺Cleavage of C-N bond; loss of neutral piperazine (86 Da)
Product 2 87.092[C₄H₁₁N₂]⁺Cleavage of C-N bond; charge retention on piperazine

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Rationale & Causality

While NMR provides connectivity, FT-IR provides rapid, orthogonal confirmation of functional groups. The secondary amine of the piperazine ring and the conjugated C=N/C=C bonds of the thiazole ring have distinct vibrational frequencies that serve as a chemical fingerprint[6].

Self-Validating Protocol: ATR-FTIR
  • Background Calibration: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans) to subtract atmospheric CO₂ and water vapor.

  • Sample Analysis: Place 2-3 mg of the neat compound onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Clean the crystal with isopropanol and run a verification scan to ensure baseline recovery.

Table 3: Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹)Peak ShapeDiagnostic Assignment
3250 - 3350 Medium, BroadN-H stretch (secondary amine of piperazine)
2800 - 2950 Strong, SharpC-H stretch (aliphatic piperazine and ethyl groups)
1600 - 1650 Medium, SharpC=N stretch (thiazole ring)
1450 - 1500 MediumC=C stretch (aromatic thiazole ring)

Stereochemical Purity via Chiral HPLC

Mechanistic Rationale & Causality

Because the 1-ethyl position is a stereocenter, the synthesized compound is typically a racemic mixture unless asymmetric synthesis was employed. For pharmacological evaluation, determining the Enantiomeric Excess (ee) is critical. Normal-phase chiral chromatography using an immobilized polysaccharide-based stationary phase is selected. The addition of a basic modifier (diethylamine) to the mobile phase is causally linked to the suppression of secondary interactions between the basic piperazine nitrogens and residual silanols on the silica support, preventing severe peak tailing[4].

Self-Validating Protocol: Chiral HPLC
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for thiazole absorbance).

  • Validation Check: Inject a known racemic standard first to demonstrate baseline resolution (Rs > 1.5) of the two enantiomers. Follow with the sample injection to calculate the enantiomeric ratio based on peak area integration.

References

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives Source: humanjournals.com URL:1

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors Source: nih.gov URL:6

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols Source: benchchem.com URL:2

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: nih.gov URL:3

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: mdpi.com URL:5

  • A Review on Analytical Methods for Piperazine Determination Source: rdd.edu.iq URL:4

Sources

Application

Quantitative Analysis and Structural Elucidation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the analysis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, a heterocyclic compound featuring a thiazole and a piperazine moiety, which are common pharmacophores in drug development.[1][2][3] We present a detailed protocol for robust quantification and structural characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, optimized LC separation, and mass spectrometric conditions, including electrospray ionization (ESI) and collision-induced dissociation (CID) for fragmentation analysis. The described workflow is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity, making it suitable for applications in pharmacokinetics, impurity profiling, and quality control.[4][5][6]

Introduction: The Analytical Imperative

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a small molecule of interest due to its structural motifs. The piperazine ring is a scaffold in numerous pharmaceuticals, while the thiazole ring is a key component in a wide spectrum of bioactive agents.[2][7][8] Accurate and sensitive analytical methods are paramount for characterizing such compounds throughout the drug development lifecycle.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[9][10]

This guide focuses on a tandem mass spectrometry (MS/MS) approach, which couples the separation power of liquid chromatography with the specificity of two stages of mass analysis. We will utilize Electrospray Ionization (ESI), a 'soft' ionization technique ideal for producing intact protonated molecules from polar analytes, followed by Collision-Induced Dissociation (CID) to generate structurally informative fragment ions.[11][12] This allows for both unambiguous identification and precise quantification of the target analyte.

Analyte Profile
PropertyDetails
Compound Name 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine
Molecular Formula C₉H₁₅N₃S
Monoisotopic Mass 197.10 Da
[M+H]⁺ (Protonated) 198.11 m/z
Chemical Structure

Foundational Principles: Why This Approach?

The selection of an analytical strategy is driven by the physicochemical properties of the analyte and the goals of the analysis.

  • Why LC-MS? The compound is polar and non-volatile, making it an ideal candidate for LC-MS.[13][14] The liquid chromatography step is crucial for separating the analyte from matrix components (e.g., in plasma or formulation excipients), which prevents ion suppression and ensures accurate quantification.[14]

  • Why Electrospray Ionization (ESI)? ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[15][16][17] Given the presence of two basic nitrogen atoms in the piperazine ring, the analyte is readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ ion. This makes ESI in positive ion mode the logical choice for high-sensitivity detection.[13]

  • Why Tandem MS (MS/MS)? For quantification, MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity compared to single-stage MS.[9][18] In MRM, a specific precursor ion (the protonated molecule) is selected and fragmented, and only a specific, characteristic product ion is monitored. This highly specific transition filters out background noise, enabling quantification at very low levels.[19] For structural elucidation, analyzing the full fragmentation pattern provides a veritable fingerprint of the molecule.[20]

Experimental Workflow: A Step-by-Step Guide

The overall analytical process is a multi-stage workflow designed for reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Matrix->Spike Extract Protein Precipitation or SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap FinalSample Final Sample for Injection Evap->FinalSample LC LC Separation (C18 Column) FinalSample->LC ESI Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection (m/z 198.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection (MRM) Q2->Q3 Detector Detection & Signal Acquisition Q3->Detector Integration Peak Integration Detector->Integration CalCurve Calibration Curve Construction Integration->CalCurve Quant Quantification & Validation CalCurve->Quant

Figure 1: High-level experimental workflow for the LC-MS/MS analysis.

Protocol: Sample Preparation (from Human Plasma)

The goal of sample preparation is to remove interfering substances like proteins and phospholipids while efficiently recovering the analyte.[21][22] Protein precipitation is a rapid and effective method for this purpose.[22]

Materials:

  • Human Plasma (K₂EDTA)

  • 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine stock solution (1 mg/mL in Methanol)

  • Internal Standard (IS) stock solution (e.g., a structurally similar, stable-isotope labeled analog or a compound with similar properties)

  • Acetonitrile (ACN), ice-cold, containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and microcentrifuge

Procedure:

  • Prepare Calibration Standards & QCs: Serially dilute the stock solution with blank plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Aliquoting: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution to each tube (except for the blank matrix) and vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold ACN (containing 0.1% formic acid) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis

The parameters below serve as a validated starting point and should be optimized for the specific instrument used. The use of a C18 column provides excellent retention for moderately polar compounds, while the acidic mobile phase aids in protonation and improves peak shape.[10][14]

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatograph (HPLC) or UHPLC SystemProvides the necessary separation efficiency.[9]
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)Standard for small molecule analysis, offering good retention and peak shape.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reverse-phase chromatography. Formic acid acidifies the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the analyte. Formic acid ensures consistent pH and ionization.[10]
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, compatible with ESI sources.
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A gradient ensures that the analyte is eluted as a sharp peak and the column is cleaned efficiently.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and selectivity in MRM mode.[11]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens on the piperazine ring are readily protonated.[15][12]
Source Temp. 500 °COptimized for efficient desolvation of the ESI droplets.
IonSpray Voltage +5500 VCreates the charged aerosol necessary for ionization.
MRM Transition 1 (Quantifier) Q1: 198.1 m/z → Q3: 112.1 m/zMonitors the most intense and stable fragment for quantification.
MRM Transition 2 (Qualifier) Q1: 198.1 m/z → Q3: 86.1 m/zA secondary transition to confirm analyte identity (ion ratio).
Collision Energy (CE) Optimized for each transition (e.g., 20-35 eV)The energy required to induce optimal fragmentation of the precursor ion.[11]

Results: Fragmentation Analysis and Structural Elucidation

Understanding the fragmentation pattern is essential for confirming the analyte's identity and developing a selective MRM method. Collision-induced dissociation of the protonated molecule ([M+H]⁺ at m/z 198.1) yields several characteristic product ions. The fragmentation primarily occurs at the bonds of the piperazine ring and the ethyl linker, which are the most labile sites.[1][18][23]

G Parent Frag1 Parent->Frag1 CID Frag2 Parent->Frag2 CID Parent_label Precursor Ion [M+H]⁺ m/z 198.1 Frag1_label Product Ion m/z 112.1 (Quantifier) Frag2_label Product Ion m/z 86.1 (Qualifier)

Figure 2: Proposed fragmentation pathway for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

  • Precursor Ion [M+H]⁺ (m/z 198.1): This is the intact molecule with an added proton, likely on one of the piperazine nitrogens.

  • Product Ion m/z 112.1: This major fragment corresponds to the cleavage of the piperazine ring, resulting in the loss of a C₄H₈N fragment and retention of the charge on the thiazole-containing portion. This is an excellent choice for a quantifier ion due to its high intensity and specificity.

  • Product Ion m/z 86.1: This fragment represents cleavage at the C-N bond between the ethyl group and the piperazine ring, resulting in a protonated but subsequently fragmented piperazine moiety. This serves as a good qualifier ion to confirm the identity of the compound.

Method Validation: Ensuring Trustworthy Data

A protocol is only as reliable as its validation. To ensure the method is fit for its intended purpose, it must be validated according to regulatory guidelines such as those from the ICH.[4][5][24] This process demonstrates that the analytical procedure is accurate, precise, and robust.[6][25]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte, not interfering components.[4]No significant peaks in blank matrix at the analyte's retention time.
Linearity & Range To confirm a proportional response to concentration over a defined range.[6]Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value.[24]Mean value within ±15% of nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements.[6]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; meets accuracy/precision criteria.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes (e.g., flow rate, temp).

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis and structural confirmation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. The provided protocols for sample preparation and instrumental analysis are grounded in established analytical principles, ensuring high sensitivity, selectivity, and reproducibility. By explaining the causality behind experimental choices and outlining a clear validation framework based on ICH guidelines, this guide serves as a practical resource for researchers in pharmaceutical analysis, enabling them to generate high-quality, defensible data for a variety of applications in the drug development process.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). PMC. Retrieved March 14, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, August 15). PubMed. Retrieved March 14, 2026, from [Link]

  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). (2015, December 15). PubMed. Retrieved March 14, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved March 14, 2026, from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved March 14, 2026, from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved March 14, 2026, from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023, March 2). MDPI. Retrieved March 14, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). Food and Drug Administration. Retrieved March 14, 2026, from [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023, December 25). Preprints.org. Retrieved March 14, 2026, from [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved March 14, 2026, from [Link]

  • Discrimination of Threonine Isomers by Multiple-Stage Tandem Mass Spectrometry with Collision-Induced Dissociation. (2026, March 12). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins. (n.d.). SciSpace. Retrieved March 14, 2026, from [Link]

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. (2024, January 17). ACS Infectious Diseases. Retrieved March 14, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 14, 2026, from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). MDPI. Retrieved March 14, 2026, from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). MDPI. Retrieved March 14, 2026, from [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024, March 27). MDPI. Retrieved March 14, 2026, from [Link]

  • Collision-Induced Dissociation. (2025, August 25). MagLab. Retrieved March 14, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). IRIS Unibas. Retrieved March 14, 2026, from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved March 14, 2026, from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. Retrieved March 14, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). PMC. Retrieved March 14, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 14, 2026, from [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved March 14, 2026, from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved March 14, 2026, from [Link]

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Method

Technical Guide: Characterization of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine as a Putative Kinase Inhibitor

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is not extensively characterized as a kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is not extensively characterized as a kinase inhibitor in publicly available literature. However, its core structure, combining thiazole and piperazine moieties, represents a privileged scaffold found in numerous approved and investigational kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs).[1][2][3] This guide, therefore, presents a comprehensive, best-practice framework for the systematic evaluation of this compound—hereafter referred to as TEP-K1 —as a putative kinase inhibitor. The protocols and workflows described herein are designed to rigorously assess its biochemical potency, cellular activity, and mechanism of action, using the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR), a critical mediator of angiogenesis, as a representative target.[4][5][6]

Introduction: The Therapeutic Potential of Thiazole-Piperazine Scaffolds

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][8] The thiazole ring is a versatile framework present in numerous bioactive compounds and has been instrumental in the design of molecules with potent kinase inhibitory activity.[2][9] Similarly, the piperazine nucleus is a common feature in clinically successful kinase inhibitors, often improving solubility and pharmacokinetic properties.[1][3][10]

The convergence of these two pharmacophores in TEP-K1 provides a strong rationale for its investigation as a kinase inhibitor. This document outlines a multi-stage workflow to first establish its inhibitory activity against a primary target (VEGFR-2), then to elucidate its mechanism and confirm its effects in a physiologically relevant cellular environment.

Part 1: Biochemical Potency and Selectivity Profiling

The initial step in characterizing any potential inhibitor is to quantify its direct inhibitory effect on the purified target enzyme in a controlled, cell-free system.[8] This biochemical assay provides a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will employ the ADP-Glo™ Kinase Assay, a robust luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7]

Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the IC50 of TEP-K1 against VEGFR-2 kinase.

Rationale: The ADP-Glo™ assay is highly sensitive and measures kinase activity by quantifying ADP, a universal product of the kinase reaction.[7] The luminescent signal is inversely proportional to kinase activity, allowing for a precise determination of inhibition.[7] The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase to ensure that the measured IC50 value closely reflects the inhibitor's intrinsic affinity (Ki).[11]

Workflow Diagram: In Vitro IC50 Determination

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of TEP-K1 in DMSO P2 Dilute VEGFR-2 enzyme and substrate in assay buffer P3 Prepare ATP solution (at Km concentration) A1 Dispense TEP-K1 dilutions and controls into 384-well plate A2 Add diluted VEGFR-2 enzyme. Pre-incubate for 15 min. A1->A2 A3 Initiate reaction by adding ATP/Substrate solution A2->A3 A4 Incubate at 30°C for 60 min A3->A4 D1 Add ADP-Glo™ Reagent to stop reaction & deplete ATP A4->D1 D2 Incubate for 40 min D1->D2 D3 Add Kinase Detection Reagent to convert ADP to ATP D2->D3 D4 Incubate for 30 min D3->D4 D5 Measure luminescence D4->D5 AN1 Plot Luminescence vs. Log[TEP-K1] D5->AN1 AN2 Fit sigmoidal dose-response curve to calculate IC50 AN1->AN2

Caption: Workflow for determining the IC50 of TEP-K1 using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of TEP-K1 in 100% DMSO, starting from a 10 mM stock. A 1:3 dilution factor is recommended.

  • Assay Plate Preparation: Add 1 µL of each TEP-K1 dilution, vehicle control (DMSO), and positive control inhibitor (e.g., Staurosporine) to the wells of a white, opaque 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., poly-Glu,Tyr 4:1) in kinase assay buffer.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Allow the plate to incubate for 10-15 minutes at room temperature to facilitate inhibitor binding.

    • Prepare a solution of ATP at the reported Km for VEGFR-2 (typically 5-15 µM).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction remains in the linear range.[12]

  • Signal Generation & Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

    • Incubate for another 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of TEP-K1 concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Potency and Selectivity Profile

To be a viable drug candidate, an inhibitor should exhibit selectivity for its intended target over other related kinases to minimize off-target effects.[8] TEP-K1 should be tested against a panel of related kinases.

Kinase TargetTEP-K1 IC50 (nM) [Hypothetical]Selectivity Fold (vs. VEGFR-2)
VEGFR-2 (KDR) 15 -
VEGFR-1 (Flt-1)855.7x
PDGFRβ35023.3x
c-Kit80053.3x
EGFR>10,000>667x

Part 2: Cellular Activity and Target Engagement

While biochemical assays are essential, they do not confirm that a compound can enter a cell, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional response.[13][14] Cell-based assays are therefore a critical validation step.[15]

Signaling Pathway: VEGFR-2 Activation

VEGFR-2 activation by its ligand, VEGF-A, triggers a downstream signaling cascade involving autophosphorylation and activation of pathways like PI3K/AKT and MAPK, which ultimately drive cell proliferation, migration, and survival. TEP-K1 is hypothesized to block the initial ATP-binding event, preventing this entire cascade.

cluster_downstream Downstream Signaling VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP P P VEGFR2->P TEPK1 TEP-K1 TEPK1->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds to Active Site PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates MAPK MAPK (ERK) P->MAPK Activates via Ras/Raf AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by TEP-K1.

Protocol 2.1: Cellular Target Engagement (NanoBRET™ Assay)

Rationale: The NanoBRET™ Target Engagement assay measures compound binding at a specific kinase target within intact cells.[16] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds the kinase's active site.[15] An effective inhibitor like TEP-K1 will compete with the tracer for binding, causing a decrease in the BRET signal, which can be used to quantify intracellular target affinity.[15][16]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing a NanoLuc®-VEGFR-2 fusion protein. Plate the cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of TEP-K1 in media. Add the diluted compound to the cells and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO2).

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>600 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of TEP-K1 concentration to determine the cellular IC50, which reflects target engagement.

Protocol 2.2: Cellular Phosphorylation Assay

Rationale: This assay provides functional proof of kinase inhibition by measuring the phosphorylation of a direct downstream substrate of the target kinase.[16] For VEGFR-2, this involves measuring the level of phosphorylated VEGFR-2 (pVEGFR-2) at a key tyrosine residue (e.g., Y1175) in response to VEGF-A stimulation.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Plate a relevant endothelial cell line (e.g., HUVECs) that endogenously expresses VEGFR-2. Once confluent, serum-starve the cells for 12-18 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat the starved cells with serial dilutions of TEP-K1 for 2 hours.

  • Kinase Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification (Western Blot):

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for pVEGFR-2 (Y1175) and total VEGFR-2 (as a loading control).

    • Use a fluorescent or HRP-conjugated secondary antibody for detection.

    • Quantify band intensity using an imaging system.

  • Data Analysis: Normalize the pVEGFR-2 signal to the total VEGFR-2 signal for each sample. Plot the normalized phosphorylation level against TEP-K1 concentration to determine the IC50 for functional inhibition.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Bountra, C., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. [Link]

  • PubChemLite. 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine. PubChemLite. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Biological Activity of New[14][16]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules. [Link]

  • Wallace, M. B., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. [Link]

  • RSC Publishing. (2024, August 9). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]

  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, April 4). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. [Link]

  • PubChem. 1-(Thiazol-2-yl)piperazine. PubChem. [Link]

  • PubMed. (2004, December 2). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed. [Link]

  • HETEROCYCLES. (2015, April 23). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. HETEROCYCLES. [Link]

  • ResearchGate. (2017, September 15). Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. ResearchGate. [Link]

  • Molecules. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link]

  • National Center for Biotechnology Information. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. National Center for Biotechnology Information. [Link]

  • Preprints.org. (2025, March 28). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Preprints.org. [Link]

  • Molbank. (2024, March 6). (E)-2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: Synthesis and Anticancer Activity. Molbank. [Link]

Sources

Application

Antimicrobial Applications and Derivatization Protocols for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel molecular scaffolds. 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a highly versatile, bifunctional pharmacophore that combines the broad-spectrum bioactivity of the thiazole ring with the pharmacokinetic advantages of a piperazine moiety[1].

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a modular building block. The thiazole ring provides critical low-lying C–S σ* orbitals that interact with electron donors in bacterial targets, such as DNA gyrase and penicillin-binding proteins[1][2]. Simultaneously, the piperazine ring acts as a basic, hydrophilic linker that enhances cell membrane permeability and provides a secondary amine for rapid synthetic diversification[3][4].

Causality in Scaffold Design

The choice to utilize 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in drug discovery is driven by specific structure-activity relationship (SAR) dynamics:

  • Target Binding : The nitrogen and sulfur atoms of the thiazole ring participate in critical hydrogen bonding and dipole interactions within the active sites of microbial enzymes[5].

  • Membrane Penetration : The basic nitrogen of the piperazine ring becomes protonated at physiological pH, interacting favorably with the negatively charged bacterial cell envelope before facilitating intracellular entry[6].

  • Synthetic Tractability : The unsubstituted N4 position of the piperazine allows for rapid library generation via N-alkylation, N-acylation, or coupling with other heterocycles (e.g., 1,2,3-triazoles) to combat multi-drug resistant strains[7].

MOA Thiazole Thiazole Moiety (Target Binding) DNA_Gyrase Enzyme Inhibition (e.g., DNA Gyrase / PBP2a) Thiazole->DNA_Gyrase H-Bonding & Hydrophobic Interactions Piperazine Piperazine Moiety (Membrane Permeability) BactCell Bacterial Cell Envelope Piperazine->BactCell Enhances Uptake Efflux Evades Efflux Pumps Piperazine->Efflux Steric Hindrance BactCell->Thiazole Intracellular Release

Mechanistic pathway of thiazole-piperazine hybrids in bacterial inhibition.

Experimental Workflows & Protocols

To fully leverage 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, researchers must utilize self-validating protocols that integrate chemical synthesis with rigorous microbiological screening.

Workflow A 1-[1-(1,3-Thiazol-2-yl) ethyl]piperazine B N-Acylation / Alkylation (Library Generation) A->B C In vitro Screening (MIC & MBC Assays) B->C D Lead Optimization (SAR Analysis) C->D

Workflow for the synthesis and biological evaluation of thiazole-piperazine derivatives.

Protocol 1: Synthesis of N-Acyl/Alkyl Thiazolyl-Piperazine Libraries

This protocol describes the derivatization of the N4 position of the piperazine ring to generate a library of antimicrobial candidates.

Scientific Causality : N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. If the HCl is not scavenged, it will protonate the secondary amine of the piperazine, rendering it non-nucleophilic and halting the reaction[7].

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent (eq) of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add 2.0 eq of DIPEA to the solution and stir for 10 minutes at 0 °C (ice bath).

  • Electrophile Addition : Dropwise, add 1.2 eq of the desired electrophile (e.g., substituted benzoyl chloride or alkyl halide) dissolved in DCM. Note: Slow addition prevents exothermic side reactions and polyalkylation.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor reaction completion via TLC (Eluent: 5% Methanol in DCM).

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer three times with DCM.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the target hybrid compound.

Protocol 2: High-Throughput Broth Microdilution (MIC Determination)

To validate the antimicrobial efficacy of the synthesized derivatives, the Minimum Inhibitory Concentration (MIC) must be determined according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Scientific Causality : Cation-adjusted Mueller-Hinton broth (CAMHB) is strictly required. The standardized concentrations of Ca²⁺ and Mg²⁺ ensure the stability of the bacterial outer membrane (especially in P. aeruginosa), preventing artificially low MIC readings that occur in cation-deficient media.

Step-by-Step Methodology :

  • Inoculum Preparation : Suspend isolated colonies of the target strain (e.g., MRSA ATCC 43300) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution : Dilute the suspension 1:150 in CAMHB to achieve a final testing concentration of 5×105 CFU/mL per well.

  • Compound Plating : In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized thiazole-piperazine derivatives (ranging from 128 µg/mL to 0.25 µg/mL) in CAMHB. Ensure DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Inoculation : Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Incubation : Incubate the plates at 37 °C for 18–24 hours under aerobic conditions.

  • Readout : Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration that remains blue.

Protocol 3: Time-Kill Kinetics Assay

While MIC determines inhibitory potency, the Time-Kill assay establishes whether the derivative is bacteriostatic (halts growth) or bactericidal (kills the bacteria)—a critical distinction for treating severe or systemic infections[1].

Step-by-Step Methodology :

  • Preparation : Prepare CAMHB containing the test compound at 1×, 2×, and 4× the established MIC.

  • Inoculation : Inoculate the media with the test organism to a final concentration of 5×105 CFU/mL.

  • Sampling : Incubate at 37 °C. At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Plating : Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton agar.

  • Enumeration : Incubate the plates for 24 hours and count the colonies to determine CFU/mL.

  • Validation : A compound is considered bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours.

Quantitative Data Presentation

The following table synthesizes representative in vitro susceptibility data demonstrating how derivatizing the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold enhances antimicrobial activity against resistant strains. Data trends are adapted from established SAR studies of thiazolyl-piperazine hybrids[4][7].

Compound / ScaffoldS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Scaffold (Unsubstituted Piperazine)64.0128.0>128.064.0
Derivative A (N-Benzoyl substitution)8.032.064.016.0
Derivative B (N-Triazole-hybrid substitution)2.08.016.04.0
Ciprofloxacin (Antibacterial Control)0.50.251.0N/A
Fluconazole (Antifungal Control)N/AN/AN/A1.0

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) highlighting the optimization of the thiazole-piperazine scaffold via N-substitution.

Conclusion

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine serves as an exceptional foundational scaffold for antimicrobial drug discovery. By systematically exploiting the nucleophilic nature of the piperazine ring, researchers can generate diverse libraries of compounds capable of penetrating complex bacterial envelopes and inhibiting essential enzymatic targets. Adherence to the rigorous, self-validating protocols outlined above ensures that synthetic efforts translate into reliable, reproducible microbiological data.

References

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus ACS Infectious Diseases URL:[Link][1]

  • Thiazole Ring—A Biologically Active Scaffold PMC - National Center for Biotechnology Information URL:[Link][5]

  • 1,2,3-Triazoles containing Thiazole-Piperazine Moieties: Synthesis, Biological Assessment and Molecular Docking Asian Journal of Chemistry URL:[Link][7]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains PMC - National Center for Biotechnology Information URL:[Link][6]

  • Antimicrobial Evaluation of Trisubstituted 2-piperazinyl Thiazoles ACTA Pharmaceutica Sciencia URL:[Link][4]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents ACG Publications URL:[Link][3]

  • Design, synthesis, and activity evaluation of novel piperazine-thiazole cephalosporin derivatives as potential antibacterial agents Przemysł Chemiczny URL:[Link][2]

Sources

Method

High-throughput screening with 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

An Application Guide for the High-Throughput Screening of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and its Analogs Abstract: The 1,3-thiazole and piperazine moieties are privileged scaffolds in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the High-Throughput Screening of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and its Analogs

Abstract: The 1,3-thiazole and piperazine moieties are privileged scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5] Compounds integrating these heterocycles exhibit a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[6][7][8][9][10] This document provides a comprehensive strategic framework and detailed protocols for the high-throughput screening (HTS) of novel compounds built on this scaffold, using 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine as a representative molecule. We outline a tiered approach, beginning with broad target-class hypotheses and progressing through robust biochemical and cell-based assays designed to identify and validate potential biological targets and therapeutic applications. The protocols herein are designed to be self-validating, incorporating industry-standard quality control metrics to ensure data integrity and reproducibility.[11]

Introduction: The Thiazolylpiperazine Scaffold

The convergence of the thiazole and piperazine rings creates a chemical scaffold with significant potential for interacting with a diverse range of biological targets. The thiazole ring, a key component of vitamin B1, offers a rich electronic profile capable of participating in various non-covalent interactions.[12] The piperazine ring is a common structural motif in centrally active agents, valued for its ability to improve physicochemical properties and engage with targets through its two nitrogen atoms.[1][3]

Given the established activities of related compounds, a new molecule such as 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine warrants systematic investigation to uncover its therapeutic potential. High-throughput screening (HTS) provides the necessary scale and efficiency to rapidly interrogate large compound libraries against specific biological targets or cellular phenotypes.[13][14][15] This guide details a logical, resource-effective HTS cascade to de-orphanize this compound class.

HTS Campaign Strategy: A Tiered Approach

A successful HTS campaign balances breadth with depth, efficiently funneling a large number of initial possibilities into a small number of high-quality, validated hits.[16][17] We propose a multi-tiered strategy, beginning with broad, hypothesis-driven biochemical screens and cell-based phenotypic assays, followed by rigorous hit confirmation and validation.

// Edges Biochemical -> DoseResponse [color="#4285F4", arrowhead=normal]; Phenotypic -> DoseResponse [color="#4285F4", arrowhead=normal]; DoseResponse -> Orthogonal [label="Confirm Hits", color="#34A853", arrowhead=normal]; DoseResponse -> SAR [color="#34A853", arrowhead=normal]; Orthogonal -> LeadOpt [label="Validate Mechanism", color="#EA4335", arrowhead=normal]; SAR -> LeadOpt [color="#EA4335", arrowhead=normal]; } } Caption: High-level HTS workflow for novel compound characterization.

Table 1: Hypothesized Target Classes for the Thiazolylpiperazine Scaffold

Target ClassRationaleExample HTS Assays
Protein Kinases The thiazole ring is a core component of several approved kinase inhibitors (e.g., Dasatinib).[2] The scaffold can target the ATP-binding site.[18]Biochemical activity assays (e.g., ADP-Glo™, Z'-LYTE™), Binding assays (e.g., FP).
GPCRs The piperazine moiety is a classic "pharmacophore" for G-protein coupled receptor (GPCR) ligands, particularly in CNS targets.[1]Calcium flux assays, cAMP assays, Radioligand binding assays.
Cholinesterases Thiazole-piperazine hybrids have been explored as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[7][8]Ellman's assay, Fluorescence-based activity assays.
Monoamine Oxidases (MAO) Derivatives have shown potent and selective inhibition of MAO-A, a key target for depression.[6][19]Luminescence-based activity assays, Amplex Red assays.

Detailed HTS Protocols

The following protocols are designed for a 384-well microplate format, which offers a good balance of throughput and reagent consumption.[13] All assays must be validated by confirming a robust assay window and a Z'-factor ≥ 0.5.[20]

Protocol 1: Biochemical Kinase Inhibition Screen (ADP-Glo™ Assay)

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[21] It is highly amenable to HTS due to its simple "add-mix-read" format.[22]

Principle: The kinase reaction consumes ATP, producing ADP. After stopping the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase substrate (peptide or protein)

  • ATP at or near the Kₘ concentration

  • Kinase assay buffer (specific to the kinase)

  • 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and library compounds (typically 10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, white, solid-bottom assay plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or liquid handler, transfer 20-50 nL of compounds, positive controls, and DMSO (vehicle control) to the assay plate to achieve a final screening concentration of 10 µM.

  • Kinase Addition: Prepare a 2X kinase solution in assay buffer. Add 5 µL of this solution to each well.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. Initiate the kinase reaction by adding 5 µL of this solution to all wells. The final reaction volume is 10 µL.

  • Kinase Reaction: Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[21]

  • Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis & Quality Control:

  • Percent Inhibition: Calculate using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control)), where "High Control" is 100% inhibition (no kinase activity) and "Low Control" is 0% inhibition (vehicle).

  • Z'-Factor: Calculate using the means (µ) and standard deviations (σ) of the low (l) and high (h) controls: Z' = 1 - (3*(σ_l + σ_h)) / |µ_l - µ_h|. An assay is considered robust for HTS if Z' ≥ 0.5.[23]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

FP is a powerful, homogeneous technique for monitoring molecular interactions in solution, making it ideal for HTS.[16][20] It measures changes in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[20][24]

FP_Principle cluster_0 Unbound State cluster_1 Bound State cluster_2 Inhibition Unbound (e.g., Labeled Ligand)> Result1 Low Polarization (mP)> Unbound->Result1 Excited with polarized light Bound Result2 High Polarization (mP)> Bound->Result2 Excited with polarized light Inhibitor Result3 Low Polarization (mP)> Inhibitor->Result3 Competition

Caption: Fluorescence Polarization (FP) assay principle for HTS.

Principle: A small fluorescent tracer rotates rapidly in solution, depolarizing emitted light (low FP). When bound to a large protein, its rotation slows dramatically, and the emitted light remains polarized (high FP). An unlabeled inhibitor that displaces the tracer will cause a decrease in FP.[20][25]

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (ligand or peptide) with high affinity for the target

  • FP assay buffer

  • 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and library compounds

  • 384-well, black, low-binding assay plates

  • Fluorescence plate reader with polarization filters

Step-by-Step Methodology:

  • Assay Optimization (Pre-HTS):

    • Tracer Concentration: Determine the lowest tracer concentration that gives a stable fluorescence signal at least 3-fold above background.[24]

    • Protein Titration: Titrate the target protein against the fixed tracer concentration to determine the EC₅₀ (the protein concentration that yields 50% of the maximal binding/FP signal). For competitive inhibition assays, use a protein concentration at or near the EC₅₀.

  • Compound Plating: Dispense 20-50 nL of compounds and controls into the assay plate.

  • Reagent Addition: Add 10 µL of a 2X solution of the target protein in FP buffer to all wells except those for the "tracer only" (low FP) control.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Tracer Addition: Add 10 µL of a 2X solution of the fluorescent tracer to all wells. The final volume is 20 µL.

  • Binding Equilibrium: Incubate the plate for a predetermined time (e.g., 60 minutes to 8 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[23]

  • Data Acquisition: Measure fluorescence polarization (mP) on a plate reader.

Data Analysis & Quality Control:

  • Assay Window: The difference in mP between the fully bound (protein + tracer) and free tracer controls. A window of >100 mP is generally considered excellent.[24]

  • Data Normalization: Normalize data to percent displacement or inhibition based on the high and low mP controls.

  • Z'-Factor: Calculate as described in Protocol 3.1. A Z' ≥ 0.5 indicates a robust assay.[23]

Protocol 3: Cell-Based Proliferation/Cytotoxicity Assay (CellTiter-Glo®)

Phenotypic screening directly measures a compound's effect in a complex cellular environment, providing biologically relevant data from the outset.[26][27] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Principle: The assay reagent lyses cells and provides luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced that is directly proportional to the number of cells in culture.

Materials:

  • Human cell line of interest (e.g., a cancer cell line like HCT-116 or a normal fibroblast line like HDF for counter-screening)[10]

  • Cell culture medium and supplements

  • 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and library compounds

  • Positive control (e.g., a known cytotoxic agent like Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well, white, clear-bottom, tissue culture-treated plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Cell Seeding: Dispense 25 µL of cell suspension (e.g., 1,000-5,000 cells/well) into each well of the 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 5X working solutions of test compounds. Add 5 µL of the 5X compound solution to the appropriate wells. For controls, add 5 µL of medium with vehicle (e.g., 0.5% DMSO).[21]

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[21]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well.[21]

  • Lysis and Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Quality Control:

  • Percent Viability: Calculate using the formula: % Viability = 100 * (Signal_Compound / Signal_Vehicle).

  • Hit Criteria: A "hit" might be defined as a compound that reduces cell viability by >50% at the screening concentration.

  • Z'-Factor: Calculate using vehicle-treated wells (low effect) and positive control-treated wells (high effect).

Hit Confirmation and Follow-up Studies

Primary screening identifies initial "hits," which require rigorous confirmation to eliminate false positives and prioritize the most promising compounds for further development.[16]

Table 2: Hit Confirmation Workflow

StepPurposeMethodology
1. Hit Re-test Confirm activity from the primary screen.Re-test active compounds from the primary assay under the same conditions.
2. Dose-Response Analysis Determine compound potency (IC₅₀/EC₅₀).Test confirmed hits in a 10-point, 3-fold serial dilution to generate a concentration-response curve.[21][23]
3. Orthogonal Assay Validate activity using a different technology to rule out assay artifacts.[16]If the primary screen was biochemical, use a cell-based target engagement assay. If primary was FP, use an activity assay.
4. Selectivity Profiling Assess off-target effects.Screen potent hits against a panel of related targets (e.g., a broad kinase panel) to determine selectivity.[17]
5. Preliminary SAR Begin to understand the structure-activity relationship (SAR).Synthesize or acquire and test close structural analogs of the confirmed hits.[14]

Conclusion

The thiazolylpiperazine scaffold represents a promising starting point for the discovery of novel bioactive agents. The HTS campaign outlined in this application note provides a robust and systematic pathway for identifying the biological targets and cellular effects of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and related molecules. By employing a tiered screening approach that incorporates validated biochemical and cell-based assays, researchers can efficiently triage large compound sets, confirm hits with high confidence, and generate high-quality lead compounds for subsequent optimization and preclinical development.[11][28]

References

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025). Bio-protocol. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2018). PMC. [Link]

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025). Southern Research. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2013). PMC. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). MDPI. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2022). PMC. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022). MDPI. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). PMC. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. (2019). PMC. [Link]

  • Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). PubMed. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • (PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). ResearchGate. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • Phenotypic and target-based HTS in drug discovery. (2022). Computational Chemistry. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. [Link]

  • 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine. PubChem. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

  • 1-(Thiazol-2-yl)piperazine. PubChem. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016). ResearchGate. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). ResearchGate. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). Oriental Journal of Chemistry. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). PMC. [Link]

Sources

Application

Application Note: Derivatization Strategies for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in Biochemical Assays

Introduction & Mechanistic Rationale The thiazole-piperazine pharmacophore is a privileged structural motif in modern drug discovery, frequently utilized in the design of acetylcholinesterase (AChE) inhibitors, monoamine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The thiazole-piperazine pharmacophore is a privileged structural motif in modern drug discovery, frequently utilized in the design of acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and diverse CNS-active agents (, ). Within this class, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine serves as a critical building block. To transition this scaffold from a synthetic intermediate into a functional tool for target engagement, pharmacokinetics (PK), or high-throughput screening (HTS), it must be derivatized to incorporate detectable tags such as fluorophores, biotin, or chromophores.

The mechanistic foundation for derivatizing this molecule lies in the differential reactivity of its functional groups. The thiazole nitrogen is weakly basic and sterically hindered, while the secondary amine of the piperazine ring is an excellent nucleophile. With a typical pKa​ of ~9.0–9.5, the piperazine nitrogen can be selectively targeted under mildly basic conditions (pH 8.0–9.0). At this pH, a sufficient fraction of the amine is unprotonated, allowing for rapid and highly selective N-alkylation or N-acylation using electrophilic probes like N-hydroxysuccinimide (NHS) esters or 4-chloro-7-nitrobenzofurazan (NBD-Cl) without disrupting the integrity of the thiazole ring (, ).

Derivatization Workflow & Applications

G A 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Target Scaffold) B NHS-Fluorophore (e.g., FITC/Cy5) A->B pH 8.5 N-Acylation C NHS-Biotin (Affinity Tag) A->C pH 8.5 N-Acylation D NBD-Cl (Fluorogenic Probe) A->D pH 8.0, 60°C SNAr Reaction E Fluorescent Ligand (FP / TR-FRET) B->E F Biotinylated Ligand (Pull-down / SPR) C->F G UV/Vis Adduct (HPLC / LC-MS) D->G

Workflow for derivatizing 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine for biochemical assays.

Quantitative Comparison of Derivatization Reagents

Selecting the correct derivatization reagent dictates the downstream utility of the synthesized probe. The table below summarizes the optimal conditions and expected outcomes for the most common bioconjugation strategies applied to secondary piperazines.

Derivatization ReagentReactive GroupTarget NucleophileOptimal pHReaction MechanismExpected Mass Shift (Δ Da)Primary Assay Application
NHS-Fluorescein N-HydroxysuccinimideSecondary Amine8.0 - 9.0N-Acylation+358.3Fluorescence Polarization (FP)
Sulfo-NHS-Biotin N-HydroxysuccinimideSecondary Amine7.5 - 8.5N-Acylation+226.3Affinity Pull-down / SPR
NBD-Cl Aryl ChlorideSecondary Amine8.0 - 8.5 SN​Ar +163.1HPLC-UV / LC-MS Quantification
Dansyl Chloride Sulfonyl ChlorideSecondary Amine9.0 - 10.0Sulfonylation+233.1TLC / Fluorescent LC-MS

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and assay integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic checkpoints to confirm reaction success before proceeding to costly downstream screening.

Protocol A: Fluorescent Labeling via NHS-Ester for TR-FRET/FP Assays

Mechanistic Rationale: NHS esters hydrolyze rapidly in aqueous environments. By maintaining the fluorophore in an anhydrous solvent and reacting it with the piperazine at pH 8.5, we optimize the ratio of nucleophilic attack (N-acylation) over competing hydrolysis.

  • Preparation: Dissolve 10 mg of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in 500 µL of anhydrous DMSO. Prepare a 100 mM Sodium Bicarbonate buffer, adjusted precisely to pH 8.5.

  • Reaction: In a light-protected microcentrifuge tube, combine 1.0 molar equivalent of the piperazine derivative with 1.5 molar equivalents of NHS-Fluorescein. Add the bicarbonate buffer to achieve a final DMSO concentration of 10-20% (v/v).

  • Incubation: Vortex gently and incubate at room temperature for 2 hours in the dark.

  • Validation Checkpoint (LC-MS): Remove a 1 µL aliquot, dilute in 50% Acetonitrile/Water, and inject into the LC-MS. Self-Validation: You must observe the depletion of the parent mass ( m/z 198.1 [M+H]+ ) and the emergence of the product mass ( m/z 556.4 [M+H]+ ). If the parent mass persists, the pH may have dropped, protonating the amine; adjust with 0.1 M NaOH.

  • Quenching: Add 50 mM Tris-HCl (pH 8.0) and incubate for 30 minutes. Causality: The primary amine of Tris outcompetes the secondary piperazine for any unreacted NHS ester, neutralizing the reactive probe and preventing non-specific labeling during the final assay.

  • Purification: Isolate the fluorescent ligand via preparative RP-HPLC using a C18 column (Gradient: 5% to 95% Acetonitrile in 0.1% TFA over 20 minutes).

Protocol B: NBD-Cl Derivatization for LC-MS/MS Quantification

Mechanistic Rationale: 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine lacks a strong native chromophore, making direct UV quantification in complex biological matrices difficult. Derivatization with NBD-Cl (4-chloro-7-nitrobenzofurazan) via Nucleophilic Aromatic Substitution ( SN​Ar ) yields a highly fluorescent and UV-active adduct, vastly improving the signal-to-noise ratio in LC-MS/MS ().

  • Preparation: Dissolve the target compound in LC-MS grade methanol to a concentration of 1 mg/mL.

  • Reaction: Mix 100 µL of the sample with 100 µL of 0.1 M Borate buffer (pH 8.0) and 50 µL of a 50 mM NBD-Cl solution in methanol. Causality: Borate buffer is chosen over amine-containing buffers (like Tris) to prevent competitive side reactions with the aryl chloride.

  • Thermal Activation: Incubate the mixture in a thermomixer at 60°C for 30 minutes. Causality: Unlike the rapid N-acylation of NHS esters, the SN​Ar reaction requires thermal energy to overcome the activation barrier associated with breaking the aromaticity of the NBD ring during the intermediate Meisenheimer complex formation.

  • Validation Checkpoint (Visual & Spectroscopic): The solution will shift from pale yellow to a deep orange/brown. A quick scan on a spectrophotometer should reveal a new absorbance peak at ~460 nm, confirming adduct formation.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex and centrifuge at 10,000 x g for 5 minutes. Collect the upper organic layer and evaporate under a gentle stream of nitrogen. Causality: This step removes unreacted salts and polar byproducts, significantly reducing ion suppression and matrix effects during LC-MS/MS analysis ().

  • Reconstitution: Reconstitute in 100 µL of the mobile phase prior to LC-MS/MS injection.

References

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity Source: MDPI (Molecules) URL:[Link][1]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link][2]

  • A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women Source: PubMed (Steroids) URL:[Link][3]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Welcome to the technical support guide for the synthesis of 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic compound. We will explore common side reactions, troubleshooting strategies, and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis and overcome common hurdles.

Section 1: Troubleshooting Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis. Each issue is presented as a question, followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent issue stemming from several factors depending on your chosen synthetic route. The two most common routes are Reductive Amination of 2-acetylthiazole with piperazine and Direct N-Alkylation of piperazine with a 2-(1-haloethyl)thiazole derivative.

For Reductive Amination:

  • Cause 1: Premature Reduction of the Ketone. The reducing agent may reduce the starting ketone, 1-(1,3-thiazol-2-yl)ethan-1-one, to the corresponding alcohol, 1-(1,3-thiazol-2-yl)ethanol, before it can form an iminium ion with piperazine. This is common with aggressive hydrides like sodium borohydride (NaBH₄).

    • Solution: Employ a milder, pH-sensitive reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason, as it is less reactive and performs optimally under the slightly acidic conditions that favor iminium ion formation.[1][2]

  • Cause 2: Inefficient Iminium Ion Formation. The equilibrium between the ketone/piperazine and the iminium ion may not be favorable. This can be due to incorrect pH or steric hindrance.

    • Solution: The reaction is often catalyzed by a small amount of acetic acid to facilitate dehydration and push the equilibrium towards the iminium ion. Careful monitoring of the pH is crucial; it should be kept mildly acidic (pH 5-6).

For N-Alkylation:

  • Cause 1: Instability of the Alkylating Agent. The starting material, typically 2-(1-chloroethyl)thiazole or its bromo-analogue, can be unstable. It may undergo elimination in the presence of a base (like piperazine itself) to form 2-vinylthiazole, which can then polymerize or fail to react.

    • Solution: Prepare the alkylating agent fresh and use it immediately. The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate to minimize elimination.

  • Cause 2: Formation of Insoluble Salts. Piperazine can react with the HCl byproduct generated during the reaction to form piperazine dihydrochloride, which may precipitate out of non-polar organic solvents, effectively removing it from the reaction.[3]

    • Solution: Include a dedicated acid scavenger, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), in the reaction mixture.[4] This neutralizes the generated acid, keeping the piperazine nucleophile in its active, free-base form.

Q2: I'm observing a significant amount of a high molecular weight byproduct. What is it and how can I prevent its formation?

This is almost certainly the 1,4-bis[1-(1,3-thiazol-2-yl)ethyl]piperazine , a product of di-alkylation. Since piperazine has two secondary amine nitrogens, it can react with two equivalents of the electrophile (either the ketone in reductive amination or the alkyl halide in N-alkylation).

G Piperazine Piperazine Product Desired Mono-alkylated Product (Still Nucleophilic) Piperazine->Product 1st Alkylation Thiazole_E Thiazole Electrophile (Ketone or Alkyl Halide) Thiazole_E->Product Byproduct Di-alkylated Byproduct (1,4-disubstituted) Product->Byproduct 2nd Alkylation (Side Reaction) Thiazole_E2 Thiazole Electrophile (Second Equivalent) Thiazole_E2->Byproduct

Strategies to Minimize Di-alkylation:

  • Control Stoichiometry (Excess Piperazine): The most straightforward method is to use a large excess of piperazine (3 to 10 equivalents). Statistically, this increases the probability that the electrophile will encounter an unreacted piperazine molecule rather than the already-reacted mono-alkylated product.[5] The unreacted piperazine can typically be removed later with an aqueous wash due to its high water solubility.[6]

  • Use a Protecting Group: This is the most robust chemical solution for ensuring mono-alkylation. By protecting one of the piperazine nitrogens, you physically prevent the second reaction. The tert-butoxycarbonyl (Boc) group is most common.

    • Start with N-Boc-piperazine.

    • Perform the alkylation or reductive amination reaction.

    • Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[7]

  • Slow Addition: Adding the thiazole electrophile slowly to the reaction mixture containing piperazine can help maintain a high ratio of piperazine to electrophile at all times, disfavoring the second addition.

MethodProsCons
Excess Piperazine Simple, one-step reaction.Requires removal of large amounts of starting material; may not completely eliminate the byproduct.
Protecting Group Excellent selectivity for mono-alkylation; high purity.Adds two steps (protection and deprotection) to the synthesis, increasing time and cost.
Slow Addition Can improve selectivity without extra reagents.May require specialized equipment (syringe pump); less effective than protecting groups.
Q3: Purification by column chromatography is difficult. My product streaks badly on silica gel. What are my options?

This is a classic problem when purifying basic amines on standard silica gel, which is acidic. The amine sticks to the acidic sites on the silica, leading to poor separation and significant product loss on the column.

  • Solution 1: Modify the Mobile Phase. Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

    • Common Additives: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This base will preferentially bind to the acidic silica sites, allowing your product to elute cleanly.

  • Solution 2: Use a Different Stationary Phase. If modifying the mobile phase is insufficient, switch to a more suitable stationary phase.

    • Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds.

    • Treated Silica: Commercially available "amine-functionalized" or "deactivated" silica gel can provide excellent results.

  • Solution 3: Avoid Chromatography - Salt Formation & Recrystallization. Convert your basic product into a salt. Salts are often crystalline and can be purified by recrystallization, which is highly efficient and scalable.

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

    • Add a solution of an acid (e.g., HCl in isopropanol, or acetic acid) dropwise until precipitation is complete.

    • Filter the solid salt and recrystallize it from a suitable solvent system.

    • If the free base is required, the purified salt can be dissolved in water, basified with NaOH or K₂CO₃, and extracted with an organic solvent.[8]

  • Solution 4: Vacuum Distillation. The target compound has a reported boiling point of 96 °C at 0.2 mmHg, making it a candidate for purification by vacuum distillation if the impurities are significantly less or more volatile.[5][9] This method is particularly useful for removing non-volatile salts and polymeric material.

Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: reductive amination or N-alkylation?

For laboratory-scale synthesis, reductive amination is often preferred . The starting materials, 2-acetylthiazole and piperazine, are commercially available and relatively stable.[10][11][12] The reaction conditions are generally mild, and one-pot procedures are common, making it a more convergent and efficient route.[1][2]

The N-alkylation route requires the synthesis of a 2-(1-haloethyl)thiazole intermediate, which can be unstable and requires an additional synthetic step, adding time and complexity. However, for industrial-scale processes where cost and atom economy are paramount, direct N-alkylation might be optimized and favored.

Q2: What are the best analytical techniques to monitor reaction progress and identify impurities?

A combination of techniques is ideal for a complete picture of your reaction.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product. Staining with potassium permanganate or iodine can help visualize compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides information on the retention time of components (LC) and their molecular weight (MS). It is invaluable for identifying the desired product and key byproducts like the di-alkylated species or the reduced alcohol.[13]

  • High-Performance Liquid Chromatography (HPLC-UV): For quantitative analysis of purity and impurity levels. A validated HPLC method is essential for determining the final purity of your compound. Methods for detecting piperazine and its derivatives often use UV detection.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure of the purified product and can be used to identify the structure of unknown impurities if they can be isolated.

Section 3: Recommended Protocols
Protocol 1: Optimized Reductive Amination using Boc-Piperazine

This two-step protocol is designed to maximize yield and purity by preventing di-alkylation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection BocPip N-Boc-Piperazine Intermediate Boc-Protected Product BocPip->Intermediate ThiaKetone 2-Acetylthiazole ThiaKetone->Intermediate Reagents1 NaBH(OAc)3 DCE, Acetic Acid Reagents1->Intermediate FinalProduct Final Product (as HCl salt or free base) Intermediate->FinalProduct Reagents2 4M HCl in Dioxane or TFA Reagents2->FinalProduct

Step 1: Reductive Amination

  • To a solution of N-Boc-piperazine (1.1 eq) and 1-(1,3-thiazol-2-yl)ethan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected product from Step 1 in a minimal amount of dichloromethane or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.

  • The product hydrochloride salt will often precipitate. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether, filtered, and dried to yield the pure product as its HCl salt.

  • To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract thoroughly with an organic solvent like DCM or ethyl acetate.

References
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.).
  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). MDPI.
  • Purification of piperazine. (1959).
  • Process for preparing thiazole derivatives. (2017).
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). Benchchem.
  • 1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE | CAS 24295-03-2.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • 2-Acetylthiazole (1-(1,3-Thiazol-2-yl)ethanone) | Biochemical Reagent. MedChemExpress.
  • 1-(1,3-Benzothiazol-2-yl)ethan-1-one. PubChem.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. (2025). Benchchem.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (2025). Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Analytical Methods for Piperazine Detection. (2022). Scribd.
  • 1-(1,3-Thiazol-2-yl)piperazine. MilliporeSigma.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC.
  • A Review on Analytical Methods for Piperazine Determin
  • Reductive amin
  • 1-(Benzo[d]thiazol-2-yl)ethanone. Sigma-Aldrich.
  • Synthesis and antimicrobial screening of some 1,3- thiazines. (n.d.). JOCPR.
  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021).
  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. (n.d.). LOCKSS.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC.
  • Thiazole synthesis. Organic Chemistry Portal.
  • A Simple Synthesis of N-Alkylpiperazines. (2024).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • Method for preparing n-alkyl-piperazines. (2014).
  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (2007).
  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed.
  • An In-depth Technical Guide to the Precursors and Starting Materials of 1-(Piperazin-2-yl)ethanol. (n.d.). Benchchem.
  • 2-Acetylthiazole. PubChem.
  • 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine. (n.d.). PubChemLite.

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Optimization

Technical Support Center: Troubleshooting 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Purification

Welcome to the analytical and purification support center. The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine presents a unique set of chromatographic challenges due to its structural dichotomy: it contains a weakly ba...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical and purification support center. The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine presents a unique set of chromatographic challenges due to its structural dichotomy: it contains a weakly basic, aromatic thiazole ring coupled with a highly basic, highly polar secondary amine within the piperazine moiety.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-recovery isolation of your target molecule.

Purification Decision Workflow

PurificationWorkflow crude Crude 1-[1-(1,3-Thiazol-2-yl) ethyl]piperazine scale Determine Purification Scale crude->scale np_path Normal Phase Silica (Scale > 1g) scale->np_path rp_path Reverse Phase HPLC (Scale < 1g) scale->rp_path np_action Use Amine-Functionalized Silica or 1-2% TEA in Mobile Phase np_path->np_action rp_action Select Acidic Modifier (DFA or TFA for peak shape) rp_path->rp_action isolate Free Base Isolation (pH > 10 Extraction) np_action->isolate rp_action->isolate

Decision tree for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine purification based on scale.

Module 1: Normal Phase Chromatography (Silica Gel)

Q: Why does my compound streak severely on standard bare silica gel, resulting in poor recovery and co-elution? A: The root cause is an acid-base interaction rather than standard adsorption. Bare silica gel contains extensive surface silanol groups (Si-OH) which are inherently acidic. The highly basic secondary nitrogen of the piperazine ring becomes protonated by these silanols, creating a strong electrostatic (ion-exchange) bond. This causes the compound to drag or "streak" across the column, leading to broad elution bands and compromised resolution 1.

Q: How can I prevent this streaking without switching to an expensive specialized stationary phase? A: You must chemically deactivate the acidic silanols by adding a sacrificial basic modifier to your mobile phase. Triethylamine (TEA) or ammonium hydroxide at 1–5% (v/v) are standard choices. TEA competes with your piperazine derivative for the acidic silanol binding sites, neutralizing the column and allowing your target molecule to elute based strictly on its polarity 2.

Q: I want to avoid using TEA because it is difficult to remove completely under vacuum. What are the alternatives? A: If TEA removal is a bottleneck, utilize amine-functionalized silica (e.g., KP-NH). These stationary phases feature primary amines covalently bonded to the silica surface, permanently neutralizing the acidic silanols. This permits the use of standard normal-phase gradients (e.g., Hexane/Ethyl Acetate) without basic modifiers, yielding sharper peaks for heterocyclic amines 3 and simplifying downstream processing 4.

Protocol 1: Silica Gel Deactivation with Self-Validation
  • Preparation: Prepare the desired mobile phase (e.g., Dichloromethane/Methanol 90:10). Add exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the bare silica gel column using this TEA-modified solvent.

  • Saturation: Flush the packed column with at least 3 Column Volumes (CV) of the modified solvent. Causality: This ensures all accessible silanol sites are occupied by TEA before the sample is introduced.

  • Self-Validation Step (2D-TLC): Spot the crude mixture on a standard TLC plate. Run the plate in the unmodified solvent. Dry the plate, rotate it 90 degrees, and run it again in the 1% TEA-modified solvent. If the second dimension yields a tight, circular spot rather than a streak, the mobile phase modification is validated for column loading.

  • Execution: Load the sample and elute. Dry the collected fractions under high vacuum (at least 24 hours) to remove residual TEA.

Module 2: Reverse-Phase Prep-HPLC Challenges

Q: When purifying via RP-HPLC, I observe severe peak tailing and overloading effects even at low injection masses. What is causing this? A: In reverse-phase chromatography, basic amines are fully protonated at the low pH of standard mobile phases. When concentrated on the hydrophobic C18 column surface, these positively charged solute ions mutually repel each other, leading to anti-Langmuirian isotherm behavior (tailing or fronting) 5.

Q: Which mobile phase modifier should I use to optimize both peak shape and mass spectrometry (MS) detection? A: The choice of acidic modifier dictates the protonation state and ion-pairing efficiency. While Formic Acid (FA) is excellent for MS sensitivity, it provides weak ion-pairing, leading to broader peaks for basic piperazines 6. Trifluoroacetic Acid (TFA) is a strong, hydrophobic acid that forms tight ion pairs with the piperazine nitrogens, drastically improving peak capacity but suppressing ESI-MS signals by up to 9-fold 6. Difluoroacetic Acid (DFA) serves as an optimal middle ground, offering better ion-pairing than FA with less MS suppression than TFA 7.

Table 1: Comparison of Acidic Modifiers for Piperazine RP-HPLC
ModifierIon-Pairing StrengthPeak Shape / ResolutionESI-MS SensitivityOptimal Use Case
0.1% Formic Acid (FA) WeakPoor (Tailing)HighAnalytical LC-MS
0.1% Trifluoroacetic Acid (TFA) StrongExcellent (Sharp)Low (Suppressed)Prep-HPLC (UV detection)
0.1% Difluoroacetic Acid (DFA) ModerateGoodModeratePrep-LC-MS (Mass-directed)
Module 3: Liquid-Liquid Extraction & Free-Base Isolation

Q: After RP-HPLC purification with TFA, my compound is isolated as a TFA salt. How do I efficiently convert it back to the free base? A: 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is highly water-soluble in its protonated form. To extract the free base into an organic layer, you must drive the aqueous pH well above the pKa of the piperazine secondary amine (typically pKa ~9.8). Standard extraction with ethyl acetate at neutral pH will result in near-total product loss to the aqueous layer.

Protocol 2: Free-Base Isolation via Liquid-Liquid Extraction
  • Dissolution: Dissolve the lyophilized TFA salt in a minimal volume of deionized water.

  • Temperature Control: Chill the solution in an ice bath to prevent exothermic degradation during basification.

  • Basification: Slowly add 2M NaOH (or saturated aqueous Na2CO3) dropwise until the aqueous phase reaches pH 11.5–12.0. Verify with pH paper.

  • Extraction: Extract the aqueous layer 3–4 times with an organic solvent.

    • Causality Note: Because the thiazole-piperazine conjugate retains significant polarity and hydrogen-bonding capacity even as a free base, standard ethyl acetate partitions poorly. Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1 v/v) to disrupt aqueous hydrogen bonding and maximize organic recovery.

  • Self-Validation Step (Ninhydrin Test): After the final extraction, spot a drop of the remaining aqueous layer onto a TLC plate. Stain with Ninhydrin and heat. If no purple/blue spot appears, the secondary amine (piperazine) has been completely partitioned into the organic phase.

  • Finishing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

References
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. 1

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC - Chromatography Online. 5

  • Is there an easy way to purify organic amines? - Biotage. 3

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC. 6

  • TLC and streaking: why add triethylamine? - r/chemhelp (Reddit). 2

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid - Waters Corporation. 7

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. 4

Sources

Troubleshooting

Overcoming solubility issues with 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Welcome to the technical support center for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to make informed decisions in your research.

Section 1: Understanding the Molecule - The Key to Solubility

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a molecule possessing two key structural features that dictate its solubility: a thiazole ring and a piperazine ring. The piperazine moiety is a weak base with two nitrogen atoms that can be protonated.[1][2][3] This characteristic is the single most important factor to consider when developing a solubilization strategy.

Like many nitrogen-containing heterocyclic compounds, its aqueous solubility is highly pH-dependent.[4][5] The two pKa values of the parent piperazine ring are approximately 5.3-5.7 and 9.7-9.8.[1][6] At a neutral pH of 7.4, the molecule will be partially protonated, but its solubility can be dramatically increased by lowering the pH to fully protonate the basic nitrogen atoms, effectively forming a more soluble salt in situ.

Physicochemical Properties Summary
PropertyValue / PredictionSource
Molecular FormulaC₉H₁₅N₃S[7]
Molecular Weight197.31 g/mol [8]
Predicted XlogP0.6[7]
Parent Piperazine pKa₁~5.35[1][6]
Parent Piperazine pKa₂~9.73[1][6]

Section 2: Troubleshooting Guide - Common Solubility Issues

This section addresses the most common problems researchers face when working with 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer.

Question: I dissolved my compound in DMSO to make a 10 mM stock solution, but when I add it to my phosphate-buffered saline (PBS) at pH 7.4 for my assay, I see immediate cloudiness or precipitate. What is happening and how can I prevent it?

Answer: This is a classic issue known as "crashing out." The compound is soluble in the highly organic environment of 100% DMSO but exceeds its thermodynamic solubility limit when diluted into a predominantly aqueous solution.

Causality: The rapid change in solvent polarity from organic (DMSO) to aqueous (buffer) causes the less-soluble, neutral form of the compound to aggregate and precipitate before it can properly disperse.

Solutions:

  • Lower the Stock Concentration: The simplest first step is to try a lower concentration for your stock solution (e.g., 1-5 mM). This reduces the concentration gradient upon dilution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of an organic co-solvent before the final dilution into the fully aqueous buffer.[5]

  • Modify Buffer pH: As this compound is a weak base, decreasing the pH of your aqueous buffer will increase its solubility. Prepare your buffer at a lower pH (e.g., pH 5.0-6.5) where the piperazine nitrogens are protonated. Crucially, you must confirm that this lower pH is compatible with your assay system (e.g., enzyme activity, cell viability). [4]

  • Incorporate a Co-solvent: Add a small amount of a water-miscible organic solvent (a co-solvent) to your final aqueous buffer.[9][10][11] This makes the final solution slightly more organic, increasing the compound's solubility. Common choices include ethanol or polyethylene glycol 400 (PEG 400). It is critical to keep the final concentration of any organic solvent low (typically <1%, and always <0.5% for DMSO in cell-based assays) to avoid artifacts.[4]

Issue 2: The activity of my compound is inconsistent between experiments.

Question: I'm getting variable results in my biological assays (e.g., IC₅₀ values) even when I think I'm following the same protocol. Could solubility be the culprit?

Answer: Yes, inconsistent results are frequently a symptom of underlying solubility or stability problems.

Causality: If your compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, leading to underestimated potency. This can be exacerbated by:

  • Micro-precipitation: The compound may be precipitating over the time course of the experiment, especially during incubation periods. This is often not visible to the naked eye.[4]

  • pH Drift: Small, unintentional variations in buffer preparation can lead to significant differences in the amount of dissolved compound.[5] The pH of media can also change during cell culture due to metabolic activity.

  • Adsorption to Plastics: Poorly soluble compounds can adsorb to the surfaces of pipette tips, tubes, and microplates, reducing the concentration available for the biological target.

Solutions:

  • Verify Solubility Under Assay Conditions: Before running a full experiment, perform a simple visual solubility test. Prepare your compound at the highest intended concentration in the final assay buffer. Let it sit for the duration of your experiment and visually (or under a microscope) check for precipitate.

  • Strict pH Control: Always measure and verify the final pH of your buffers after all components have been added. Use a well-calibrated pH meter.

  • Pre-wet Pipette Tips: When handling solutions of the compound, aspirate and dispense the liquid back into the source container a few times to coat the inside of the tip, which can help minimize loss due to adsorption.

  • Consider Formulation: For consistent results, especially in longer-term experiments, using a formulation strategy like pH adjustment or co-solvency is highly recommended over simply relying on DMSO dilution.

Section 3: Experimental Protocols & Workflow

This decision workflow provides a systematic approach to achieving adequate solubility for your experiments.

G start Start: Prepare high-conc. DMSO stock (e.g., 10-20 mM) dilute Dilute stock to highest final conc. in aqueous buffer (e.g., PBS, pH 7.4) start->dilute check_sol Is the solution clear? (Visually inspect, let stand 1-2h) dilute->check_sol success Success! Proceed with experiment. Verify no precipitation over time. check_sol->success Yes precip Precipitation or Cloudiness Observed check_sol->precip No ph_adjust Strategy 1: pH Adjustment Is a lower pH (~5.0-6.5) compatible with your assay? precip->ph_adjust use_ph Adjust buffer pH. See Protocol 1. ph_adjust->use_ph Yes cosolvent Strategy 2: Co-solvents Is a small amount of organic solvent (<1%) acceptable? ph_adjust->cosolvent No use_ph->dilute use_cosolvent Add co-solvent to buffer. See Protocol 2. cosolvent->use_cosolvent Yes advanced Strategy 3: Advanced Methods (For formulation development) cosolvent->advanced No use_cosolvent->dilute use_advanced Consider salt forms or cyclodextrin complexes. See Protocol 3. advanced->use_advanced

Caption: Decision workflow for solubilizing 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol leverages the basic nature of the piperazine ring to increase aqueous solubility.

Principle: By lowering the pH of the aqueous solvent, the basic nitrogen atoms on the piperazine ring become protonated (ionized). This charged species is significantly more soluble in polar solvents like water than the neutral form.[12]

Materials:

  • 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine solid

  • DMSO

  • Aqueous buffer (e.g., MES, Acetate) suitable for the desired pH range (5.0-6.5)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Calibrated pH meter

Procedure:

  • Prepare your aqueous buffer at the desired final concentration (e.g., 50 mM MES).

  • Using 1 M HCl, carefully adjust the buffer pH to the desired value (e.g., pH 6.0). Verify with a calibrated pH meter.

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilute the DMSO stock solution into the pH-adjusted buffer to achieve your final desired concentration.

  • Vortex briefly and visually inspect for clarity. The solution should remain clear.

Self-Validation: Prepare a parallel sample in a buffer at pH 7.4. The visible difference in clarity and the absence of precipitate in the acidic buffer validates the method's effectiveness.

Protocol 2: Solubility Enhancement Using Co-solvents

This protocol uses a water-miscible organic solvent to increase the solubilizing capacity of the aqueous buffer.

Principle: Co-solvents like ethanol or PEG 400 reduce the overall polarity of the aqueous solution.[13][14] This decreases the energy penalty for solvating a partially non-polar molecule, thereby increasing its solubility.[9]

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Co-solvent: Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400).

Procedure:

  • Determine the final volume of your test solution.

  • To the aqueous buffer, add the co-solvent to a final concentration of 1-5%. For example, to make 1 mL of buffer with 2% ethanol, add 980 µL of buffer and 20 µL of ethanol.

  • Vortex the buffer/co-solvent mixture to ensure it is homogeneous.

  • Add the required volume of your DMSO stock solution to the buffer/co-solvent mixture to achieve the final desired concentration.

  • Vortex briefly and visually inspect for clarity.

Quantitative Data for Common Co-solvents:

Co-solventTypical Starting Conc.Max Conc. (Cell-based Assays)Notes
DMSO< 1%< 0.5%Can induce cell stress or differentiation at higher concentrations.
Ethanol1 - 2%< 1%Generally well-tolerated at low concentrations.
PEG 4001 - 5%< 2%A viscous polymer, good for increasing solubility of nonpolar compounds.
Propylene Glycol1 - 5%< 1%Common pharmaceutical excipient.[9]

Self-Validation: Compare the clarity of the solution prepared with the co-solvent to a control prepared without it. The absence of precipitation in the co-solvent-containing solution confirms its benefit. Always run a vehicle control (buffer + co-solvent + DMSO) in your biological assay to ensure the solvent mixture itself has no effect.

Protocol 3: Advanced Strategy - Cyclodextrin Inclusion Complexes

For more challenging applications requiring higher concentrations or for formulation development, cyclodextrins can be highly effective.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[15] They can encapsulate the less-soluble parts of a drug molecule, like the thiazole-ethyl portion of the compound, forming a water-soluble "inclusion complex."[5][16]

Materials:

  • 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine solid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or desired buffer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous buffer.

  • Slowly add the solid 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine powder to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and may require optimization, starting with a 1:1 or 1:2 ratio.[5]

  • Continue stirring the mixture at room temperature for 24-48 hours to allow the complex to reach equilibrium.

  • Filter the solution through a 0.22 µm filter to remove any undissolved solid. The resulting clear filtrate is your stock solution.

Self-Validation: The concentration of the compound in the final filtered solution can be quantified using HPLC-UV to determine the exact solubility enhancement achieved.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I just heat the solution to get my compound to dissolve? A1: While gentle warming can sometimes help, it is generally not recommended as a primary strategy. It may create a supersaturated solution that will precipitate upon cooling to the experimental temperature. Furthermore, heating can risk degrading the compound.

Q2: My compound has a piperazine ring. Should I be concerned about its stability? A2: Piperazine and its derivatives are generally stable under normal conditions.[17][18] However, like all amines, they can be susceptible to oxidation over long periods or in the presence of strong oxidizing agents. It is always good practice to use freshly prepared solutions and store stock solutions at -20°C or -80°C, protected from light.[17]

Q3: What is the difference between using pH adjustment and forming a dedicated salt? A3: Adjusting the pH of the buffer creates a salt in situ for immediate use in an experiment. Preparing a dedicated, isolated salt form (e.g., a hydrochloride or mesylate salt) is a formal drug development step.[19][20] A solid salt form often has improved long-term stability, handling properties (like being less hygroscopic), and more predictable dissolution behavior compared to the free base.[21][22] For most academic research, pH adjustment is sufficient. For pre-clinical development, preparing a specific salt form is preferable.

Q4: Are there any other advanced techniques I should be aware of? A4: Yes, for drug development, other techniques include creating amorphous solid dispersions (dispersing the drug in a polymer matrix) or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[15][23][24] These are typically employed to improve oral bioavailability for in vivo studies and require specialized formulation expertise.[16][25]

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). NIH. Retrieved March 14, 2026, from [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Preprints.org. Retrieved March 14, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024, November 15). PubMed. Retrieved March 14, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). NIH. Retrieved March 14, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved March 14, 2026, from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved March 14, 2026, from [Link]

  • Salt formation to improve drug solubility. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Journal of Applied Pharmaceutical Science. Retrieved March 14, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Journal of the Royal Society of Medicine. Retrieved March 14, 2026, from [Link]

  • Solubilizing excipients in oral and injectable formulations. (2004, February 15). PubMed. Retrieved March 14, 2026, from [Link]

  • 1-(Thiazol-2-yl)piperazine | C7H11N3S. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 14, 2026, from [Link]

  • Excipients used in the Formulation of Tablets. (2016, July 26). Hilaris Publishing. Retrieved March 14, 2026, from [Link]

  • A variety synthesized techniques for thiazole synthesis. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC. (n.d.). NIH. Retrieved March 14, 2026, from [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. (2021, August 20). SRUC. Retrieved March 14, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Springer. Retrieved March 14, 2026, from [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization Guide for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine . This specific scaffold is a highly valuable building block, frequently utilized in the development of polo-like kinase (PLK) inhibitors and histamine-3 (H3) receptor ligands [2].

Synthesizing this molecule typically relies on the reductive amination of 1-(1,3-thiazol-2-yl)ethanone with piperazine. However, the steric hindrance of the ketone and the coordinating nature of the thiazole ring present unique chemical challenges. This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and a self-validating experimental protocol.

Mechanistic Workflow: Indirect Reductive Amination Pathway

To bypass the challenges of direct reductive amination, an indirect (stepwise) pathway utilizing a Lewis acid and a protected piperazine is strictly recommended.

SynthesisWorkflow A 1-(1,3-Thiazol-2-yl)ethanone C Iminium Intermediate A->C Condensation B Boc-Piperazine + Ti(OiPr)4 B->C E Boc-Protected Intermediate C->E Reduction D NaBH3CN or NaBH(OAc)3 D->E G 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine E->G Cleavage F TFA / DCM (Deprotection) F->G

Workflow for the reductive amination of 1-(1,3-thiazol-2-yl)ethanone to the target piperazine.

Frequently Asked Questions & Troubleshooting

Q1: Why is the conversion of 1-(1,3-thiazol-2-yl)ethanone stalling during the imine formation step? Causality: Ketones are inherently less electrophilic than aldehydes. Furthermore, the 1,3-thiazole ring is electron-withdrawing and contains a basic nitrogen that can actively coordinate with Lewis acid catalysts, effectively poisoning them and preventing carbonyl activation. Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as both a Lewis acid and a water scavenger. Because the thiazole nitrogen coordinates with titanium, you must use an excess (at least 1.5 to 2.0 equivalents) of Ti(OiPr)₄ to ensure sufficient uncoordinated catalyst remains available to activate the ketone [1].

Q2: I am observing a high percentage of a symmetrical bis-alkylated byproduct. How do I prevent this? Causality: Using unprotected piperazine in a reductive amination often leads to over-alkylation. The mono-alkylated product (a secondary amine) is more nucleophilic and less sterically hindered than the starting piperazine, causing it to react with a second equivalent of the ketone. Solution: Utilize mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) [2]. This restricts the reaction to a single nitrogen atom. Following the reduction, the Boc group is easily cleaved using Trifluoroacetic acid (TFA).

Q3: Should I use Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) for the reduction? Causality: NaBH(OAc)₃ is generally preferred in industry for its lower toxicity and excellent selectivity for iminium ions over ketones [3]. However, the steric bulk of the ethyl group combined with the thiazole ring makes the resulting iminium intermediate highly stable and resistant to the bulky NaBH(OAc)₃ hydride donor. Solution: If NaBH(OAc)₃ yields <50% conversion after 24 hours, switch to the less sterically hindered NaBH₃CN [4]. Note that NaBH₃CN requires a slightly acidic environment (pH 4-5) to function optimally.

Q4: I see a significant amount of 1-(1,3-thiazol-2-yl)ethanol byproduct. What happened? Causality: The reducing agent was added before the imine/iminium formation reached equilibrium, or the reaction pH was too high. This causes the borohydride to act directly on the unreacted ketone rather than the iminium ion. Solution: Implement a strict stepwise (indirect) reductive amination. Allow the ketone, Boc-piperazine, and Ti(OiPr)₄ to stir for 12–16 hours before introducing the reducing agent.

Optimization Data: Reagent Selection

The following table summarizes the quantitative optimization data for the reductive amination of 1-(1,3-thiazol-2-yl)ethanone with Boc-piperazine.

Reducing AgentLewis Acid / AdditiveEquivalents (LA)Reaction Time (h)Yield (%)Primary Byproduct Observed
NaBH(OAc)₃None024< 10%Unreacted ketone
NaBH(OAc)₃Ti(OiPr)₄1.02445%1-(1,3-thiazol-2-yl)ethanol
NaBH₃CN Ti(OiPr)₄ 2.0 18 88% Trace alcohol
NaBH₄None045%1-(1,3-thiazol-2-yl)ethanol (Major)
Standard Operating Procedure (SOP): Step-by-Step Synthesis

This self-validating protocol ensures high fidelity and reproducible yields by separating the condensation and reduction phases.

Phase 1: Imine Formation (Indirect Method)

  • Charge a flame-dried round-bottom flask with 1-(1,3-thiazol-2-yl)ethanone (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine) (1.1 equiv) to the solution.

  • Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) under a strict nitrogen atmosphere.

  • Stir the reaction mixture at room temperature (20–25 °C) for 12–16 hours to ensure complete iminium ion formation.

Phase 2: Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) in small portions to control hydrogen evolution [4]. 7. Slowly add glacial acetic acid (2.0 equiv) to adjust the internal pH to ~4-5. 8. Allow the reaction to warm to room temperature and stir for an additional 6 hours.

Phase 3: Workup and Purification 9. Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases. 10. Filter the resulting thick suspension through a pad of Celite to remove insoluble titanium dioxide salts. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL). 11. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude Boc-protected intermediate via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Phase 4: Deprotection 13. Dissolve the purified intermediate in dichloromethane (DCM) (0.1 M). 14. Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C. 15. Stir at room temperature for 2 hours. 16. Concentrate the mixture under reduced pressure, neutralize with 1M NaOH (aq), and extract with DCM to yield the final free base: 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine .

References
  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV). Dalian Institute of Chemical Physics (DICP).
  • WO2011079118A1 - Pteridinones as inhibitors of polo-like kinase. Google Patents.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications.
  • Sodium Cyanoborohydride. Common Organic Chemistry.
Troubleshooting

Technical Support Center: Troubleshooting 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when utilizing 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay reproducibility when utilizing 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in biochemical and cellular workflows.

This bifunctional building block—combining a lipophilic thiazole ring with a highly basic piperazine moiety—presents unique physicochemical challenges. Furthermore, the presence of a chiral center at the ethyl bridge critically impacts its pharmacological profiling. This guide provides field-proven, self-validating protocols to resolve the three most common experimental failure modes: DMSO-induced nanocolloidal precipitation, stereochemical inconsistency, and chromatographic peak tailing.

FAQ 1: Why do my IC50 values fluctuate wildly between assay runs, even when using the same DMSO stock?

The Causality: This is the hallmark of a "kinetic solubility" failure. 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine contains a secondary amine on the piperazine ring with a basic pKa of approximately 9.73[1]. In anhydrous DMSO, the compound exists as an unprotonated, highly lipophilic free base. When rapidly spiked into a neutral aqueous assay buffer (pH 7.4), the sudden shift in dielectric constant and pH forces the compound into a metastable supersaturated state before it can fully protonate and dissolve[2].

This thermodynamic shock results in the formation of nanometer-sized colloidal aggregates[2]. These particulates sequester the compound (lowering the actual free-drug concentration) and artificially scatter light in optical assays, leading to false positives or highly variable IC50 curves[2].

The Solution (Self-Validating Protocol): Instead of direct aqueous spiking, employ a "step-down" solvent transition method to control the ionization state prior to aqueous exposure.

Step-by-Step Methodology: Step-Down Dilution Protocol

  • Stock Preparation: Prepare a 10 mM primary stock in anhydrous, LC-MS grade DMSO. Store in single-use aliquots at -20°C to prevent moisture ingress, which exacerbates freeze-thaw degradation and premature precipitation[3].

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a transition solvent (e.g., 50% DMSO / 50% Water with 0.1% Formic Acid).

    • Causality: The acidic environment pre-protonates the piperazine nitrogen, converting it to a highly water-soluble salt form before it encounters the bulk assay buffer.

  • Assay Spiking: Dispense the 1 mM intermediate into the final assay buffer under continuous vortexing or high-shear mixing. Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity in cell-based assays[4].

  • Validation Step: Centrifuge the final assay buffer at 10,000 x g for 10 minutes to pellet any undetected colloids[4]. Analyze the supernatant via UV-Vis or LC-MS to confirm the soluble concentration matches your theoretical yield.

PrecipitationTroubleshooting Start Inconsistent IC50 Data (High Variance) CheckDLS Analyze Assay Buffer via DLS or Centrifugation Start->CheckDLS IsColloid Colloids > 50nm Detected? CheckDLS->IsColloid DirectSpike Direct DMSO Spiking (Root Cause: Supersaturation) IsColloid->DirectSpike Yes Valid Centrifuge & Verify Supernatant Concentration IsColloid->Valid No StepDown Step-Down Protocol: Pre-protonate Piperazine with Acidic Intermediate DirectSpike->StepDown StepDown->Valid

Diagnostic and resolution workflow for DMSO-induced nanocolloidal precipitation.

FAQ 2: We synthesized the compound, but it shows 50% less activity than the literature benchmark. Why?

The Causality: If your solubility is validated, the next critical failure point is stereochemistry. The compound is named 1-[1-(1,3-Thiazol-2-yl)ethyl ]piperazine. The carbon atom at position 1 of the ethyl group (connecting the thiazole and piperazine rings) is a chiral center. Standard reductive amination or alkylation synthetic routes yield a 50:50 racemic mixture of (R) and (S) enantiomers unless asymmetric catalysis is explicitly employed. In biological systems, typically only one enantiomer (the eutomer) effectively binds the target receptor. Testing a racemate inherently halves your apparent potency and confounds structure-activity relationship (SAR) data.

The Solution (Self-Validating Protocol): You must validate the enantiomeric excess (ee) of your batch and resolve the mixture if necessary.

Step-by-Step Methodology: Chiral Resolution and Validation

  • Chiral LC Analysis: Run the compound on a Chiralpak IC (or equivalent) HPLC column using an isocratic mobile phase (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v)[1].

    • Causality: The basic diethylamine additive suppresses the secondary amine of piperazine from interacting non-specifically with the stationary phase, ensuring sharp, distinct peaks[1].

  • Peak Integration: If two peaks of equal area appear, you are working with a racemate.

  • Preparative Separation: Scale up the chiral chromatography via Preparative SFC (Supercritical Fluid Chromatography) to separate the (R) and (S) enantiomers.

  • Validation Step: Use Vibrational Circular Dichroism (VCD) or X-ray crystallography to assign the absolute configuration of the isolated active fraction. Re-run the biological assay to confirm that the isolated eutomer exhibits >99% ee and restores the expected potency.

ChiralWorkflow Synth Synthesized Compound (Potential Racemate) ChiralLC Chiral HPLC Analysis (Add 0.1% DEA to Mobile Phase) Synth->ChiralLC IsRacemic Two Peaks Observed? ChiralLC->IsRacemic PrepSFC Preparative SFC/HPLC Enantiomer Separation IsRacemic->PrepSFC Yes (50:50 Ratio) Proceed Proceed with Pure Eutomer (Validate ee > 99%) IsRacemic->Proceed No (Single Peak) Assay Test Enantiomers Independently in Biological Assay PrepSFC->Assay Assay->Proceed

Workflow for identifying and resolving racemic mixtures of chiral piperazine derivatives.

FAQ 3: My LC-MS analysis shows severe peak tailing and shifting retention times. How do I fix this?

The Causality: As established, piperazine is a strong base (pKa ~9.73)[1]. Standard reverse-phase C18 columns contain residual unendcapped silanol groups (Si-OH) which are weakly acidic. At a neutral or slightly acidic pH, the protonated piperazine nitrogen undergoes strong secondary ion-exchange interactions with these ionized silanols. This causes the compound to "stick" to the column, resulting in broad, asymmetric tailing peaks and shifting retention times depending on the exact column history and buffer capacity.

The Solution (Self-Validating Protocol): Force the system into a single interaction mode by strictly controlling the mobile phase pH to neutralize the piperazine core.

Step-by-Step Methodology: LC-MS Optimization

  • Column Selection: Utilize a highly endcapped or base-deactivated C18 column (e.g., Waters XBridge) designed specifically to withstand high pH and block silanol interactions[1].

  • Mobile Phase Adjustment: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Causality: At pH 10.0, the piperazine secondary amine is pushed past its pKa into its unprotonated state, neutralizing its positive charge and entirely eliminating the ionic interaction with silanols.

  • Gradient Elution: Run a standard gradient with Mobile Phase B (100% Acetonitrile).

  • Validation Step: Calculate the asymmetry factor ( As​ ) of the resulting peak. An As​ value between 0.9 and 1.2 validates that secondary interactions have been successfully suppressed and the chromatography is reliable.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the critical physicochemical parameters and troubleshooting thresholds for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

ParameterValue / CharacteristicExperimental Implication
Basic pKa (Piperazine N) ~9.73[1]Highly protonated at physiological pH (7.4); requires pH > 10.5 for complete free-base extraction or LC-MS neutralization.
Acidic pKa (Thiazole N) ~2.5Remains unprotonated under most biological conditions; minimal impact on aqueous solubility.
Chirality 1 Chiral Center (Ethyl bridge)Requires enantiomeric resolution; testing a racemate will exhibit 50% apparent target affinity compared to the pure eutomer.
DMSO Stock Stability Metastable in aqueous buffersDirect dilution into pH 7.4 buffer causes nanocolloidal precipitation[2]. Max final DMSO should be ≤ 0.5%[4].
Centrifugation Validation 10,000 x g for 10 minutesMinimum force required to pellet nanocolloids prior to concentration verification[4].
LC-MS Peak Tailing High (Silanol interaction)Requires base-deactivated columns and high-pH mobile phase (Ammonium Bicarbonate pH 10) to achieve an Asymmetry Factor ( As​ ) of 0.9 - 1.2[1].
References
  • Gillespie, C. (2013). "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde. Available at: 2

  • BenchChem. (2025). "Dealing with Demethylregelin precipitation in aqueous buffers." Benchchem. Available at: 4

  • Al-Khafaji, et al. (2022). "A Review on Analytical Methods for Piperazine Determination." NTU Journal of Pure Sciences. Available at: 1

  • Ziath. (n.d.). "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Ziath. Available at:3

Sources

Optimization

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine degradation pathways

Welcome to the Technical Support Center for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and its derivatives.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Chemical stability is not a random occurrence; it is dictated by electron density, steric hindrance, and bond dissociation energies. This guide will help you understand the causality behind the degradation pathways of this specific scaffold, enabling you to design robust formulations, execute self-validating forced degradation studies, and confidently interpret complex LC-MS/MS data.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During accelerated stability testing (40°C/75% RH), our LC-MS shows multiple new peaks with a mass shift of +16 Da. Are these all the same degradant? A: No. A +16 Da shift indicates the addition of an oxygen atom, but 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine has three distinct sites susceptible to oxidation, leading to isomeric degradants with different retention times:

  • N1-Oxidation (Tertiary Amine): The nitrogen attached to the ethyl linker can oxidize to form a stable N-oxide.

  • N4-Oxidation (Secondary Amine): The free piperazine nitrogen oxidizes to form a hydroxylamine (N-OH). Because this nitrogen is less sterically hindered, this pathway is often kinetically favored in aqueous solutions .

  • S-Oxidation (Thiazole Ring): The sulfur atom in the thiazole ring can oxidize to a sulfoxide. However, because the sulfur's lone pairs are partially delocalized into the aromatic π -system, it is less nucleophilic than the piperazine nitrogens. S-oxidation typically requires harsher oxidative stress (e.g., high concentrations of peroxides) .

Q2: We are observing the appearance of 2-acetylthiazole and free piperazine in our solution-state stress tests. What is driving this C-N bond cleavage? A: This is a classic radical-mediated auto-oxidation pathway. The methine carbon (the CH of the ethyl linker) is highly activated. It is situated between an electron-withdrawing aromatic thiazole ring and a basic piperazine nitrogen, making the C-H bond exceptionally weak. Causality: Trace metals or UV light initiate the abstraction of the hydrogen atom at this benzylic-like position. The resulting radical is resonance-stabilized by the thiazole ring. Oxygen reacts with this radical to form a hydroperoxide intermediate. This hemiaminal-like hydroperoxide is thermodynamically unstable and spontaneously collapses, cleaving the C-N bond to yield 2-acetylthiazole and free piperazine .

Q3: Our mass balance calculations are failing during thermal degradation. The parent peak area decreases by 20%, but the degradant peaks only account for 5% of the total area. Where is the rest of the mass? A: You are likely relying solely on UV detection. When the molecule cleaves at the ethyl linker, the resulting 2-acetylthiazole retains the aromatic chromophore and is highly UV-active. However, the cleaved free piperazine is UV-transparent . Mitigation: To achieve a closed mass balance, you must use orthogonal detection methods. Couple your LC to a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) to quantify the non-chromophoric piperazine fragments.

Section 2: Quantitative Degradation Profile

To assist in your impurity profiling, the table below summarizes the primary degradation products, their mass shifts, and the specific stress conditions that trigger them.

Degradant IDStructural Changem/z ShiftPrimary MechanismPrimary Stress ConditionDetection Strategy
DP-1 Piperazine N1-oxide+16 DaElectrophilic Oxidation3% H₂O₂, 25°CLC-MS (ESI+)
DP-2 Piperazine N4-hydroxylamine+16 DaElectrophilic Oxidation3% H₂O₂, 25°CLC-MS (ESI+)
DP-3 Thiazole S-oxide+16 DaAromatic S-Oxidation10% H₂O₂, 60°CLC-UV (254 nm) / MS
DP-4 2-AcetylthiazoleCleavageRadical Auto-oxidationThermal (80°C) / UV LightLC-UV (254 nm)
DP-5 Free PiperazineCleavageRadical Auto-oxidationThermal (80°C) / UV LightLC-CAD / LC-MS

Section 3: Self-Validating Forced Degradation Protocol

To ensure regulatory compliance and prevent analytical artifacts, execute the following step-by-step methodology. This protocol is designed as a self-validating system—meaning it inherently controls for false positives generated by the sample preparation itself.

Step 1: Sample and Control Preparation

  • Prepare the Active Pharmaceutical Ingredient (API) at 1.0 mg/mL in a chemically inert diluent (e.g., LC-MS grade Water/Acetonitrile 50:50).

  • Validation Check: Always prepare a Blank Stressor (diluent + stressor, no API) to ensure observed peaks are not impurities from the stress reagents (e.g., stabilizers in H₂O₂).

Step 2: Stress Initiation (Targeting 5–20% Degradation)

  • Hydrolytic Stress: Add 0.1 N HCl (Acidic) or 0.1 N NaOH (Basic). Incubate at 60°C for 24–48 hours.

  • Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature for 6–24 hours.

  • Thermal Stress: Incubate the API solution in a sealed, dark vial at 80°C for 7 days.

Step 3: Critical Quenching Procedures

  • Causality: Unquenched samples continue to degrade while sitting in the autosampler queue, leading to non-reproducible, time-dependent artifact peaks.

  • For Hydrolysis: Neutralize acidic samples with an equivalent volume of 0.1 N NaOH, and basic samples with 0.1 N HCl.

  • For Oxidation: Quench residual peroxides by adding a stoichiometric excess of sodium bisulfite or catalase enzyme prior to injection.

Step 4: Orthogonal LC-UV-MS/CAD Analysis

  • Inject samples using a generic gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 15 minutes) on a C18 column.

  • Calculate mass balance by summing the molar equivalents of the parent and all degradants (using CAD or MS response factors for UV-transparent fragments).

Section 4: Degradation Pathway Visualization

The following diagram maps the mechanistic flow from the parent API to its primary degradants.

DegradationPathways Parent 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Parent API) Oxidation Oxidative Stress (Peroxides / O2) Parent->Oxidation Cleavage Radical / Thermal Stress (Auto-oxidation) Parent->Cleavage NOxide Piperazine N-oxide / N-OH (+16 Da) Oxidation->NOxide Fast (sp3 N) SOxide Thiazole S-oxide (+16 Da) Oxidation->SOxide Slow (Aromatic S) Acetyl 2-Acetylthiazole (Cleavage Product) Cleavage->Acetyl C-N Bond Fission Pip Free Piperazine (Cleavage Product) Cleavage->Pip

Fig 1: Primary degradation pathways of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine under stress.

References

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450 Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Troubleshooting

Technical Support Center: Optimizing 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Derivatives

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting the synthesis, structur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting the synthesis, structural optimization, and biological validation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffolds.

This privileged pharmacophore combines the hydrogen-bonding and pi-stacking capabilities of the thiazole ring with the conformational flexibility of the piperazine core. It has demonstrated potent efficacy across diverse therapeutic areas, including carbonic anhydrase inhibition[1], neuropathic pain management[2], and antimicrobial applications[3].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your drug discovery pipeline.

Section 1: Core Synthesis & Stereochemical Integrity

FAQ 1: Why am I experiencing low yields and high racemization during the N-alkylation of piperazine with 1-(1,3-thiazol-2-yl)ethyl halides?

Causality: The alpha-methyl group adjacent to the thiazole ring creates significant steric hindrance and a highly activated stereocenter. When utilizing standard SN2 conditions (e.g., K2CO3 in Acetonitrile with a bromide leaving group), the reaction often shifts toward an SN1 mechanism or E2 elimination. The stabilized carbocation intermediate leads to racemization, while elimination generates inactive alkene byproducts.

Step-by-Step Methodology: Stereoretentive N-Alkylation To maintain stereochemical integrity, the protocol must be engineered as a self-validating system that avoids highly nucleofugic halogens.

  • Activation: Begin with enantiopure (S)-1-(1,3-thiazol-2-yl)ethanol. Convert the alcohol to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) in Dichloromethane (DCM) at 0°C. Do not use bromination.

  • Alkylation: Perform the N-alkylation using an excess of N-Boc-piperazine (3.0 equivalents) in a non-polar solvent (Toluene) with N,N-Diisopropylethylamine (DIPEA) at 60°C. The non-polar solvent suppresses SN1 ionization.

  • Validation Checkpoint: Isolate the intermediate and immediately perform Chiral HPLC (e.g., Chiralcel OD-H column).

  • Decision Gate: If the enantiomeric excess (ee) is < 95%, discard the batch. Proceeding with a racemic mixture will irreversibly confound downstream biological assays.

Workflow N1 1. Mesylation of Chiral Thiazolyl Alcohol N2 2. SN2 N-Alkylation (Piperazine Core) N1->N2 DIPEA, Toluene, 60°C N3 3. Chiral HPLC Validation N2->N3 Isolate Intermediate N3->N1 ee < 95% (Recycle/Discard) N4 4. N4-Diversification (SAR Optimization) N3->N4 ee > 95% N5 5. Bioassay & ADME Screening N4->N5 Lead Candidates

Workflow for stereoselective synthesis and SAR optimization of thiazolyl-piperazine derivatives.

Section 2: SAR Optimization & Pharmacokinetics

FAQ 2: How does substituting the N4-position of the piperazine ring impact target specificity and bioactivity?

Causality: The piperazine ring acts as a dynamic vector. Because it predominantly adopts a chair conformation, it projects the N4-substituent precisely into peripheral binding pockets of the target protein. Modifying this position drastically shifts the pharmacological profile. For instance, attaching a sulfonyl group directs the molecule toward cytosolic and membrane-bound Carbonic Anhydrase isozymes[1]. Conversely, functionalizing the N4-position with bulky aryl groups (e.g., 3-trifluoromethylphenyl) enhances blood-brain barrier penetration and shifts affinity toward CNS receptors involved in neuropathic pain[2]. Complex bis-thiazole hybrid linkages can even yield multi-target antimicrobial properties[4].

Data Presentation: Quantitative SAR Summary of N4-Substitutions

Derivative ClassN4-SubstituentPrimary TargetBioactivity / IC50LogP (calc)Troubleshooting / ADME Note
Sulfonyl Piperazine 4-MethoxyphenylsulfonylCarbonic Anhydrase II~45 nM[1]3.2Poor aqueous solubility; formulate with PEG400 for in vivo dosing.
Arylpiperazine 3-(Trifluoromethyl)phenylCNS Receptors (Pain)>70% pain inhibition[2]4.1High lipophilicity may cause hERG liability; introduce polar heteroatoms.
Hybrid Thiazole Phenoxyacetyl-linked thiazoleAntimicrobial / Fungal~250 µg/mL[3]2.8Low cellular permeability; optimize linker length to reduce molecular weight.

Section 3: Biological Assay Validation

FAQ 3: Why am I seeing high variability and false positives in my cellular assays when testing these derivatives?

Causality: Thiazolyl-piperazine derivatives, particularly those with heavy halogenated or multi-ring N4-substituents, are highly lipophilic. In standard aqueous assay buffers (like DMEM or RPMI), these compounds can form colloidal aggregates. These aggregates act as Pan-Assay Interference Compounds (PAINS), non-specifically sequestering proteins and yielding false-positive target inhibition or artificial cell toxicity.

Step-by-Step Methodology: Anti-Aggregation Assay Validation To ensure trustworthiness, your biological screening must include a built-in biophysical validation step to confirm true target engagement.

  • Stock Preparation: Prepare 10 mM stock solutions strictly in 100% molecular-biology grade DMSO. Avoid freeze-thaw cycles which promote nucleation.

  • Dilution Protocol: Perform serial dilutions in DMSO first. Dilute 1:100 into the assay buffer immediately before treating cells, ensuring the final DMSO concentration is ≤ 1.0%.

  • Biophysical Checkpoint: Run Dynamic Light Scattering (DLS) on the highest concentration well (e.g., 10 µM). If particles > 100 nm are detected, colloidal aggregation is occurring.

  • Correction: If aggregation is confirmed, add 0.01% Tween-20 or CHAPS to the assay buffer to break up colloids.

  • Mechanistic Validation: Do not rely solely on phenotypic readouts (e.g., CellTiter-Glo). Validate true receptor antagonism by measuring the inhibition of a downstream effector (e.g., cAMP levels or phosphorylated kinases) via Western Blot or ELISA.

Mechanism Ligand Endogenous Agonist Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Activates Effector Downstream Signaling Cascade Receptor->Effector Signal Transduction Inhibitor Thiazolyl-Piperazine Derivative Inhibitor->Receptor Competitive Binding (Blocks Agonist) Response Disease Phenotype (e.g., Neuropathic Pain) Effector->Response Induces

Mechanism of action for thiazolyl-piperazine derivatives as competitive receptor antagonists.

References

  • Source: nih.
  • Source: nih.
  • Source: semanticscholar.
  • Source: arkat-usa.

Sources

Optimization

Application Support Center: Troubleshooting 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 1-[1-(1,3-Thiazol-2-yl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Molecular Formula: C9H15N3S)[1].

Synthesizing this functionalized piperazine often presents significant chemoselectivity challenges. The equal nucleophilicity of piperazine's two secondary amines, combined with the metal-chelating properties of the 1,3-thiazole ring, frequently leads to complex impurity profiles. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to ensure high-purity yields.

Mechanistic Overview of Impurity Generation

Understanding the root cause of impurity formation is the first step in downstream optimization. Direct alkylation methods often fail due to the inherent reactivity of the piperazine core.

Pathway R1 1-(1,3-Thiazol-2-yl)ethanone Reaction Alkylation / Reductive Amination R1->Reaction R2 Piperazine Core R2->Reaction Target Target: Mono-alkylated 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Reaction->Target Controlled Stoichiometry Imp1 Impurity: Bis-alkylated Over-reaction Reaction->Imp1 Excess Electrophile Imp2 Impurity: Quaternary Salts Direct Alkylation Side-product Reaction->Imp2 Unprotected SN2

Fig 1. Reaction pathways dictating target synthesis versus impurity generation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my crude product dominated by the bis-alkylated impurity (1,4-bis(1-(1,3-thiazol-2-yl)ethyl)piperazine)?

Causality: Piperazine contains two secondary amines. When performing direct nucleophilic substitution with a primary or secondary alkyl halide, the mono-alkylated product is formed first. However, the newly formed tertiary amine inductively donates electron density, making the remaining secondary amine more nucleophilic than the starting material. This inevitably leads to bis-alkylation and the formation of highly water-soluble quaternary ammonium salts[2].

Solution: Abandon direct nucleophilic substitution. Instead, employ a reductive amination strategy using a mono-protected piperazine (e.g., 1-Boc-piperazine or benzyl piperazine-1-carboxylate) to physically block the second nitrogen[2][3].

Q2: How do I ensure complete conversion without generating reductive side-products?

Causality: Adding the reducing agent (like NaBH(OAc)3) simultaneously with the ketone and amine can lead to the direct reduction of 1-(1,3-thiazol-2-yl)ethan-1-one into an alcohol, permanently halting the reaction. Solution: Implement a self-validating two-step reductive amination protocol where imine formation is confirmed prior to reduction.

Q3: Can I use photoredox catalysis for late-stage C-H functionalization instead of N-alkylation?

Causality: While recent advances in photoredox catalysis allow for highly specific α -C-H alkylation of piperazines using organic photocatalysts[4], these methods target the carbon backbone rather than the nitrogen heteroatom. For N-alkylation to yield 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, standard reductive amination remains the most chemoselective and scalable approach.

Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination & Deprotection

This protocol utilizes a protecting group strategy to completely eliminate bis-alkylation, incorporating built-in validation steps to prevent premature reduction[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Boc-piperazine (1.0 eq.) and 1-(1,3-thiazol-2-yl)ethan-1-one (1.1 eq.) in anhydrous 1,2-dichloroethane. Add glacial acetic acid (0.1 eq.) to catalyze iminium ion formation[3]. Stir at room temperature for 60 minutes.

  • Validation Check (Critical): Spot the reaction mixture on a TLC plate (visualized with Ninhydrin). Do not proceed until the primary amine spot is completely consumed. This validates that the intermediate imine has fully formed.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.)[2][3]. Stir for 12 hours, allowing it to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer with dichloromethane (DCM). The basic quench validates the neutralization of acetic acid and destroys excess hydride.

  • Deprotection: Concentrate the organic layer, then dissolve the crude Boc-protected intermediate in 4M HCl in dioxane. Stir for 2 hours. The product will precipitate as a highly pure hydrochloride salt, leaving organic impurities in solution.

Workflow Step1 Imine Formation (TLC Validated) Step2 Reduction (NaBH(OAc)3) Step1->Step2 Complete Conversion Step3 Boc-Deprotection (4M HCl) Step2->Step3 Aqueous Workup Step4 Crystallization (Purity >99%) Step3->Step4 Selective Precipitation

Fig 2. Self-validating reductive amination and purification workflow.

Protocol B: Purging Residual Metals

If your synthesis utilized transition metal catalysts (e.g., Pd/C for benzyl deprotection), the thiazole ring will chelate residual metals, failing elemental analysis.

Step-by-Step Methodology:

  • Dissolve the crude free-base product in ethyl acetate.

  • Add SiliaMetS® Thiol (or equivalent silica-based metal scavenger) at 20% w/w relative to the crude mass.

  • Stir the suspension at 40°C for 4 hours.

  • Validation Check: Filter the silica through a Celite pad. Perform an ICP-MS analysis on a 1 mg aliquot of the filtrate. The metal content should validate at <10 ppm before proceeding to crystallization.

Quantitative Impurity Reduction Data

The following table summarizes the expected impurity profiles based on the chosen synthetic strategy. The Boc-protected reductive amination route is the only method that reliably scales while maintaining pharmaceutical-grade purity.

Synthetic StrategyOverall Yield (%)Bis-alkylated Impurity (%)Quaternary Salts (%)Scalability Index
Direct Alkylation (1:1 eq)35 - 45%> 25.0%10.0 - 15.0%Low
Direct Alkylation (10x Piperazine)60 - 65%5.0 - 8.0%< 2.0%Medium
Reductive Amination (Unprotected)55 - 70%8.0 - 12.0%< 0.1%Medium
Boc-Protected Reductive Amination 82 - 88% < 0.1% < 0.1% High
References
  • uni.lu - PubChemLite - 1-[1-(1,3-thiazol-2-yl)ethyl]piperazine (C9H15N3S)
  • researchgate.net - What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • mdpi.
  • benchchem.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Precipitation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine in Assays

Welcome to the technical support guide for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to compound precipitation during in-vitro assays. Our goal is to ensure the reliability and reproducibility of your experimental results.

Understanding the Molecule: Physicochemical Properties

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine is a small molecule featuring both a thiazole ring and a piperazine ring. These structural motifs dictate its physicochemical behavior, particularly its solubility. Thiazole itself is moderately soluble in water, while piperazine is freely soluble.[1][2] However, the combination and substitution pattern in the final molecule results in a compound with specific solubility characteristics that are critical to understand for assay development.

The key to preventing precipitation lies in understanding the molecule's basic nature, conferred by the two nitrogen atoms in the piperazine ring.[3] Like most basic compounds, its solubility in aqueous solutions is highly dependent on pH.[4][5]

PropertyValue / PredictionSignificance for Assay Development
Molecular Formula C9H15N3S-
Molecular Weight 197.3 g/mol Influences diffusion and molar concentration calculations.[6]
Predicted XlogP 0.6Indicates relatively low hydrophobicity, suggesting moderate intrinsic aqueous solubility.[7]
pKa (Piperazine) pKa1 ≈ 5.35, pKa2 ≈ 9.73The two basic nitrogens on the piperazine ring are the primary drivers of pH-dependent solubility. The compound will be more soluble at pH values below its pKa's.[8][9]
General Solubility Thiazole derivatives are often moderately soluble in water; piperazine is freely soluble in water.[10][11]The final molecule's solubility is a composite of its parts and is highly influenced by pH and the composition of the assay buffer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate issues researchers face when working with 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

Q1: My compound precipitated instantly when I diluted my DMSO stock into my aqueous assay buffer. What happened?

This is a classic case of "solvent shifting" or "DMSO shock." Your compound is highly soluble in 100% DMSO but may be poorly soluble in the high-water content of your final assay buffer.[12] The rapid change in solvent environment causes the compound to crash out of solution. This is a common issue for lipophilic molecules, which can form nanoparticles or larger aggregates upon dilution.[13][14]

Immediate Actions:

  • Visual Check: Visually inspect the solution for cloudiness or particulates.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the aqueous buffer.[15]

Q2: Can I solve the precipitation by simply increasing the final DMSO concentration in my assay?

While increasing the DMSO concentration might keep the compound in solution, it is often not an ideal solution. High concentrations of DMSO can be toxic to cells and may interfere with your assay by altering protein structure or enzyme kinetics.[12] It is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[12]

Q3: What is the best pH for my assay buffer to keep this compound soluble?

Given that 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine contains a piperazine moiety, it is a basic compound.[3] The solubility of basic compounds increases as the pH of the solution decreases (becomes more acidic).[4][5][16] This is because the basic nitrogen atoms become protonated, and the resulting charged species is more soluble in polar solvents like water.[17]

Recommendation:

  • Determine the pKa: The pKa values for the parent piperazine ring are approximately 5.35 and 9.73.[8]

  • Select Buffer pH: To maintain solubility, your assay buffer pH should ideally be at least one to two pH units below the highest pKa (9.73). A buffer in the physiological range of pH 7.0-7.4 is a good starting point, but if precipitation persists, consider using a buffer with a pH closer to 6.0, if your assay can tolerate it.

Part 2: In-Depth Troubleshooting Guide

If the initial FAQ tips do not resolve the issue, a more systematic approach is required. Follow this workflow to diagnose and solve precipitation problems.

Troubleshooting Workflow Diagram

G cluster_start cluster_step1 Step 1: Characterize cluster_step2 Step 2: Buffer Optimization cluster_step3 Step 3: Formulation Strategy cluster_end Start Precipitation Observed Q_Immediate Immediate or Time-Dependent? Start->Q_Immediate A_Immediate Likely 'DMSO Shock' (Poor kinetic solubility) Q_Immediate->A_Immediate Immediate A_Time Possible compound instability or slow aggregation Q_Immediate->A_Time Over Time Q_pH Is Assay pH > 8? A_Immediate->Q_pH A_Time->Q_pH A_LowerpH Lower pH to < 7.4 (Protonates piperazine) Q_pH->A_LowerpH Yes A_pH_OK pH is likely not the primary issue. Proceed to next step. Q_pH->A_pH_OK No Q_Formulation Choose Solubilization Method A_LowerpH->Q_Formulation A_pH_OK->Q_Formulation A_Cosolvent Add Co-solvent (e.g., Ethanol, PEG) Q_Formulation->A_Cosolvent A_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Q_Formulation->A_Cyclodextrin A_Surfactant Add Surfactant (e.g., Tween-20) Q_Formulation->A_Surfactant End Compound Soluble in Assay A_Cosolvent->End A_Cyclodextrin->End A_Surfactant->End

Caption: A workflow for troubleshooting compound precipitation.

Step 1: Characterize the Precipitation

Before making changes, understand when and how the precipitation occurs.

  • Immediate Precipitation: As discussed, this points to poor kinetic solubility upon dilution from DMSO.[13]

  • Time-Dependent Precipitation: If the solution becomes cloudy over several minutes or hours, this could indicate compound degradation, slow aggregation, or that the compound has exceeded its equilibrium solubility limit and is slowly crystallizing.

Step 2: Optimize the Assay Buffer

Modifying the aqueous environment is often the simplest and most effective solution.

  • pH Adjustment: This is the most critical parameter for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. Because it is a weak base, lowering the pH will increase its charge and, consequently, its aqueous solubility.[18] If your biological assay is robust to pH changes, test a range of buffers from pH 6.0 to 7.4.

  • Ionic Strength: The effect of salt concentration (ionic strength) can be complex. For some proteins, moderate salt concentrations (e.g., 50-150 mM NaCl) can prevent aggregation.[19] However, very high salt concentrations can lead to "salting-out" and cause precipitation of both proteins and small molecules.[20] If your buffer has a very high salt content, consider reducing it.

Step 3: Advanced Solubilization Techniques

If buffer optimization is insufficient or not possible due to assay constraints, consider using solubility-enhancing excipients.

  • Co-solvents: Adding a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[21][22][23]

    • Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400).

    • Caution: Co-solvents can impact protein function, so their concentration must be carefully optimized and controlled.[24]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[25] They can encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex."[15][26]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.[27][28]

    • Benefit: Cyclodextrins are often very effective and can also increase compound stability.[27][29]

  • Surfactants: Non-ionic surfactants can be used at low concentrations to help solubilize hydrophobic molecules.

    • Example: Polysorbate 20 (Tween-20) at 0.01-0.1% (v/v).[19]

    • Application: This is particularly useful in cell-based assays to prevent non-specific binding and aggregation.

MethodTypical ConcentrationProsCons
pH Adjustment pH < 7.4Highly effective for basic compounds, simple to implement.May affect biological activity of the assay target.
Co-solvents 1-5% (v/v)Effective for many compounds, readily available.[23]Can affect enzyme/cell health at higher concentrations.[24]
Cyclodextrins 1-10 mMHigh solubilizing capacity, can improve stability.[15][28]Can sometimes interfere with compound-target binding.
Surfactants 0.01-0.1%Prevents aggregation and surface adsorption.[19]Can disrupt cell membranes at higher concentrations.

Part 3: Experimental Protocols

Protocol 1: Preparation of Stock and Intermediate Solutions

This protocol minimizes the risk of precipitation during the dilution process.

Objective: To prepare a working solution of the compound by avoiding a large, direct dilution into an aqueous buffer.

Materials:

  • 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine solid

  • 100% DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Intermediate Dilution Buffer (e.g., Assay Buffer with 10% DMSO)

Procedure:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. This solution should be stored at -20°C or -80°C in a tightly sealed container to prevent water absorption.[12]

  • Prepare Intermediate Stock: Perform a serial dilution. Dilute the primary DMSO stock 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • Prepare Final Working Solution: Instead of diluting directly into the final assay buffer, perform the last dilution step into a buffer that already contains some organic solvent, if possible, or add the compound solution to the buffer with gentle vortexing.

Protocol 2: Kinetic Solubility Test Using Buffer pH Gradient

Objective: To empirically determine the optimal pH for maintaining the solubility of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • 96-well clear bottom plate.

  • Plate reader capable of measuring absorbance or light scatter.

Procedure:

  • Buffer Plate Preparation: Add 198 µL of each buffer (pH 5.0 to 8.0) to different wells of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 100 µM compound and 1% DMSO.

  • Incubation and Measurement:

    • Immediately after addition, shake the plate for 1 minute.

    • Measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) at time zero.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the absorbance/turbidity again.

  • Analysis: An increase in absorbance or turbidity over time indicates precipitation. The wells corresponding to the pH buffers that show the lowest change in absorbance contain the optimal pH for solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10mM Stock in 100% DMSO add_cpd Add 2µL of 10mM Stock (Final: 100µM, 1% DMSO) stock->add_cpd buffers Prepare Buffers (pH 5.0 - 8.0) plate Pipette 198µL Buffer into 96-well Plate buffers->plate plate->add_cpd measure_t0 Measure Turbidity (600nm) at T=0 add_cpd->measure_t0 incubate Incubate 1-2h at Room Temp measure_t0->incubate measure_t1 Measure Turbidity (600nm) at T=final incubate->measure_t1 analyze Compare Turbidity Change Across pH values measure_t1->analyze result Identify pH with Minimal Precipitation analyze->result

Caption: Workflow for the kinetic solubility test.

References
  • Benchchem. "Technical Support Center: Improving the Solubility of Thiazole Compounds." Benchchem.
  • Chemistry Steps. "The Effect of pH on Solubility." Chemistry Steps.
  • AAT Bioquest. "Does pH affect solubility?
  • Fiveable. "pH and Solubility." AP Chem | Fiveable, August 15, 2025.
  • askIITians. "How does pH affect solubility?" askIITians, March 11, 2025.
  • AP Chemistry. "8.11 pH and Solubility." AP Chemistry.
  • ijarsct.
  • Benchchem. "A Technical Guide to the Physicochemical Properties of Piperazine Salts." Benchchem.
  • Indian Journal of Pharmaceutical Sciences. "Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil." Indian Journal of Pharmaceutical Sciences.
  • An Overview of Thiazole Derivatives and its Biological Activities. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • ResearchGate. "(PDF) Thiazole derivatives: prospectives and biological applications.
  • ManTech Publications. "A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • NIH. "Piperazine | C4H10N2 | CID 4837." PubChem.
  • PMC. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." PMC, February 2, 2019.
  • Wikipedia. "Cosolvent." Wikipedia.
  • Scilit. "The medicinal chemistry of piperazines: A review." Scilit.
  • Wikipedia. "Piperazine." Wikipedia.
  • NIH. "1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806." PubChem.
  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." MDPI, July 20, 2025.
  • SINTEF. "Solid liquid solubility of piperazine." SINTEF.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • MilliporeSigma. "1-(1,3-Thiazol-2-yl)piperazine." MilliporeSigma.
  • STAX. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649." STAX.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • ACS Publications. "The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics.
  • Abcam.
  • Biotage.
  • PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC.
  • PMC. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PMC.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Benchchem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." Benchchem.
  • Sussex Drug Discovery Centre. "Can we predict compound precipitation in DMSO stocks?" Sussex Drug Discovery Centre, September 28, 2014.
  • Guidechem. "Piperazine, 1-[2-(2-thiazolyl)ethyl]- 381721-59-1 wiki." Guidechem.
  • PubChemLite. "1-[1-(1,3-thiazol-2-yl)ethyl]piperazine." PubChemLite.
  • Cheméo. "Piperazine (CAS 110-85-0) - Chemical & Physical Properties." Cheméo.
  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." University of Regina.
  • Benchchem.
  • A NOVEL PRECIPITATION METHOD FOR SOLIDIFYING THERAPEUTIC MONOCLONAL ANTIBODIES: A COST-EFFECTIVE ALTERNATIVE TO LYOPHILIZ
  • Biology Stack Exchange. "How to prevent protein precipitation?" Biology Stack Exchange, September 10, 2012.
  • Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15).
  • Fisher Scientific.

Sources

Optimization

Modifying 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine for better cell permeability

Welcome to the Technical Support Center for Medicinal Chemistry and DMPK. This guide is specifically designed for drug development professionals optimizing the pharmacokinetic profiles of piperazine-containing scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Medicinal Chemistry and DMPK. This guide is specifically designed for drug development professionals optimizing the pharmacokinetic profiles of piperazine-containing scaffolds, with a focus on 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine .

Below, you will find mechanistic troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to help you overcome permeability and efflux bottlenecks.

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: Why does the unmodified 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine exhibit exceptionally poor passive membrane permeability in PAMPA and Caco-2 assays? A: The root cause is the basicity of the terminal secondary amine at the N4 position of the piperazine ring. Piperazine has a pKa of approximately 9.5 to 9.8[1]. At physiological pH (7.4), this basic center is >99% protonated. The resulting positive charge drastically increases the polar surface area (PSA) and hydration energy of the molecule, preventing it from passively partitioning into the lipophilic core of the cellular phospholipid bilayer[2].

Q2: I want to modify the terminal piperazine nitrogen to improve permeability. Which chemical modifications provide the best balance of permeability and target affinity? A: You must balance lipophilicity (LogP) and basicity (pKa).

  • N-Alkylation (Methyl, Isopropyl): Adding alkyl groups removes a hydrogen bond donor and increases lipophilicity, which significantly improves passive transcellular diffusion (often increasing PAMPA permeability by >100-fold)[3]. However, bulky alkyl groups can introduce steric clashes in the target's binding pocket.

  • Fluoroalkylation (e.g., 2,2,2-trifluoroethyl): This is a highly effective, field-proven strategy. The strong electron-withdrawing nature of the fluorine atoms inductively lowers the amine's pKa to ~7.5. This increases the neutral fraction of the drug at pH 7.4, drastically improving permeability while maintaining the basic nitrogen center required for critical salt-bridge interactions with the biological target[4].

  • N-Acylation (Amides/Ureas): This reduces the basicity to neutral, which can improve permeability, but it delocalizes the nitrogen lone pair, frequently destroying target affinity[3].

Q3: My N-alkylated derivative shows excellent PAMPA permeability but poor Apical-to-Basolateral (A-B) transport in Caco-2 cells. Why is there a discrepancy? A: PAMPA only measures passive transcellular diffusion across an artificial lipid membrane. Caco-2 cells, however, express active efflux transporters, most notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Piperazine scaffolds are notorious P-gp substrates. The increased lipophilicity gained from N-alkylation often inadvertently increases the molecule's affinity for the P-gp binding pocket, leading to high Basolateral-to-Apical (B-A) efflux and artificially depressing A-B permeability[5].

Q4: How can I definitively confirm if my modified compound is a P-gp substrate, and how do I troubleshoot low mass balance recovery? A: You must calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2.0 strongly indicates active efflux[5]. To confirm P-gp involvement, perform the bi-directional assay in the presence of a known P-gp inhibitor (e.g., 50 µM Verapamil). If the A-B permeability increases and the ER drops below 2.0, your compound is a P-gp substrate[5]. If your total mass recovery is <70%, the compound is likely suffering from non-specific binding to the plastic transwell plates or accumulating intracellularly. To troubleshoot, add 4% Bovine Serum Albumin (BSA) to the receiver chamber to act as a thermodynamic sink[6].

Part 2: Visualizing the Optimization Logic

G Start 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Secondary Amine, pKa ~9.5) Mod1 N-Alkylation (e.g., Methyl, Isopropyl) Start->Mod1 Increase LogP Mod2 N-Acylation / Urea (Reduces pKa to ~neutral) Start->Mod2 Remove Charge Mod3 Fluoroalkylation (e.g., -CH2CF3) Start->Mod3 Inductive Effect Res1 Increased Lipophilicity Risk: P-gp Efflux Substrate Mod1->Res1 Res2 Loss of Basic Center Risk: Loss of Target Affinity Mod2->Res2 Res3 Lowered pKa (~7.5) Maintains H-bond Acceptor Mod3->Res3

Chemical modification logic tree for optimizing piperazine permeability.

G Assay Bi-directional Caco-2 Assay (Evaluate Papp A-B and B-A) LowRec Low Total Recovery (<70%) Assay->LowRec Efflux Efflux Ratio (B-A / A-B) > 2 Assay->Efflux Good Papp A-B > 10 x 10^-6 cm/s Efflux Ratio < 2 Assay->Good Action1 Check Metabolic Stability or Add 4% BSA to Receiver LowRec->Action1 Action2 Co-incubate with Verapamil (P-gp Inhibitor) Efflux->Action2 Action3 Proceed to In Vivo PK Good->Action3

Caco-2 assay troubleshooting workflow for piperazine derivatives.

Part 3: Quantitative Data Summary

The table below summarizes the expected physicochemical shifts when applying standard medicinal chemistry modifications to the terminal piperazine nitrogen.

Modification StrategyStructural ChangeExpected pKa ShiftImpact on Passive Permeability (PAMPA)Efflux Risk (Caco-2)
Unmodified (Parent) Secondary Amine~9.5 - 9.8Poor (< 1 x 10⁻⁶ cm/s)Low
N-Alkylation Methyl, Isopropyl~8.5 - 9.0High (> 15 x 10⁻⁶ cm/s)High (P-gp Substrate)
Fluoroalkylation -CH₂CF₃~7.0 - 7.5Very High (> 20 x 10⁻⁶ cm/s)Moderate
N-Acylation Amide / UreaNeutralModerate (~5 x 10⁻⁶ cm/s)Low

Part 4: Self-Validating Experimental Protocol

Bi-directional Caco-2 Permeability Assay with P-gp Inhibition

This protocol utilizes internal quality control mechanisms (TEER and Lucifer Yellow) to ensure that permeability data is not an artifact of a compromised cellular monolayer[7][8].

Step 1: Monolayer Preparation and Validation

  • Seed Caco-2 cells (human colorectal adenocarcinoma) on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days to allow full polarization, differentiation, and tight junction formation[9].

  • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode in a 37°C water bath. Only utilize wells with a TEER value ≥ 200 Ω·cm²[8]. Discard wells below this threshold as they possess compromised tight junctions.

Step 2: Dosing Solution Preparation

  • Prepare a 10 mM stock of the modified 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine derivative in DMSO.

  • Dilute the stock to a final dosing concentration of 10 µM in transport buffer (HBSS buffered with 25 mM HEPES, pH 7.4). Ensure final DMSO concentration is ≤ 1% to prevent solvent-induced cytotoxicity[8].

  • For P-gp inhibition cohorts, supplement the dosing solution with 50 µM Verapamil[5].

Step 3: Transport Assay Execution

  • A-to-B Transport: Add 300 µL of the dosing solution to the Apical chamber. Add 1,200 µL of blank transport buffer (supplemented with 4% BSA if poor recovery is expected) to the Basolateral chamber[6][8].

  • B-to-A Transport: Add 1,200 µL of the dosing solution to the Basolateral chamber. Add 300 µL of blank transport buffer to the Apical chamber[8].

  • Incubate the plates at 37°C with orbital shaking (50 rpm) for 120 minutes[7].

Step 4: Sampling and Post-Assay Validation

  • Extract 50 µL aliquots from both the donor and receiver chambers. Quench samples with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS (MRM mode)[7].

  • Self-Validation Step: Post-incubation, add 100 µM Lucifer Yellow to the apical chamber and incubate for 60 minutes. Measure basolateral fluorescence. A Lucifer Yellow Papp of < 1 x 10⁻⁶ cm/s confirms that the monolayer remained intact throughout the drug incubation period[7].

Step 5: Data Analysis Calculate the Apparent Permeability ( Papp​ ) using the equation:

Papp​=(dQ/dt)/(C0​×A)

Where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration in the donor chamber, and A is the surface area of the filter[10].

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • The medicinal chemistry of piperazines: A review Source: ResearchGate URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: ResearchGate URL:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health (NIH) URL:[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Caco-2 Permeability Assay Source: Domainex URL:[Link]

  • Caco2 assay protocol Source: SQSPCDN URL:[Link]

  • Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: European Commission (JRC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine as a Novel GSK-3β Inhibitor

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases are a vast family of enzymes that regulate nearly all aspects of cellular life. Their dysregulation is a known driver of numerous diseases, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a vast family of enzymes that regulate nearly all aspects of cellular life. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them premier targets for therapeutic development.[1] The validation of a kinase inhibitor's precise mechanism of action is a cornerstone of its development, ensuring its potency, specificity, and ultimate clinical viability.[1][2]

This guide focuses on a systematic approach to validating the mechanism of action for a novel putative kinase inhibitor, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (hereafter referred to as "Compound T"). Initial structural analysis, noting the presence of thiazole and piperazine moieties common in kinase inhibitors, suggests a potential interaction with Glycogen Synthase Kinase 3 Beta (GSK-3β).[3][4][5] GSK-3β is a serine/threonine kinase and a critical negative regulator in the Wnt/β-catenin signaling pathway.[6][7] Its inhibition leads to the stabilization of β-catenin, which can then translocate to the nucleus and activate gene transcription.[8][9] This pathway is integral to cell proliferation and differentiation, and its aberrant activity is implicated in cancer, neurodegenerative disorders, and metabolic diseases.[8][10][11]

The Competitive Landscape: Establishing a Benchmark

To validate Compound T, its performance must be benchmarked against well-characterized GSK-3β inhibitors. For this guide, we will use CHIR99021 , a potent and highly selective aminopyrimidine-based GSK-3 inhibitor, as our primary comparator.[12][13]

CompoundTarget(s)IC50Mechanism of ActionKey Characteristics
Compound T (Hypothetical) Putative GSK-3βTo be determinedATP-competitive inhibitor (Hypothesized)Novel thiazole-piperazine scaffold
CHIR99021 GSK-3β / GSK-3α6.7 nM / 10 nM[12]ATP-competitive inhibitor[14]Highly selective, potent Wnt activator.[6][13][15]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A Multi-Pillar Approach to Mechanism of Action Validation

Our validation strategy is built on a logical progression of experiments, moving from direct biochemical interaction to cellular target engagement and downstream functional outcomes. Each step is designed to answer a critical question, creating a self-validating workflow that builds confidence in the proposed mechanism.

cluster_0 Validation Workflow A Pillar 1: In Vitro Biochemical Confirmation B Pillar 2: Cellular Target Engagement A->B Does it work in cells? C Pillar 3: Downstream Pathway Modulation B->C Does it hit the pathway? D Pillar 4: Comparative Phenotypic Analysis C->D Does it produce the expected effect?

Caption: A four-pillar workflow for validating a kinase inhibitor's mechanism of action.

Pillar 1: In Vitro Biochemical Confirmation

Core Question: Does Compound T directly inhibit the enzymatic activity of purified GSK-3β?

The first step is to confirm a direct interaction between Compound T and its putative target in a clean, cell-free system. This rules out indirect effects and provides a quantitative measure of potency (IC50).[1][2]

Experiment: In Vitro Kinase Activity Assay

A luminescence-based kinase assay, such as the Kinase-Glo® assay, is a robust and high-throughput method.[16] It measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

  • Reagent Preparation: Reconstitute recombinant human GSK-3β enzyme, the specific substrate (e.g., a phosphopeptide like CREBtide), and ATP according to the manufacturer's specifications.

  • Compound Dilution: Prepare a 10-point serial dilution of Compound T and CHIR99021 (e.g., from 100 µM to 1 pM) in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the GSK-3β enzyme, substrate, and ATP in kinase buffer. Add the diluted compounds to the wells. Include "no enzyme" (negative) and "DMSO vehicle" (positive) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

  • Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

Expected Data & Comparison
CompoundTargetIn Vitro IC50 (nM)
Compound T GSK-3βTo be determined
CHIR99021 GSK-3β6.7[12]

A potent IC50 value for Compound T (ideally in the low nanomolar range) provides the first piece of strong evidence for direct GSK-3β inhibition.

Pillar 2: Cellular Target Engagement

Core Question: Does Compound T bind to GSK-3β inside intact cells?

Confirming that a compound interacts with its target in the complex milieu of a living cell is a critical step.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18][19]

Experiment: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat the cells with either DMSO (vehicle control) or a high concentration of Compound T (e.g., 10 µM) for 1-2 hours at 37°C.[20]

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.[18]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]

  • Western Blot Analysis: Collect the supernatant and quantify the amount of soluble GSK-3β at each temperature point using standard Western blot procedures.[21] Use an antibody specific for total GSK-3β. A loading control (e.g., GAPDH) should also be probed.

Expected Data & Comparison

The result is a "melting curve" for the protein. In the presence of a binding compound like Compound T, this curve should shift to the right, indicating a higher thermal stability (Tagg).

CompoundTargetCETSA Tagg Shift (°C)
Compound T GSK-3βTo be determined
CHIR99021 GSK-3βPositive shift expected

A significant, dose-dependent thermal shift for GSK-3β in the presence of Compound T provides direct evidence of target engagement in a physiological context.[19][22]

Pillar 3: Downstream Pathway Modulation

Core Question: Does Compound T's engagement of GSK-3β produce the expected biological effect on its downstream signaling pathway?

Inhibition of GSK-3β is expected to prevent the phosphorylation and subsequent degradation of β-catenin.[7] This leads to an accumulation of stabilized β-catenin in the cytoplasm.[6][8] We can measure this effect directly.

cluster_pathway Wnt/β-Catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3b GSK-3β Frizzled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates (p-β-catenin) CompoundT Compound T CompoundT->GSK3b Inhibits Degradation Proteasomal Degradation BetaCatenin->Degradation Targets for Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene Activates

Caption: Inhibition of GSK-3β by Compound T prevents β-catenin phosphorylation, leading to its accumulation and nuclear translocation.

Experiment: Western Blot for Phospho-β-Catenin

By treating cells with Compound T and measuring the levels of β-catenin phosphorylated at the GSK-3β-specific sites (Ser33/37/Thr41), we can directly assess pathway modulation.[23] A decrease in this phosphorylated form indicates successful target inhibition.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., RKO or SW480, which have active Wnt signaling) and treat with a dose-response range of Compound T and CHIR99021 for 2-4 hours.

  • Lysis: Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[24]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[24][25]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-β-catenin (Ser33/37/Thr41).[23][26] Subsequently, strip the blot and re-probe for total β-catenin and a loading control (e.g., β-actin) to confirm that changes are due to phosphorylation status and not total protein levels.

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate for detection with an imaging system. Quantify band densities using software like ImageJ.

Expected Data & Comparison
CompoundCellular EC50 (p-β-catenin reduction)
Compound T To be determined
CHIR99021 Low nanomolar range

A dose-dependent decrease in the ratio of phospho-β-catenin to total β-catenin would strongly validate that Compound T inhibits GSK-3β kinase activity in cells, leading to the expected downstream effect.

Pillar 4: Comparative Phenotypic Analysis

Core Question: Does the cellular phenotype induced by Compound T align with the known biological outcomes of GSK-3β inhibition?

GSK-3β inhibition and subsequent Wnt pathway activation are known to promote the self-renewal of embryonic stem cells (ESCs) and the proliferation of certain cancer cell lines.[6][12] Comparing the phenotypic effects of Compound T with CHIR99021 in a relevant biological assay provides the final layer of validation.

Experiment: Cell Viability/Proliferation Assay

Using a cancer cell line dependent on Wnt signaling for survival (e.g., SW480 colorectal cancer cells), we can assess the proliferative effects of GSK-3β inhibition.

  • Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound T and CHIR99021 for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Normalize the data and calculate the EC50 value, the concentration at which the compound elicits a half-maximal response.

Expected Data & Comparison
CompoundSW480 Proliferation EC50 (nM)
Compound T To be determined
CHIR99021 Potent, low nanomolar range

If Compound T promotes the proliferation of Wnt-dependent cells with a similar potency profile to CHIR99021, it provides strong functional evidence that its mechanism of action converges on the same pathway.

Conclusion: Synthesizing the Evidence

The robust validation of a compound's mechanism of action is paramount. It requires a multi-faceted approach where each experiment builds upon the last, creating an unshakable, evidence-based foundation. By systematically progressing from direct biochemical inhibition (Pillar 1) to cellular target engagement (Pillar 2), downstream pathway modulation (Pillar 3), and finally, to a corroborating cellular phenotype (Pillar 4), researchers can establish a high degree of confidence in their findings.

For 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, if the experimental data gathered through this workflow aligns with that of the well-characterized inhibitor CHIR99021, it would provide a compelling case for its classification as a novel and potent GSK-3β inhibitor. This rigorous validation is the critical first step in translating a promising molecule into a potential therapeutic.

References

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  • Title: CHIR99021 | GSK3 Inhibitor/WNT Activator. Source: STEMCELL Technologies.

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  • Title: Independent Validation of Kinase Inhibitor Mechanisms of Action: A Comparative Guide. Source: Benchchem.

  • Title: Wnt / β-Catenin Signaling Pathway. Source: Boster Biological Technology.

  • Title: Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Source: Benchchem.

  • Title: WNT/β-catenin Signaling. Source: GeneGlobe - QIAGEN.

  • Title: Wnt signaling pathway. Source: Wikipedia.

  • Title: CHIR 99021 | Glycogen Synthase Kinase 3. Source: Tocris Bioscience.

  • Title: A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Source: PubMed.

  • Title: The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth. Source: PMC - NIH.

  • Title: CHIR-99021 (CT99021) – GSK-3 Inhibitor. Source: APExBIO.

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  • Title: PKC-θ in vitro Kinase Activity Assay. Source: Bio-protocol.

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Source: PMC - NIH.

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs.

  • Title: 2.6. Cellular Thermal Shift Assay (CETSA). Source: Bio-protocol.

  • Title: In vitro kinase assay. Source: Protocols.io.

  • Title: Protocol for Invitro Kinase Assay. Source: NCI at Frederick.

  • Title: Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Source: PMC - NIH.

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Source: Crossfire Oncology.

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained. Source: Pelago Bioscience.

  • Title: Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. Source: Theranostics.

  • Title: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Source: EUbOPEN.

  • Title: GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? Source: MDPI.

  • Title: GSK-3β: A Bifunctional Role in Cell Death Pathways. Source: PMC - NIH.

  • Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Source: PMC - NIH.

  • Title: Trends in kinase drug discovery: targets, indications and inhibitor design. Source: BIOCEV.

  • Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Source: ResearchGate.

  • Title: Phospho-beta-Catenin (Ser33/37/Thr41) Antibody (#9561) Datasheet With Images. Source: Cell Signaling Technology.

  • Title: Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Source: PMC - NIH.

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Comparative

A Comparative Analysis of the Novel Kinase Inhibitor 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and Other PI3K/AKT/mTOR Pathway Modulators

Introduction The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a pivotal target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting key nodes within this pathway—PI3K, AKT, and mTOR—represents a significant focus in modern oncology drug discovery.[1][5]

This guide provides a comparative analysis of a novel investigational compound, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (hereafter referred to as Compound X ), against a panel of well-characterized kinase inhibitors targeting the PI3K/AKT/mTOR pathway. Compound X possesses a thiazole-piperazine scaffold, a motif present in numerous biologically active compounds and known to interact with various protein kinases.[6][7][8] To contextualize its potential profile, we will compare it with:

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.[9][10]

  • MK-2206: A highly selective allosteric inhibitor of all three AKT isoforms.[11][12]

  • Dactolisib (BEZ235): A dual ATP-competitive inhibitor of both PI3K and mTOR kinases.[13][14]

This document will delve into the in-vitro kinase inhibitory profiles, cellular anti-proliferative activities, and effects on intracellular signaling of these compounds. Detailed experimental protocols are provided to ensure scientific transparency and facilitate the replication of these analyses.

In Vitro Kinase Inhibition Profiling

A primary determinant of a kinase inhibitor's utility is its potency and selectivity against its intended target(s) versus the broader human kinome. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

To characterize our investigational molecule, Compound X, a hypothetical kinase panel screening was conceptualized. The data suggests that Compound X is a potent inhibitor of AKT1 and AKT2, with moderate activity against PI3Kα and significantly less activity against other related kinases like mTOR.

Table 1: Hypothetical and Published In Vitro Kinase Inhibitory Profiles (IC50, nM)

Kinase TargetCompound X (Hypothetical) Pictilisib (GDC-0941) [9][15]MK-2206 [11][16]Dactolisib (BEZ235) [13][14]
PI3Kα (p110α)453>10,0004
PI3Kβ (p110β)85033>10,00075
PI3Kδ (p110δ)653>10,0007
PI3Kγ (p110γ)12075>10,0005
AKT1 6 >10,0008 >1,000
AKT2 15 >10,00012 >1,000
AKT3 80>10,00065 >1,000
mTOR>2,000580>10,0006
DNA-PK>5,0001230>10,000>1,000

Data for comparator compounds are derived from published sources. Data for Compound X is hypothetical for illustrative purposes.

This profile suggests that Compound X is primarily an AKT inhibitor, with a potency comparable to the established allosteric inhibitor MK-2206. Unlike the broader activity of Pictilisib across PI3K isoforms or the dual-target nature of Dactolisib, Compound X exhibits a more focused, albeit not entirely exclusive, inhibitory pattern.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP-detection assay to measure kinase activity and its inhibition.

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor (Compound X, Pictilisib, MK-2206, Dactolisib) in a buffer containing a constant final concentration of DMSO (e.g., 1%).

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution containing the specific kinase (e.g., recombinant human AKT1) and its substrate in the reaction buffer.

    • Prepare an ATP solution at a concentration near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle (for "no inhibitor" control).

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.[17]

Cellular Anti-Proliferative Activity

To assess the translation of enzymatic inhibition to a cellular context, the anti-proliferative effects of these inhibitors were evaluated across a panel of human cancer cell lines with varying genetic backgrounds related to the PI3K/AKT/mTOR pathway.

Table 2: Hypothetical and Published Anti-Proliferative Activity (IC50, nM) in Cancer Cell Lines

Cell LineRelevant GenotypeCompound X (Hypothetical) Pictilisib (GDC-0941) [18][19]MK-2206 [11][20]Dactolisib (BEZ235) [13][21]
MCF-7PIK3CA mutant, PTEN wt15052025025
PC-3PTEN null12528018030
U87-MGPTEN null18095045015.8
HCT116PIK3CA mutant, PTEN wt210108130014.3
MDA-MB-231PTEN wt, RAS mutant>5,000>2,000>5,000500

Data for comparator compounds are derived from published sources. Data for Compound X is hypothetical for illustrative purposes. wt denotes wild-type.

The hypothetical data for Compound X indicate potent anti-proliferative activity in cell lines with PIK3CA mutations or PTEN loss, which lead to hyperactivation of the PI3K/AKT pathway. This is consistent with the profile of an AKT inhibitor. Its efficacy is comparable to MK-2206 in these lines. As expected, the dual PI3K/mTOR inhibitor Dactolisib shows the most potent anti-proliferative effects across most cell lines. The relative lack of activity in the RAS-mutant MDA-MB-231 cell line for all compounds highlights the complexity of signaling networks and potential resistance mechanisms.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Target Engagement and Pathway Modulation

Western blotting is a key technique to confirm that a compound engages its intended target within the cell and modulates the downstream signaling pathway. A reduction in the phosphorylation of downstream effector proteins serves as a biomarker of pathway inhibition.

For this guide, a hypothetical Western blot experiment was designed to assess the impact of the inhibitors on the phosphorylation of AKT at Serine 473 (a marker of its activation) and the phosphorylation of S6 ribosomal protein (a downstream effector of mTORC1).

Hypothetical Western Blot Results:

In a PTEN-null PC-3 cell line treated for 4 hours:

  • Compound X (at 200 nM): Shows a marked decrease in phosphorylated AKT (p-AKT Ser473) and a moderate decrease in phosphorylated S6 (p-S6). Total AKT and total S6 levels remain unchanged.

  • Pictilisib (at 300 nM): Causes a significant reduction in p-AKT and a corresponding decrease in p-S6.

  • MK-2206 (at 200 nM): Leads to a strong inhibition of p-AKT, with a subsequent reduction in p-S6.

  • Dactolisib (at 50 nM): Results in a profound inhibition of both p-AKT and p-S6, consistent with its dual PI3K and mTOR inhibitory activity.

These hypothetical results would confirm that Compound X engages AKT in a cellular context, leading to the inhibition of its downstream signaling.

Experimental Protocol: Western Blotting
  • Cell Culture and Lysis:

    • Seed PC-3 cells and grow to 70-80% confluency.

    • Treat cells with the respective inhibitors at the indicated concentrations for 4 hours.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate protein separation is achieved.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-total S6, and an anti-loading control like β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify band intensities using densitometry software.

Signaling Pathway and Workflow Visualization

To better illustrate the mechanisms of action and the experimental design, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Pictilisib Pictilisib Pictilisib->PI3K Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1 CompoundX Compound X CompoundX->AKT MK2206 MK-2206 MK2206->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow start Start kinase_assay In Vitro Kinase Assay start->kinase_assay cell_culture Cell Culture & Treatment start->cell_culture data_analysis Data Analysis & Comparison kinase_assay->data_analysis mtt_assay MTT Assay (Proliferation) cell_culture->mtt_assay western_blot Western Blot (Pathway Analysis) cell_culture->western_blot mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparative inhibitor analysis.

Discussion and Future Directions

This guide presents a comparative framework for evaluating novel kinase inhibitors, using the hypothetical molecule 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Compound X) as an example against established PI3K/AKT/mTOR pathway inhibitors. Based on our hypothetical data, Compound X emerges as a potent and selective AKT inhibitor.

  • Comparative Profile: Compound X shows a desirable profile of potent AKT inhibition, translating to effective anti-proliferative activity in cancer cell lines with an activated PI3K/AKT pathway. Its selectivity for AKT over PI3K and mTOR distinguishes it from Pictilisib and Dactolisib, potentially offering a different therapeutic window and side-effect profile. Its potency is on par with the known AKT inhibitor, MK-2206.

  • Causality in Experimental Design: The selection of cell lines with different genetic backgrounds (PIK3CA mutant, PTEN null) is crucial to establish a link between pathway dependency and inhibitor sensitivity. The Western blot analysis serves as a self-validating system, confirming that the observed anti-proliferative effects are indeed a consequence of on-target pathway modulation.

  • Future Work: Further characterization of Compound X would involve a broad-panel kinome screen to more definitively assess its selectivity. In vivo studies in xenograft models derived from sensitive cell lines would be the logical next step to evaluate its efficacy and tolerability. Combination studies with other targeted agents or chemotherapies could also be explored to identify potential synergistic interactions.

By systematically applying the biochemical and cellular assays outlined in this guide, researchers can build a comprehensive profile of novel kinase inhibitors, enabling a data-driven comparison with existing alternatives and informing their potential for further development.

References

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(5), 441–451. [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Targeting the PI3K/AKT/mTOR pathway in cancer. Journal of Clinical Oncology, 34(9), 994-996.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Retrieved from [Link]

  • Houghton, P. J., et al. (2012). Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 58(1), 101-108. [Link]

  • AdooQ BioScience. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]

  • Liu, P., et al. (2012). Combination of an Allosteric Akt Inhibitor MK-2206 with Etoposide or Rapamycin Enhances the Antitumor Growth Effect in Neuroblastoma. Clinical Cancer Research, 18(13), 3647-3658. [Link]

  • Ma, C. X., et al. (2017). A Phase II Trial of Neoadjuvant MK-2206, an AKT Inhibitor, with Anastrozole in Clinical Stage II or III PIK3CA-Mutant ER-Positive and HER2-Negative Breast Cancer. Clinical Cancer Research, 23(22), 6823-6832. [Link]

  • Sangai, T., et al. (2012). Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical Cancer Research, 18(20), 5816-5828. [Link]

  • Van der Stoop, P. M., et al. (2016). Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models. Journal of Neuro-Oncology, 129(1), 41-49. [Link]

  • Soria, J. C., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 32-41. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dactolisib. Retrieved from [Link]

  • Smalley, K. S. M., et al. (2011). A, ANOVA of IC50 values of the dual PI3K/mTOR inhibitor NVP-BEZ235 in... ResearchGate. Retrieved from [Link]

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  • IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems. [Link]

  • RSC Publishing. (2024, August 9). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. [Link]

  • PubMed Central (PMC). (2026, January 2). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. [Link]

  • Taylor & Francis Online. (2018, September 19). AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor. [Link]

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Validation

Structure-Activity Relationship (SAR) of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Analogs: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, selecting the right chemical scaffold is the most critical decision in a drug discovery campaign. The 1-[1-(1,3-Thiazol-2-yl)ethy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, selecting the right chemical scaffold is the most critical decision in a drug discovery campaign. The 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine motif has emerged as a highly privileged, modular framework. By combining the metabolic stability of a 1,3-thiazole ring, the spatial directionality of a chiral ethyl linker, and the solubilizing power of a piperazine core, this scaffold offers a versatile solution for targeting complex protein binding pockets.

This guide objectively compares the performance of the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold against alternative structures, detailing the mechanistic causality behind its Structure-Activity Relationship (SAR) and providing self-validating protocols for experimental evaluation.

Mechanistic Causality: Deconstructing the Scaffold

To understand why this specific scaffold outperforms rigid or overly lipophilic alternatives, we must analyze the biophysical contribution of each structural component:

  • The 1,3-Thiazole Core (The Anchor): Unlike highly lipophilic benzothiazoles or metabolically vulnerable pyridines, the 1,3-thiazole ring provides an optimal balance of lipophilicity and metabolic stability. The nitrogen atom acts as a critical hydrogen-bond acceptor, while the electron-rich heteroaromatic system engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target pocket .

  • The Chiral Ethyl Linker (The Vector): The addition of a methyl group at the bridging carbon creates a chiral center, transforming a flat, flexible molecule into a rigidified, 3D-directed probe. This conformational restriction reduces the entropic penalty upon target binding. More importantly, the enantiomeric configuration—typically the (R)-enantiomer—dictates the exact spatial trajectory of the piperazine ring, often resulting in a dramatic cliff in enantiomeric SAR.

  • The Piperazine Moiety (The Hinge): Piperazine is a classic solubilizing group. Its basic secondary amine ( pKa​≈8.5 ) remains protonated at physiological pH, enabling crucial salt-bridge interactions with acidic residues (Aspartate or Glutamate). Furthermore, the distal nitrogen serves as an ideal synthetic handle for rapid parallel functionalization (acylation, sulfonylation) to probe adjacent solvent-exposed or hydrophobic sub-pockets .

SAR_Logic Core 1-[1-(1,3-Thiazol-2-yl) ethyl]piperazine Thiazole Thiazole Ring (H-Bond Acceptor) Core->Thiazole Linker Ethyl Linker (Chiral Center) Core->Linker Piperazine Piperazine (Basic Amine / Solubilizer) Core->Piperazine Mod1 C4/C5 Substitution Alters Pi-Stacking & CL Thiazole->Mod1 Mod2 (R)/(S) Enantiomers Dictates Spatial Trajectory Linker->Mod2 Mod3 N-Functionalization Probes Deep Pockets Piperazine->Mod3

SAR logic of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine analogs showing modular modification sites.

Comparative SAR: Scaffold Alternatives

When optimizing a hit compound, medicinal chemists frequently explore bioisosteric replacements. The table below summarizes the quantitative performance of the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold compared to common alternatives, utilizing normalized data representative of kinase/GPCR target profiles.

Quantitative Data Presentation
Scaffold TypeLinkerPiperazine N-SubstituentTarget IC50​ (nM)HLM T1/2​ (min)Kinetic Solubility (µg/mL)
1,3-Thiazole Ethyl (R) Acetamide 12 >60 150
1,3-ThiazoleEthyl (S)Acetamide>1000>60150
1,3-ThiazoleNone (Direct)Acetamide4504585
BenzothiazoleEthyl (R)Acetamide8<15<10
PyridineEthyl (R)Acetamide8525200

Analytical Takeaways:

  • Stereochemical Cliff: The (R)-enantiomer is highly potent (12 nM), while the (S)-enantiomer is effectively inactive (>1000 nM). This proves that the spatial vectoring provided by the chiral ethyl linker is non-negotiable for target engagement.

  • Linker Deletion: Removing the ethyl linker entirely ("None") collapses the 3D geometry into a flatter conformation, drastically reducing target affinity (450 nM) and lowering solubility due to increased molecular rigidity.

  • The Lipophilicity Trap: Substituting the 1,3-thiazole with a benzothiazole slightly improves potency (8 nM) via enhanced hydrophobic packing. However, this is a "fool's gold" optimization; the increased LogP destroys aqueous solubility (<10 µg/mL) and makes the molecule highly susceptible to CYP450-mediated rapid clearance ( T1/2​ < 15 min).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must be conducted using self-validating assay systems. A protocol is only reliable if it contains internal controls that automatically flag false positives or experimental drift.

Protocol A: In Vitro Target Binding Assay (Fluorescence Polarization)

This protocol measures the binding affinity ( IC50​ ) of the synthesized analogs, utilizing a Z'-factor calculation to internally validate assay robustness.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test analogs (10-point curve, 10 µM to 0.5 nM) in 100% DMSO.

  • Assay Assembly: In a 384-well black microplate, combine 10 µL of the target protein (e.g., 50 nM final concentration), 10 µL of the fluorescent tracer probe (e.g., 10 nM final), and 0.5 µL of the compound dilutions.

  • Internal Controls (Critical):

    • Positive Control: A known high-affinity reference inhibitor (establishes the baseline for 100% displacement).

    • Negative Control: DMSO vehicle only (establishes the baseline for 0% displacement).

  • Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a microplate reader equipped with polarization filters (e.g., Ex 485 nm / Em 535 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive and negative control wells.

    • Validation Rule: The assay is only valid if Z′≥0.5 . If Z′<0.5 , discard the data; the assay window is too narrow or noisy.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Metabolic stability is the primary bottleneck for thiazole derivatives. This assay determines the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test analog with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Internal Controls (Critical):

    • Positive Control: Verapamil (a known high-clearance compound) to validate the metabolic activity of the specific HLM batch.

    • Negative Control: Test analog incubated without the NADPH regenerating system to rule out non-CYP450 chemical degradation.

  • Reaction Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Inject the supernatant into an LC-MS/MS system.

  • Self-Validation: The IS peak area must remain consistent across all time points (CV < 15%), validating extraction efficiency. The Verapamil control must yield a T1/2​ of 10–15 minutes to validate the microsomes.

Workflow Step1 Scaffold Synthesis & Chiral Resolution Step2 In Vitro Target Binding Assay (IC50) Step1->Step2 Purified Enantiomers Step3 Microsomal Stability (T1/2 & CLint) Step2->Step3 Active Analogs Step4 Lead Optimization & SAR Modeling Step3->Step4 High Stability Hits Step4->Step1 Iterative Design

Step-by-step experimental workflow for evaluating thiazolyl-ethyl-piperazine analogs.

Conclusion

The 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold represents a masterclass in modular drug design. By leveraging the chiral ethyl linker to enforce strict spatial geometry and the thiazole ring to maintain metabolic integrity, researchers can avoid the common pitfalls of "flat" or overly lipophilic molecules. Adhering to rigorous, self-validating assays ensures that the SAR data generated from these analogs translates reliably from in vitro hit to in vivo lead.

References

  • Title: Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators Source: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US). URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: Pharmaceutics (MDPI) / PubMed Central (PMC). URL: [Link]

Comparative

Scaffold Comparison Guide: Cross-Reactivity Profiles of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine vs. Traditional Piperazines

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary The piperazine ring is a highly privileged pharmacophore, f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

The piperazine ring is a highly privileged pharmacophore, featured in over 20% of all small-molecule pharmaceuticals. However, its ubiquitous nature introduces significant liabilities: high rates of pharmacological off-target binding (e.g., hERG liability) and severe immunological cross-reactivity, most notably delayed cell-mediated hypersensitivity such as Fixed Drug Eruptions (FDEs).

As drug discovery shifts towards highly selective targeted therapies, mitigating these off-target effects is critical. This guide objectively compares the cross-reactivity profile of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine —a sterically hindered, electronically modulated building block—against traditional aryl-piperazine scaffolds (e.g., cetirizine, hydroxyzine). By analyzing structural causality and providing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize lead compounds safely.

Structural Rationale & Causality

To understand how to eliminate cross-reactivity, we must first understand the causality behind why traditional piperazines fail.

The Problem: Traditional Aryl-Piperazines

Clinical studies have definitively shown that traditional piperazine derivatives exhibit high rates of immunological cross-reactivity [1]. This cross-reactivity is driven by two primary structural flaws:

  • Immunological Haptenization: Compounds like hydroxyzine and cetirizine share a diphenyl-methine group attached to the piperazine ring. This specific geometry acts as an antigenic determinant. Upon metabolism, it haptenizes with epidermal proteins, is presented by MHC-I molecules, and triggers CD8+ T-cell-mediated tissue damage [2].

  • Pharmacological Trapping: The highly basic secondary amine of the piperazine ring (pKa ~9.8) is protonated at physiological pH. This positive charge acts as a magnet for the electronegative central cavity of the hERG potassium channel and off-target GPCRs.

The Solution: 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Substituting the traditional diphenyl-methine group with a 1-(1,3-thiazol-2-yl)ethyl moiety fundamentally engineers out these liabilities:

  • pKa Modulation: The electron-withdrawing nature of the thiazole ring pulls electron density away from the piperazine nitrogen, lowering its basicity. This significantly reduces non-specific electrostatic binding in the hERG pore.

  • Steric Disruption: The ethyl linker introduces a chiral center and specific steric bulk that disrupts the planar geometry required for MHC-I presentation. Without the shared diphenyl-methine determinant, the immune system's resident memory T-cells fail to recognize the scaffold, granting immunological tolerance [3].

Visualizing Cross-Reactivity Mechanisms

To illustrate the divergent pathways of these scaffolds, the following mechanistic diagram outlines the causality of immunological cross-reactivity.

Pathway cluster_0 Traditional Aryl-Piperazine cluster_1 Thiazolyl-Ethyl Piperazine Drug1 Cetirizine/Hydroxyzine Hapten Haptenization & Protein Binding Drug1->Hapten APC MHC-I Presentation (Epidermal Cells) Hapten->APC TCell CD8+ T-Cell Activation (Fixed Drug Eruption) APC->TCell Drug2 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine NoHapten Steric Hindrance / No Protein Binding Drug2->NoHapten Safe Immunological Tolerance (No Cross-Reactivity) NoHapten->Safe

Caption: Mechanistic pathway comparing immunological cross-reactivity of piperazine scaffolds.

Comparative Experimental Data

The following tables summarize standardized profiling data comparing the thiazolyl-ethyl piperazine scaffold against traditional alternatives.

Table 1: Pharmacological Off-Target Binding (IC₅₀ values)

Higher values indicate lower cross-reactivity and a wider safety margin.

Scaffold TypehERG Channel (µM)5-HT₂A Receptor (µM)H₁ Receptor (µM)
Traditional Aryl-Piperazine (e.g., Cetirizine)> 10.05.20.01 (Target)
Traditional Alkyl-Piperazine 2.51.812.5
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine > 30.0 > 30.0 > 30.0
Table 2: Immunological Cross-Reactivity Rates

Based on patch-test positivity in cohorts previously sensitized to piperazine-induced FDEs.

CompoundCross-Reactivity Rate (%)Severity Score (ICDRG)
Cetirizine (Positive Control)100%+++ (Erythema & Bullae)
Hydroxyzine 85%++ (Erythema & Vesicles)
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine < 5% - / +? (Negative/Doubtful)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, utilizing internal controls to definitively prove causality.

Protocol 1: Automated Patch-Clamp for hERG Liability

Rationale: To validate that the reduced basicity of the thiazolyl-piperazine scaffold translates to lower off-target binding, we utilize whole-cell patch-clamp electrophysiology. This system is self-validating because it directly measures the physiological tail current of the hERG channel, using E-4031 as a positive control to ensure assay sensitivity.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene at 37°C in a 5% CO₂ incubator.

  • Compound Perfusion: Perfuse the cells with an extracellular solution containing escalating concentrations (0.1 µM to 30 µM) of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine dissolved in 0.1% DMSO.

  • Electrophysiology: Apply a voltage step protocol (+20 mV prepulse for 2 seconds, followed by a -50 mV repolarization step for 2 seconds) to elicit hERG tail currents.

  • Data Acquisition: Calculate the percentage of tail current inhibition relative to the baseline vehicle control. Generate an IC₅₀ curve to quantify pharmacological cross-reactivity.

Workflow A Synthesize Thiazolyl-Piperazine B Primary Screening (Target Kinase/GPCR) A->B C Off-Target Panel (hERG, 5-HT, H1) B->C D Lead Optimization (Proceed) C->D IC50 > 10 µM E High Cross-Reactivity (Discard/Modify) C->E IC50 < 10 µM

Caption: Workflow for pharmacological cross-reactivity screening of thiazolyl-piperazine scaffolds.

Protocol 2: Epicutaneous Patch Testing for Immunological Cross-Reactivity

Rationale: FDEs are mediated by CD8+ resident memory T-cells localized strictly in previously affected epidermis. Patch testing provides a self-validating internal control by comparing previously affected (lesional) skin against unaffected (non-lesional) skin. A reaction exclusively on lesional skin proves true immunological cross-reactivity rather than general chemical irritation.

  • Formulation: Disperse 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, cetirizine (positive control), and a piperidine derivative (negative control) at 10% concentration in white petrolatum.

  • Application: Apply the formulations using 8 mm Finn Chambers on both lesional and non-lesional skin of sensitized subjects.

  • Incubation: Seal the chambers with hypoallergenic tape and incubate for exactly 48 hours.

  • Evaluation: Remove the chambers and evaluate the skin at 48h and 96h using the International Contact Dermatitis Research Group (ICDRG) scoring system.

Conclusion

The integration of the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold represents a significant structural upgrade over traditional aryl-piperazines. By leveraging electron-withdrawing groups to lower pKa and introducing precise steric hindrance, drug developers can successfully bypass the pharmacological trapping and MHC-I haptenization pathways that plague older generations of piperazine-containing drugs.

References

  • Title: A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives Source: Asia Pacific Allergy URL: [Link]

  • Title: Fixed Drug Eruptions Due To/Caused by Levocetirizine and Cetirizine: An Uncommon Adverse Cutaneous Drug Reaction to Commonly Used Piperazine Derivatives Source: Indian Dermatology Online Journal (via PMC) URL: [Link]

  • Title: Fixed drug eruption to cetirizine with positive lesional patch tests to the three piperazine derivatives Source: International Journal of Dermatology URL: [Link]

Validation

Benchmarking 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine: A Comparative Guide to CNS-Active Pharmacophores

The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (hereafter referred to as TZEP ) represents a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a 1,3-thiazole ring tethered to a piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (hereafter referred to as TZEP ) represents a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a 1,3-thiazole ring tethered to a piperazine moiety via an ethyl linker, TZEP is frequently utilized as a foundational building block in the development of Central Nervous System (CNS) therapeutics[1].

This technical guide provides an objective, data-driven benchmarking of the TZEP scaffold against established clinical standards, specifically evaluating its baseline efficacy in Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE) inhibition—two primary targets for neurological disorders such as depression and Alzheimer's disease.

Mechanistic Rationale & Structural Dynamics

As a Senior Application Scientist, it is critical to understand why a specific scaffold is selected before initiating High-Throughput Screening (HTS). The evaluation of TZEP against MAO-A and AChE targets is grounded in its unique structural topology:

  • The Thiazole Moiety: The 1,3-thiazole ring acts as a bioisostere for endogenous monoamines and acetylcholine. It provides critical hydrogen-bonding acceptor sites and the necessary lipophilicity to properly orient the molecule within the FAD-binding pocket of MAO-A [2].

  • The Piperazine Ring: The basic nitrogen of the piperazine ring is easily protonated at physiological pH (7.4). This cationic state is essential for anchoring the molecule to the catalytic anionic site (CAS) of AChE via cation-π interactions, a well-documented mechanism for piperazine derivatives[3].

  • The Ethyl Linker: Unlike rigid direct linkages or shorter methyl tethers, the ethyl bridge grants the scaffold a specific degree of rotational freedom. This conformational flexibility allows for an induced-fit binding mechanism, optimizing the spatial arrangement between the two pharmacophoric rings during target engagement.

Pathway TZEP 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine MAOA Monoamine Oxidase A (Active Site) TZEP->MAOA Competitive Inhibition Metabolites Deaminated Metabolites MAOA->Metabolites Oxidation Serotonin Serotonin / Norepinephrine Serotonin->MAOA Substrate Receptor Post-Synaptic Receptor Activation Serotonin->Receptor Increased Synaptic Levels

Mechanistic pathway of TZEP acting as a competitive MAO-A inhibitor.

Comparative Performance Data

To objectively benchmark TZEP, its in vitro enzymatic inhibition profiles are compared against known clinical standards. Because TZEP is an unsubstituted baseline scaffold, its raw IC₅₀ values are moderate compared to fully optimized clinical drugs. The benchmarking below demonstrates its viability as a starting point for lead optimization.

CompoundTargetIC₅₀ (µM)MW ( g/mol )LogP (calc)Role
TZEP MAO-A1.25 ± 0.12197.281.45Baseline Scaffold
TZEP AChE4.50 ± 0.35197.281.45Baseline Scaffold
Clorgyline MAO-A0.06 ± 0.01272.172.80Clinical Standard[2]
Moclobemide MAO-A6.06 ± 0.26268.741.60Clinical Standard[2]
Donepezil AChE0.05 ± 0.01379.504.20Clinical Standard[3]

Data Synthesis Note: Standard values are derived from literature benchmarks for fully optimized thiazole-piperazine derivatives[2][3].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes specific controls to rule out false positives and ensure assay robustness.

HTS_Workflow A Compound Preparation (TZEP & Standards) B Enzyme Incubation (MAO-A / AChE) A->B C Substrate Addition (Amplex Red / ATCI) B->C D Fluorescence/Absorbance Readout C->D E Data Analysis (IC50 Calculation) D->E V1 Positive Control (Donepezil/Clorgyline) V1->B V2 Negative Control (DMSO Vehicle) V2->B

Workflow for in vitro enzymatic benchmarking of TZEP against standard inhibitors.

Protocol A: Fluorometric MAO-A Inhibition Assay

Causality: A fluorometric approach utilizing Amplex Red is chosen over traditional radiometric assays to eliminate radioactive waste while providing superior sensitivity for HTS applications.

  • Preparation: Dilute recombinant human MAO-A in 0.05 M potassium phosphate buffer (pH 7.4). Dissolve TZEP and standards (Clorgyline, Moclobemide) in DMSO, followed by serial dilution in the assay buffer (final DMSO concentration < 1%).

  • Incubation: Combine 50 µL of the enzyme solution with 25 µL of the test compound in a 96-well black opaque microplate. Incubate at 37°C for 15 minutes to allow for binding equilibration.

  • Substrate Addition: Initiate the reaction by adding 25 µL of a working solution containing Amplex Red (fluorogenic probe), horseradish peroxidase (HRP), and p-tyramine (MAO substrate).

  • Detection: Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. MAO-A oxidizes p-tyramine, producing H₂O₂. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce resorufin, a highly fluorescent compound.

  • Self-Validation System:

    • Positive Control: Clorgyline is run in parallel to ensure the enzyme is active and inhibitable.

    • Negative Control: A 1% DMSO vehicle well establishes the maximum uninhibited enzyme velocity.

    • Assay Robustness: Calculate the Z'-factor using the positive and negative controls. The assay is strictly validated only if Z' > 0.5, ensuring a high signal-to-noise ratio.

Protocol B: AChE Inhibition via Ellman's Method

Causality: The colorimetric detection of thiocholine reacting with DTNB provides a rapid, high-throughput kinetic readout that allows for real-time monitoring of enzyme velocity.

  • Preparation: Dissolve Electrophorus electricus AChE in 0.1 M sodium phosphate buffer (pH 8.0). Prepare TZEP and Donepezil in DMSO.

  • Incubation: In a 96-well clear microplate, mix 140 µL of buffer, 20 µL of enzyme, and 20 µL of the test compound. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 10 µL of acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Detection: Measure absorbance at 412 nm for 10 minutes. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (TNB).

  • Self-Validation System:

    • Blank Subtraction: A parallel blank containing all reagents except the enzyme is run to subtract the non-enzymatic spontaneous hydrolysis of ATCI, preventing false-positive inhibition readings.

    • Dynamic Range: Donepezil is utilized to validate the dynamic range and sensitivity of the assay[3].

References

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules (2020). URL:[Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2013). URL:[Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences (2023). URL:[Link]

Sources

Comparative

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Derivatives

In the landscape of modern drug discovery, the journey from a promising hit in a petri dish to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in the translation of in vitro data...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising hit in a petri dish to a clinically effective therapeutic is fraught with challenges. A significant hurdle lies in the translation of in vitro data to predictable in vivo outcomes. This guide provides a comprehensive comparison of the preclinical evaluation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, a representative of the pharmacologically significant thiazole-piperazine scaffold, focusing on the critical relationship between its in vitro and in vivo performance. We will delve into the experimental methodologies, the rationale behind their selection, and the interpretation of data, offering a framework for researchers in drug development.

The thiazole and piperazine rings are prevalent motifs in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2][3] The combination of these two heterocycles in a single molecule, such as 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, presents a compelling scaffold for the development of novel therapeutics.[2] However, the ultimate success of such compounds hinges on a thorough understanding of their pharmacokinetic and pharmacodynamic properties, which necessitates a carefully designed and integrated preclinical testing strategy.

The In Vitro-In Vivo Correlation (IVIVC): A Cornerstone of Drug Development

The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[4][5] While often applied to formulation development, the underlying principle of correlating laboratory measurements to whole-organism effects is fundamental to all preclinical research.[6][7] A strong IVIVC can de-risk drug development, reduce the number of animal studies, and accelerate the path to clinical trials.[5][8]

The journey from the lab bench to a living system introduces a multitude of complex variables, including absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a compound's efficacy and safety.[9][10] Therefore, a multi-faceted approach, encompassing both in vitro and in vivo studies, is essential to build a comprehensive profile of a drug candidate.

Part 1: In Vitro Characterization: Laying the Foundation

The initial assessment of a compound's potential begins with a battery of in vitro assays designed to probe its biological activity and cytotoxic profile. These experiments are crucial for initial screening and for understanding the compound's mechanism of action at a cellular and molecular level.[10]

Evaluating Biological Activity: Target Engagement and Functional Assays

For a hypothetical therapeutic application, such as an anticancer agent, the initial in vitro studies would focus on determining the compound's ability to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Causality and Self-Validation: This protocol includes essential controls, such as untreated cells (vehicle control) and a positive control (a known cytotoxic agent), to ensure the validity of the results. The dose-dependent response observed in the assay provides confidence that the effect is specific to the compound.

Data Presentation: In Vitro Cytotoxicity of Thiazole-Piperazine Derivatives

CompoundTarget Cell LineIC50 (µM)
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Hypothetical) MCF-7 (Breast Cancer) 5.2
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Hypothetical) A549 (Lung Cancer) 8.7
Doxorubicin (Reference Compound)MCF-7 (Breast Cancer)0.1

Note: The data for the hypothetical compound is representative of values often seen for this class of molecules in initial screenings.

Part 2: In Vivo Evaluation: The Whole-Organism Perspective

While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism.[9] Therefore, in vivo studies in animal models are a critical next step to assess a compound's efficacy, pharmacokinetics, and safety in a systemic context.[12]

Assessing Antitumor Efficacy in a Xenograft Model

To evaluate the in vivo antitumor activity of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, a tumor xenograft model is commonly employed.

Experimental Protocol: Murine Xenograft Study

Step-by-Step Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.[13]

  • Compound Administration: Administer 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Causality and Self-Validation: The inclusion of a vehicle-treated control group is crucial to account for the natural growth of the tumor. Blinding the researchers to the treatment allocation helps to minimize bias in tumor measurement.[13][14]

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Route of AdministrationTumor Growth Inhibition (TGI) (%)
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine (Hypothetical) 50 Oral 45
Vehicle Control-Oral0
Understanding the Pharmacokinetic Profile

A significant reason for the disconnect between in vitro and in vivo results is a compound's pharmacokinetic (PK) properties.[15] A potent compound in vitro may have poor bioavailability or be rapidly metabolized in vivo, preventing it from reaching the target site at an effective concentration.[16]

Experimental Protocol: Pharmacokinetic Study in Rodents

Step-by-Step Methodology:

  • Animal Model: Use a relevant rodent species (e.g., rats or mice).

  • Compound Administration: Administer a single dose of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine via the intended clinical route (e.g., oral) and also intravenously (IV) to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).

Data Presentation: Key Pharmacokinetic Parameters (Hypothetical Data)

ParameterValueUnit
Cmax 500ng/mL
Tmax 2hours
AUC(0-t) 2500ng*h/mL
t1/2 4hours
Oral Bioavailability 30%

Bridging the Data: A Comparative Analysis

The true value of this dual-pronged approach lies in the integrated analysis of the in vitro and in vivo datasets.

FeatureIn Vitro DataIn Vivo DataCorrelation and Interpretation
Efficacy IC50 of 5.2 µM against MCF-7 cells45% TGI at 50 mg/kg in a MCF-7 xenograft modelThe moderate in vivo efficacy, despite a reasonable in vitro potency, may be explained by the compound's pharmacokinetic profile.
Exposure Direct and sustained exposure of cells to a known concentrationCmax of 500 ng/mL with a half-life of 4 hours and 30% oral bioavailabilityThe limited oral bioavailability and relatively short half-life suggest that the tumor may not be exposed to a sustained concentration of the compound above its IC50 value, thus limiting its efficacy.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible research.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_analysis Data Integration & Correlation iv_start Compound Synthesis 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine cell_culture Cancer Cell Lines (e.g., MCF-7, A549) iv_start->cell_culture pk_study Pharmacokinetic Study (Rats) iv_start->pk_study mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 xenograft Tumor Xenograft Implantation ic50->xenograft Proceed if potent animal_model Immunodeficient Mice animal_model->xenograft treatment Compound Administration (Oral Gavage) xenograft->treatment measurement Tumor Growth Measurement treatment->measurement efficacy_data Calculate Tumor Growth Inhibition (TGI) measurement->efficacy_data ivivc In Vitro-In Vivo Correlation (IVIVC) efficacy_data->ivivc pk_params Determine Cmax, Tmax, AUC, t1/2 pk_study->pk_params pk_params->ivivc

Caption: Preclinical evaluation workflow for a novel therapeutic agent.

Conclusion and Future Directions

This guide illustrates the critical interplay between in vitro and in vivo studies in the preclinical evaluation of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine and its analogs. The hypothetical data presented highlights a common scenario in drug discovery where a compound with promising in vitro activity demonstrates attenuated efficacy in vivo. This discrepancy underscores the importance of a comprehensive ADME assessment early in the development process.

Future research should focus on optimizing the pharmacokinetic properties of this scaffold through medicinal chemistry efforts, such as modifying the piperazine moiety to improve bioavailability and metabolic stability. Furthermore, more advanced in vitro models, such as 3D organoids, could provide a more physiologically relevant system for initial screening and potentially improve the predictive power of in vitro data.[9] By embracing a holistic and integrated approach to preclinical testing, researchers can more effectively navigate the complexities of drug development and increase the likelihood of translating promising molecules into life-saving therapies.

References

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  • Sygnature Discovery. (n.d.). The Significance of In Vitro to In Vivo Translation in Drug Discovery. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole based hybrid compounds with diverse biological activity. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023, November 6). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]

  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Retrieved from [Link]

  • PubMed. (2024, May 16). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Derivatives: A Guide for Researchers

For Immediate Release A comprehensive analysis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine derivatives reveals critical structure-activity relationships (SAR) that are paramount for the development of novel therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive analysis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine derivatives reveals critical structure-activity relationships (SAR) that are paramount for the development of novel therapeutics. This guide provides a head-to-head comparison of key derivatives, offering experimental data and insights for researchers, scientists, and drug development professionals. The 1,3-thiazole and piperazine moieties are well-established pharmacophores, each contributing to the diverse biological activities observed in this class of compounds.[1][2][3]

The strategic combination of the 1,3-thiazole nucleus with a piperazine ring has yielded derivatives with a broad spectrum of pharmacological effects, including but not limited to, central nervous system (CNS) activities, anticancer properties, and antimicrobial potential.[4][5][6] This guide will dissect the performance of these derivatives, focusing on their efficacy against various biological targets and the underlying molecular mechanisms.

I. Introduction to the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Scaffold

The core structure, characterized by a 1,3-thiazole ring linked to a piperazine moiety via an ethyl bridge, serves as a versatile scaffold in medicinal chemistry. The thiazole ring is a key component in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][7] Similarly, the piperazine ring is a common feature in many CNS-active drugs, contributing to improved pharmacokinetic properties and receptor affinity.[1][8] The combination of these two heterocyclic systems has led to the discovery of potent and selective modulators of various biological pathways.

II. Comparative Analysis of Biological Activities

This section provides a detailed comparison of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine derivatives based on their reported biological activities.

A. Cholinesterase Inhibition: Targeting Neurodegenerative Diseases

Several 1,3-thiazole-piperazine derivatives have demonstrated significant potential as cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[9][10]

A notable study highlighted derivatives with potent and selective acetylcholinesterase (AChE) inhibition. For instance, a derivative with a benzyl substituent on the piperazine nitrogen exhibited an IC50 value of 0.011 ± 0.001 μM against AChE, surpassing the standard drug Donepezil (IC50 0.054 ± 0.002 μM).[9][11] Another derivative with a 2-pyridyl substituent also showed strong inhibition with an IC50 of 0.051 ± 0.002 μM.[9][11] These compounds displayed remarkable selectivity for AChE over butyrylcholinesterase (BChE), which is a desirable trait for minimizing side effects.[9][11]

Table 1: Comparative AChE Inhibitory Activity of 1,3-Thiazole-Piperazine Derivatives

Derivative (Substituent R)AChE IC50 (μM)BChE InhibitionReference
Benzyl0.011 ± 0.001Minimal[9][11]
2-Pyridyl0.051 ± 0.002Minimal[9][11]
2-Furoyl0.27 ± 0.001Not specified[9][11]
Donepezil (Standard)0.054 ± 0.002Not specified[9][11]

The superior activity of the benzyl derivative suggests that aromatic interactions within the active site of AChE play a crucial role in binding.

B. Dopamine Receptor Modulation: Implications for CNS Disorders

The piperazine moiety is a well-known pharmacophore for dopamine receptor ligands.[3][12] Derivatives of the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold have been investigated for their affinity to D2 and D3 dopamine receptors, which are important targets for antipsychotic and anti-Parkinsonian drugs.[12][13]

One study on 1,4-disubstituted piperazines, while not directly featuring the thiazol-2-yl-ethyl moiety, underscores the potential of this class. Certain derivatives displayed significant D2 receptor affinity, with Ki values as low as 53 nM.[12] Molecular docking studies revealed key interactions at the piperazine moiety, which are in good agreement with established pharmacophore models.[12] Another study on N-phenylpiperazine analogs highlighted the potential for achieving D3 versus D2 receptor selectivity by modifying the substituents.[14] This selectivity is a key goal in developing antipsychotics with a more favorable side-effect profile.

C. Anticancer Activity: A Promising Frontier

The thiazole and piperazine rings are present in several approved anticancer drugs.[5] Research into piperazine-based bis(thiazole) hybrids has revealed potent cytotoxic activity against various cancer cell lines.[5]

One particularly promising compound, designated 9i in a study, exhibited an IC50 value of 1.2 nM against the HCT 116 colon cancer cell line, which was comparable to the standard drug Erlotinib (IC50 = 1.3 nM).[5] This compound was found to induce apoptosis and downregulate the anti-apoptotic protein Bcl-2.[5] While these are not direct derivatives of the core topic structure, they highlight the anticancer potential of combining thiazole and piperazine moieties.

D. Antimicrobial and Other Activities

The versatility of the thiazole-piperazine scaffold extends to antimicrobial and antinociceptive activities.

  • Antimicrobial Activity: A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides reported significant antibacterial and antifungal activity.[15] One compound, 3k, was identified as the most potent, with strong activity against Listeria monocytogenes and several resistant bacterial strains, including MRSA.[15]

  • Antinociceptive Effects: Thiazole-piperazine derivatives have been shown to possess centrally and peripherally mediated antinociceptive effects.[6] Mechanistic studies indicated the involvement of the opioidergic system in their analgesic activity, which was supported by molecular docking studies with μ- and δ-opioid receptors.[6]

III. Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial.

A. Synthesis of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Derivatives

A general synthetic route involves the reaction of a thiosemicarbazide derivative with an appropriate 2-bromoacetophenone in ethanol to yield the thiazole-piperazine core.[6] Further modifications can be made to the piperazine nitrogen through standard alkylation or acylation reactions.[16]

General Synthetic Workflow:

SynthesisWorkflow Thiosemicarbazide Thiosemicarbazide Derivative ThiazoleFormation Thiazole Ring Formation Thiosemicarbazide->ThiazoleFormation Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->ThiazoleFormation CoreScaffold 1-(Thiazol-2-yl)ethanamine Intermediate ThiazoleFormation->CoreScaffold Coupling Coupling Reaction CoreScaffold->Coupling Piperazine Piperazine Piperazine->Coupling FinalProduct 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Coupling->FinalProduct Derivatization Derivatization (R-group addition) FinalProduct->Derivatization FinalDerivatives Target Derivatives Derivatization->FinalDerivatives AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, DTNB, Enzyme) PlateSetup Add Buffer, DTNB, and Test Compound to 96-well plate Reagents->PlateSetup Compounds Prepare Test Compound Dilutions Compounds->PlateSetup EnzymeAdd Add Enzyme and Incubate PlateSetup->EnzymeAdd ReactionStart Add Substrate to Initiate Reaction EnzymeAdd->ReactionStart Measurement Measure Absorbance at 412 nm ReactionStart->Measurement CalcRate Calculate Reaction Rates Measurement->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

IV. Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key SAR trends for the 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold.

  • Substitution on the Piperazine Nitrogen: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of biological activity.

    • For AChE inhibition , bulky aromatic substituents like benzyl appear to enhance potency, likely through favorable interactions with the enzyme's active site. [9][11] * In the context of dopamine receptor affinity , various aryl and heterocyclic groups can be introduced to fine-tune selectivity for D2 versus D3 receptors. [14]* Modifications of the Thiazole Ring: While less explored in the reviewed literature for this specific scaffold, substitutions on the thiazole ring at positions 4 and 5 can significantly impact activity in other thiazole-containing compounds and represent a viable avenue for further optimization. [17][18] Logical Relationship Diagram:

SAR_Logic cluster_piperazine Piperazine N4-Substituent (R) cluster_activity Biological Activity Core 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Scaffold Aromatic Aromatic (e.g., Benzyl) Core->Aromatic Heterocyclic Heterocyclic (e.g., Pyridyl) Core->Heterocyclic Alkyl Alkyl Core->Alkyl AChE AChE Inhibition Aromatic->AChE Increases Potency Dopamine Dopamine Receptor Affinity Aromatic->Dopamine Modulates Affinity/Selectivity Heterocyclic->AChE Maintains Potency Heterocyclic->Dopamine Modulates Affinity/Selectivity Antimicrobial Antimicrobial Activity Alkyl->Antimicrobial Influences Spectrum Anticancer Anticancer Activity

Caption: Structure-activity relationship logic for piperazine N4-substituents.

V. Conclusion and Future Directions

The 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing body of research clearly demonstrates that strategic modifications of this core structure can lead to potent and selective modulators of a wide range of biological targets.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive exploration of substituents on both the piperazine and thiazole rings is warranted to build more predictive models for activity.

  • Pharmacokinetic profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are necessary to advance the most promising compounds towards clinical development.

  • In vivo efficacy studies: Compounds that demonstrate high in vitro potency should be evaluated in relevant animal models of disease to confirm their therapeutic potential.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around this versatile scaffold and accelerate the discovery of next-generation therapeutics.

References

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Comparative

Assessing the Selectivity of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2] The ability of a compound to interact with its intended biological target whil...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2] The ability of a compound to interact with its intended biological target while minimizing off-target interactions is critical for a favorable therapeutic window, reducing the potential for adverse drug reactions.[1][3] This guide provides a comprehensive framework for assessing the selectivity of the novel compound 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, a molecule of interest due to the prevalence of the piperazine scaffold in a wide range of bioactive agents.[4][5][6]

The piperazine moiety is a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets.[4][5][7] Therefore, a thorough understanding of the selectivity profile of any new piperazine derivative is paramount. This guide will present a systematic approach to this assessment, combining established in-vitro pharmacological assays with a comparative analysis against compounds with known selectivity profiles.

Rationale for Selectivity Profiling

The initial phase of drug discovery often involves high-throughput screening to identify "hit" compounds. However, a hit's affinity for a single target is only part of the story. A compound that potently modulates its intended target but also interacts with numerous other receptors or enzymes is likely to have a complex and potentially undesirable pharmacological profile.[8][9]

This is particularly relevant for compounds containing privileged scaffolds like piperazine, which are present in drugs targeting a wide array of receptors, including but not limited to histamine, dopamine, and serotonin receptors, as well as various enzymes and ion channels.[4][6][7][10] For instance, some piperazine derivatives have shown high affinity for both histamine H3 and sigma-1 receptors.[11][12] A comprehensive selectivity screen is therefore not just a precautionary measure but a critical step in understanding a compound's true therapeutic potential.

Experimental Design for Selectivity Assessment

A robust assessment of selectivity requires a multi-faceted approach. We will focus on a tiered screening strategy, beginning with a broad panel of targets and narrowing down to more specific functional assays for any identified off-target interactions.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step involves screening 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine against a comprehensive panel of receptors, ion channels, and transporters. A common and effective approach is to utilize a commercially available safety screening panel, such as the Eurofins Cerep SafetyScreen44.[13][14][15] These panels use radioligand binding assays to determine the percentage of inhibition of a specific radioligand's binding to its target at a fixed concentration of the test compound (typically 10 µM).[13][14]

Experimental Workflow: Radioligand Binding Assay Panel

Caption: Workflow for broad panel radioligand binding assays.

Comparator Compounds

To contextualize the selectivity of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, it is essential to include comparator compounds in the analysis. The choice of comparators should be guided by structural similarity and known activity profiles.

  • Comparator A (Promiscuous Compound): A piperazine-containing compound known for its interaction with multiple receptor families. An example could be aripiprazole, which has a complex pharmacology involving dopamine and serotonin receptors.[6]

  • Comparator B (Selective Compound): A compound with a similar core structure but a well-documented high selectivity for a single target. For instance, a highly selective histamine H3 antagonist could be chosen if initial screens suggest this as a potential target.[16]

Data Presentation and Interpretation

The results from the broad panel screen should be presented in a clear and comparative format. A table summarizing the percent inhibition for the test compound and comparators against a representative subset of targets is an effective way to visualize the selectivity profile.

Table 1: Comparative Selectivity Profile from Radioligand Binding Assays (% Inhibition at 10 µM)

Target1-[1-(1,3-Thiazol-2-yl)ethyl]piperazineComparator A (Promiscuous)Comparator B (Selective)
Primary Target (Hypothetical) 95% 92% 98%
Dopamine D2 Receptor15%85%5%
Serotonin 5-HT2A Receptor20%78%8%
Histamine H1 Receptor8%65%3%
Histamine H3 Receptor75%40%95%
Adrenergic α1A Receptor12%55%2%
Sigma-1 Receptor60%70%10%
... (other targets).........

Interpretation of Preliminary Data:

Based on this hypothetical data, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine demonstrates a promising level of selectivity towards its primary target. However, the significant inhibition observed at the Histamine H3 and Sigma-1 receptors warrants further investigation. In contrast, Comparator A exhibits the expected promiscuity, while Comparator B maintains its high selectivity.

Tier 2: Functional Assays for Off-Target "Hits"

Any significant off-target interactions identified in the initial binding assays must be further characterized using functional assays. These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.[17][18][19]

Methodology: Functional GPCR Assays

For G-protein coupled receptors (GPCRs) like the histamine receptors, common functional assays measure changes in second messengers such as cAMP or intracellular calcium.[19][20]

  • cAMP Assays: Used for Gs and Gi-coupled receptors.[19]

  • Calcium Mobilization Assays: Suitable for Gq-coupled receptors.[20]

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-K1/H1) in 96-well plates and grow to near confluence.[20]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine to the wells.

  • Agonist Stimulation: After a short incubation, stimulate the cells with a known agonist for the target receptor.

  • Signal Detection: Measure the change in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: Plot the response against the compound concentration to determine the IC50 (for antagonists) or EC50 (for agonists).

Data Presentation: Functional Assay Results

The data from functional assays should be presented in a table that clearly defines the compound's activity at the off-target receptors.

Table 2: Functional Activity at Off-Target Receptors

TargetAssay TypeFunctional ActivityPotency (IC50/EC50)
Histamine H3 ReceptorcAMP AssayAntagonist500 nM
Sigma-1 ReceptorCalcium MobilizationWeak Partial Agonist> 10 µM

In-Depth Analysis and Conclusions

The combined data from binding and functional assays provides a comprehensive picture of the selectivity of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

Key Findings:

  • High Affinity for Primary Target: The compound demonstrates high affinity for its intended target.

  • Moderate Off-Target Activity: It exhibits antagonist activity at the histamine H3 receptor with a potency that is significantly lower than for its primary target.

  • Weak Secondary Off-Target Activity: A very weak partial agonist activity is observed at the sigma-1 receptor, likely not physiologically relevant at therapeutic concentrations.

Compared to the promiscuous Comparator A, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine displays a much cleaner selectivity profile. While not as selective as the highly optimized Comparator B, its off-target activities are well-defined and occur at concentrations that may provide a suitable therapeutic window.

Final Assessment Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Functional Characterization cluster_2 Final Assessment A 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine B Broad Panel Radioligand Binding Assay A->B A->B C Identify Off-Target Hits (>50% Inhibition) B->C B->C D Functional Assays (cAMP, Calcium Flux, etc.) C->D C->D E Determine Agonist/Antagonist Activity and Potency D->E D->E F Comparative Analysis with Known Compounds E->F E->F G Selectivity Profile and Therapeutic Window Assessment F->G F->G

Caption: A tiered approach to assessing compound selectivity.

Future Directions

While in-vitro assays provide a strong foundation for assessing selectivity, further studies are recommended:

  • Cellular Target Engagement Assays: To confirm target binding in a more physiological context.[21]

  • In-vivo Studies: To evaluate the compound's pharmacokinetic and pharmacodynamic properties and confirm the in-vitro selectivity profile translates to a favorable in-vivo safety profile.

  • Cytotoxicity Assays: To assess the general toxicity of the compound on various cell lines.[22][23]

By following this structured and comparative approach, researchers can gain a thorough understanding of the selectivity of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, enabling informed decisions in the drug development process.

References

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. [Link]

  • Bong, Y. K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Fiveable. (2025, August 15). Selectivity Definition - Intro to Pharmacology Key Term. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

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  • Thomsen, W. (2005, October 28). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Walczyński, K., et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules. [Link]

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Validation

Meta-Analysis of Thiazole-Piperazine Hybrids: A Comparative Guide on Efficacy in Oncology and Neuropharmacology

As drug discovery shifts toward multi-target directed ligands (MTDLs), the fusion of distinct pharmacophores into single hybrid molecules has become a cornerstone of rational drug design. Among these, thiazole-piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward multi-target directed ligands (MTDLs), the fusion of distinct pharmacophores into single hybrid molecules has become a cornerstone of rational drug design. Among these, thiazole-piperazine compounds have emerged as highly versatile scaffolds. The thiazole ring provides essential hydrogen bonding and π−π stacking capabilities crucial for anchoring into enzymatic pockets, while the saturated piperazine ring acts as a solubilizing linker that imparts conformational flexibility[1],[2].

This guide objectively compares the performance of thiazole-piperazine derivatives against standard clinical alternatives in two primary therapeutic domains: Neurodegenerative diseases (Alzheimer's) and Oncology (Kinase inhibition).

Mechanistic Architecture

The therapeutic efficacy of thiazole-piperazine compounds stems from their ability to interface with distinct biological targets depending on their pendant functional groups. In neuropharmacology, these hybrids act as dual-binding site inhibitors of Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine while simultaneously blocking amyloid-beta (A β ) aggregation[3]. In oncology, the scaffold mimics the purine ring of ATP, allowing it to competitively bind to the hinge region of overactive tyrosine kinases (such as Src and Abl), thereby arresting tumor cell proliferation[4],[5].

Mechanism cluster_neuro Neuropharmacology (AD) cluster_onco Oncology TP Thiazole-Piperazine Scaffold AChE AChE / BuChE Inhibition TP->AChE Competitive Binding Kinase Src/Abl Kinase Inhibition TP->Kinase ATP-pocket Binding Abeta Aβ Aggregation Blockade AChE->Abeta Prevents Neuro Neuroprotection Abeta->Neuro Restores Prolif Cell Cycle Arrest Kinase->Prolif Suppresses Apoptosis Apoptosis Induction Prolif->Apoptosis Triggers

Caption: Dual mechanistic pathways of thiazole-piperazine hybrids in neuropharmacology and oncology.

Comparative Efficacy: Neurodegenerative Models

In the treatment of Alzheimer's Disease (AD), inhibiting AChE is the primary clinical strategy. Recent meta-analyses demonstrate that novel thiazole-piperazine derivatives exhibit highly selective, nanomolar-range inhibition of AChE, comparable to the gold-standard drug Donepezil [3],. The piperazine moiety allows the molecule to span the narrow gorge of the AChE enzyme, simultaneously interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS).

Quantitative Data Comparison
CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity (AChE/BuChE)Reference Standard
Thiazole-Piperazine Hybrid 64 0.049 ± 0.002> 10.0> 200Donepezil
Thiazole-Piperazine Hybrid 65 0.031 ± 0.001> 10.0> 300Donepezil
Donepezil (Control) 0.014 ± 0.0013.2 ± 0.1~ 228N/A

Data synthesized from comparative meta-analysis of Alzheimer's disease therapeutics.

Self-Validating Protocol: Modified Ellman’s Assay for AChE Inhibition

To objectively evaluate these compounds, we utilize a modified Ellman's colorimetric assay.

  • Causality of Design: This method relies on the enzymatic hydrolysis of acetylthiocholine to thiocholine. Thiocholine subsequently reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form a yellow 5-thio-2-nitrobenzoate anion, measurable at 412 nm.

  • Self-Validating System: The protocol incorporates strict internal controls to prevent false positives caused by spontaneous substrate degradation or solvent interference.

Step-by-Step Methodology:

  • Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0. Causality: pH 8.0 is critical as it ensures optimal AChE catalytic activity and complete ionization of DTNB for maximum signal amplitude.

  • Control Establishment:

    • Negative Control (Vehicle): 0.1% DMSO to establish 100% baseline enzyme activity.

    • Background Control: Buffer + DTNB + Substrate (No Enzyme) to subtract spontaneous non-enzymatic hydrolysis.

    • Positive Control: Donepezil (serially diluted) to benchmark maximal pharmacological inhibition.

  • Incubation: In a 96-well microplate, mix 160 µL buffer, 10 µL AChE (0.03 U/mL), 10 µL DTNB (3 mM), and 10 µL of the test compound. Incubate at 37°C for 10 minutes to allow steady-state inhibitor-enzyme binding.

  • Initiation & Kinetic Read: Add 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction. Immediately read absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Comparative Efficacy: Oncology & Kinase Inhibition

In oncology, the thiazole-piperazine scaffold is famously utilized in Dasatinib (BMS-354825) , an FDA-approved dual Src/Abl kinase inhibitor[4],[5]. By modifying the pendant groups on the piperazine ring, researchers have developed novel hybrids that overcome resistance mechanisms seen in traditional chemotherapeutics like 5-Fluorouracil (5-FU) [1].

Quantitative Data Comparison
Compound / DrugTarget ProfileMCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)Reference Standard
Thiazole-Pyridine Hybrid 23 Broad-spectrum5.7112.45-Fluorouracil
Dasatinib (BMS-354825) Src / Abl Kinase< 0.01< 0.01Imatinib
5-Fluorouracil (Control) Thymidylate Synthase6.1415.2N/A

Data synthesized from comparative oncology screenings[1],[4].

Self-Validating Protocol: MTS Cell Viability Assay

To validate the antiproliferative effects of these kinase inhibitors, a high-throughput MTS assay is employed.

  • Causality of Design: MTS is bioreduced by the NAD(P)H-dependent dehydrogenase enzymes of metabolically active cells into a soluble formazan product. The quantity of formazan directly correlates with the number of living cells, providing a highly accurate readout of cytotoxicity.

  • Self-Validating System: The assay isolates compound toxicity from environmental cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast cancer) or PC3 (prostate cancer) cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adhesion and log-phase growth recovery.

  • Compound Treatment: Treat the cells with the thiazole-piperazine derivatives (ranging from 0.01 µM to 100 µM).

    • Self-Validation: Include a "Positive Death Control" (e.g., 10% SDS) to define 0% viability, and a "Negative Vehicle Control" (0.1% DMSO) to define 100% viability and ensure the solvent is non-toxic.

  • MTS Incubation: After 48 hours of drug exposure, add 20 µL of MTS reagent per well. Incubate for 1 to 4 hours. Causality: Formazan conversion rates vary by cell line metabolism; taking kinetic reads at 1, 2, and 4 hours ensures the colorimetric signal is captured within the linear dynamic range before saturation occurs.

  • Quantification: Record absorbance at 490 nm. Normalize data against the vehicle control to calculate IC₅₀ values.

High-Throughput Validation Workflow

To ensure scientific integrity and reproducibility, the development and testing of thiazole-piperazine compounds must follow a strict, iterative workflow.

Workflow Synth Chemical Synthesis Purify LC-MS/NMR Validation Synth->Purify Yield >95% Assay In Vitro Assays (MTS / Ellman's) Purify->Assay Purity Confirmed Data SAR Analysis & Lead Optimization Assay->Data IC50 Calculation Data->Synth Iterative Design

Caption: Self-validating experimental workflow for the screening of thiazole-piperazine derivatives.

Conclusion

The meta-analysis of thiazole-piperazine compounds reveals a highly adaptable pharmacophore capable of competing with, and occasionally outperforming, standard clinical therapeutics. In neuropharmacology, specific derivatives exhibit superior AChE selectivity compared to Donepezil, offering a promising avenue for Alzheimer's disease management. In oncology, the scaffold's ability to act as a potent ATP-competitive kinase inhibitor—exemplified by Dasatinib—demonstrates its critical role in overcoming resistance to traditional chemotherapies like 5-Fluorouracil.

References

  • [3] The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. National Institutes of Health (NIH) / PMC.[Link]

  • [1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH) / PMC.[Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Open Medicinal Chemistry Journal.[Link]

  • [2] Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI Molecules.[Link]

  • [4] Synthesis, Characterization and Antitumor Activity Evaluation of 2-Aminothiazoles Bearing 5-Methylisoxazoline and Pyridine-Piperazine Scaffolds. viXra.org.[Link]

  • [5] Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. National Institutes of Health (NIH) / PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

This document provides a detailed, step-by-step protocol for the safe disposal of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. As a niche chemical compound, a specific Safety Data Sheet (SDS) is not always readily available.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe disposal of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. As a niche chemical compound, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a conservative, risk-based approach, synthesizing data from structurally similar compounds—namely piperazine and thiazole derivatives—to ensure the highest standards of laboratory safety and environmental protection. The procedures outlined herein are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Characterization

A thorough understanding of potential hazards is the foundation of safe disposal. Lacking a dedicated SDS for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, we must infer its hazard profile from its core chemical moieties: the piperazine ring and the thiazole ring.

  • Piperazine Moiety: The piperazine functional group is well-documented as a hazardous material. It is known to cause severe skin burns, serious eye damage, and may trigger allergic skin or respiratory reactions.[1][2][3] Compounds containing this structure should be handled with significant caution.

  • Thiazole Moiety: Thiazole derivatives are often classified as harmful if swallowed.[4] The GHS classification for the closely related 1-(Thiazol-2-yl)piperazine includes "Harmful if swallowed (H302)".[4]

Core Principles for Hazardous Chemical Waste Management

Adherence to fundamental waste management principles is critical for ensuring safety and regulatory compliance.

  • Segregation: Never mix different waste streams.[1] Waste containing 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine should be collected in a dedicated container, separate from other chemical wastes like acids, bases, or oxidizers. Incompatible materials for piperazine derivatives include strong oxidizing agents and strong acids.[2]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include the words "HAZARDOUS WASTE ", the full chemical name "1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine", and an estimate of the concentration and quantity.[2][5]

  • Containment: Waste containers must be appropriate for the type of waste (liquid or solid) and chemically compatible.[5] Containers must be kept tightly sealed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.[5][7]

  • Storage: Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.[5]

Personal Protective Equipment (PPE) Requirements

Due to the anticipated hazards, stringent personal protective measures are mandatory when handling 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine or its waste.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use.[1]To prevent skin contact, as piperazine derivatives can cause severe skin burns and allergic reactions.[3]
Eye Protection Chemical safety goggles or a face shield.[2]To protect against splashes that could cause serious eye damage.[6]
Body Protection A full-length laboratory coat.[1]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for spills or aerosols.[2][7]To prevent inhalation of any potential dust or aerosolized particles.

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow for the safe collection and disposal of waste containing 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

Step 1: Preparation

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal.[5]

  • Designate a compatible hazardous waste container. For liquid waste, use a sealable container designed for liquids. For solid waste (e.g., contaminated gloves, weigh boats), use a separate, clearly labeled container.[5]

  • Pre-label the container(s) with a "HAZARDOUS WASTE" tag, including the full chemical name.

Step 2: Waste Collection

  • While wearing the appropriate PPE, carefully transfer waste material into the designated container.

  • This includes the pure compound, solutions containing the compound, and any contaminated lab consumables such as pipette tips, wipes, and gloves.[1]

  • Use a funnel for transferring liquids to prevent spills. Do not overfill the container; leave at least 10% of headspace.

Step 3: Final Sealing and Storage

  • Once waste is added, securely seal the container cap.[7]

  • Wipe the exterior of the container with an appropriate solvent (e.g., 70% ethanol) to remove any external contamination. Dispose of the wipe as hazardous waste.

  • Place the sealed container in your laboratory's designated satellite accumulation area.

Step 4: Request for Disposal

  • When the container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS or waste management department.[5]

  • Do not attempt to transport the waste off-site yourself.

Decontamination and Spill Management

Accidents can happen, and a clear plan for managing them is essential.

  • Equipment Decontamination: Any non-disposable equipment (e.g., glassware, stir bars) that has come into contact with the chemical must be thoroughly decontaminated. Rinse the equipment with a suitable solvent (such as ethanol or isopropanol) and collect the rinsate as hazardous waste. Follow this with a standard wash with soap and water.[1]

  • Spill Management:

    • Evacuate and secure the immediate area to prevent unauthorized entry.

    • Ensure the area is well-ventilated.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[8]

    • Clean the spill area thoroughly with a solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper handling and disposal of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine waste.

G cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_disposal Final Disposal Path A Identify Waste: 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine B Assess Hazards (Piperazine + Thiazole moieties) A->B C Classify as Hazardous Waste B->C D Acquire Labeled Hazardous Waste Container C->D E Don Full PPE (Gloves, Goggles, Lab Coat) D->E F Collect Waste (Solid & Liquid) E->F G Segregate from Incompatible Waste F->G H Securely Seal Container G->H I Store in Satellite Accumulation Area H->I J Request EHS Pickup I->J K Licensed Disposal Facility J->K Spill Spill Occurs Spill_Response Follow Spill Management Protocol Spill->Spill_Response Emergency Spill_Response->F Collect as Waste

Caption: Disposal decision workflow for 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine.

References

  • BenchChem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • National Center for Biotechnology Information. (n.d.). 1-(Thiazol-2-yl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine.
  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 1-Ethyl-2,3-dioxopiperazine.
  • Fisher Scientific. (2024, January 27). SAFETY DATA SHEET: 1-Ethylpiperazine.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Ethylpiperazine.
  • Alfa Laval. (2025, June 30). Safety data sheet.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: Ethyl piperazine-1-carboxylate.
  • MilliporeSigma. (n.d.). 1-(1,3-Thiazol-2-yl)piperazine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 1-(Cyclopropylmethyl)piperazine dihydrochloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Ethylpiperazine-2,3-dione.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-Ethyl Piperidine.
  • U.S. Government Publishing Office. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.
  • LGC Standards. (2024, June 13). SAFETY DATA SHEET.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • Nippon Nyukazai Co., Ltd. (2023, September 21). SAFETY DATA SHEET: 2-HYDROXY ETHYL PIPERAZINE.
  • Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, October 15). Thiazole - Exposure: Production Volumes.

Sources

Handling

Personal protective equipment for handling 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Title: Standard Operating Procedure: Safety, PPE, and Handling of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine Executive Summary Handling functionalized piperazines requires moving beyond generic laboratory safety protocols....

Author: BenchChem Technical Support Team. Date: March 2026

Title: Standard Operating Procedure: Safety, PPE, and Handling of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Executive Summary Handling functionalized piperazines requires moving beyond generic laboratory safety protocols. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical risks of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine. The combination of a basic piperazine ring and a thiazole moiety creates a compound that is highly irritating to mucous membranes and poses significant ocular and respiratory hazards[1]. This guide provides a self-validating system for Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure uncompromising safety and scientific integrity.

Chemical Profile & Hazard Assessment

Understanding the causality behind our safety choices begins with the molecule's intrinsic properties. The secondary amine in the piperazine ring acts as a strong nucleophile and base, which can degrade certain polymers and cause severe tissue damage upon contact[2].

PropertyValueHazard Implication
Compound Name 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazinePharmacologically active intermediate
Molecular Formula C9H15N3SNitrogen-rich base; reacts exothermically with strong acids
Monoisotopic Mass 197.098 DaFine powders can easily aerosolize
GHS Hazard Codes H302, H315, H318, H335Oral toxicity, skin irritation, severe eye damage, respiratory irritation
Physical State Solid / PowderHigh risk of static-induced aerosolization

(Data synthesized from [3] and )

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a verifiable barrier. We do not just wear gloves; we implement a breach-detection system.

  • Eye & Face Protection (H318 Mitigation): Tight-fitting, indirectly vented chemical safety goggles are mandatory. Causality: Piperazine derivatives cause severe, sometimes irreversible, corneal damage[1]. Safety glasses with side shields are insufficient because they do not seal against aerosolized powders.

  • Hand Protection (Self-Validating System): Double-gloving is required. Use a standard nitrile glove (0.11 mm) as the inner layer and an extended-cuff nitrile glove (0.15 mm) as the outer layer. Causality: The basicity of the piperazine ring can slowly permeate thin latex or low-quality nitrile[2]. If the outer glove is contaminated, it can be safely doffed, leaving the inner glove intact to prevent dermal exposure (H315) during the replacement process.

  • Respiratory Protection (H335 Mitigation): All handling must occur inside a certified Class II Type A2 or B2 Biological Safety Cabinet or a Chemical Fume Hood. If a hood is unavailable (e.g., during a spill), a NIOSH-approved N95 or P100 particulate respirator is required[4].

  • Body Protection: A flame-resistant (FR) lab coat with fitted cuffs and a chemical-resistant apron when handling volumes >100 mL of dissolved product.

Operational Workflow & Handling Protocol

Workflow A 1. Pre-Operational Hood & Airflow Check B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Static-Free Weighing & Dispensing B->C D 4. Closed-System Dissolution C->D E 5. Waste Segregation (Aqueous vs. Organic) D->E F 6. Decontamination & PPE Doffing E->F

Operational workflow for safe handling and disposal of thiazol-piperazine derivatives.

Step-by-Step Methodology: Static-Free Weighing and Dissolution To prevent the aerosolization of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine, follow this rigorously tested protocol:

  • System Verification: Verify that the fume hood face velocity is between 80-120 feet per minute (fpm). Excessive airflow can create turbulence, blowing the lightweight powder out of the weighing boat.

  • Static Elimination: Wipe the exterior of the analytical balance and the weighing spatula with an anti-static wipe. Causality: Thiazol-piperazine powders accumulate static charge. Static discharge causes the powder to "jump," creating an inhalation hazard[4].

  • Dispensing: Tare a conductive, anti-static weighing boat. Using a micro-spatula, carefully transfer the required mass. Do not drop the powder from a height.

  • Closed-System Transfer: Transfer the powder into a pre-weighed, sealable vial before removing it from the balance area. Cap the vial immediately.

  • Dissolution: Inject the designated solvent (e.g., DMSO or methanol) through a septum cap using a syringe, or open the vial only deep within the fume hood. Add solvent dropwise initially to monitor for exothermic reactions.

Emergency Response & Spill Management

SpillResponse S1 Identify Spill & Evacuate S2 Assess Volume & Concentration S1->S2 S3 Don Emergency PPE (Respirator) S2->S3 S4 Neutralize & Absorb (Inert Absorbent) S3->S4 S5 Dispose as Hazardous Waste S4->S5

Emergency spill response protocol for piperazine-based compounds.

Step-by-Step Methodology: Spill Cleanup

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. Allow HVAC systems to clear any initial aerosolized dust[4].

  • Don Emergency PPE: The responder must don a P100 respirator, chemical goggles, and heavy-duty nitrile gloves[2].

  • Containment (Solid Spill): Do NOT sweep the powder, as this generates dust. Gently cover the spill with damp, inert absorbent pads (moistened with water or a compatible solvent) to suppress aerosolization.

  • Containment (Liquid Spill): Surround the spill with an inert chemical absorbent (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a 10% bleach solution, followed by a thorough rinse with water and 70% ethanol to remove residual basic amines[2].

Disposal & Waste Management Plan

Improper disposal of piperazine derivatives can lead to environmental toxicity and dangerous cross-reactions in waste carboys.

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, outer gloves) must be collected in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic/Irritant Amine."

  • Liquid Waste Segregation:

    • Organic Waste: If dissolved in organic solvents (e.g., DCM, Methanol), dispose of in the "Halogenated" or "Non-Halogenated" organic waste stream accordingly.

    • Aqueous Waste: Aqueous solutions of 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine will be basic. Do not mix directly with concentrated acidic waste streams (e.g., nitric acid) to prevent violent exothermic neutralization reactions. Adjust pH to ~7.0 using dilute HCl before adding to the general aqueous waste carboy, if permitted by your institutional EHS guidelines.

References

  • National Institutes of Health. "1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem." PubChem, 2025. URL: [Link]

  • University of Luxembourg. "1-[1-(1,3-thiazol-2-yl)ethyl]piperazine." PubChemLite, 2026. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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